N-[(benzyloxy)carbonyl]-3-methylvaline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68222-59-3 | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-[(benzyloxy)carbonyl]-3-methylvaline chemical properties
An In-depth Technical Guide to N-[(benzyloxy)carbonyl]-3-methylvaline
Introduction: A Cornerstone in Modified Peptide Synthesis
This compound, commonly referred to as Cbz-N-methyl-L-valine or Z-N-Me-Val-OH, is a pivotal chiral building block in synthetic organic chemistry.[1] It is a derivative of the essential amino acid L-valine, strategically modified with two key functional groups: the N-benzyloxycarbonyl (Cbz or Z) group and an N-methyl group.[2] This unique combination makes it an indispensable tool for researchers, particularly in the fields of peptide chemistry and drug development.
The Cbz group serves as a robust protecting group for the amino functionality, preventing its unwanted participation in side reactions during complex synthetic sequences like peptide chain elongation.[3][4] Concurrently, the N-methyl group imparts critical conformational constraints and enhanced metabolic stability to the resulting peptides.[1] N-methylation is a well-established strategy to increase proteolytic resistance and modulate the biological activity of peptide-based therapeutics.[1] Therefore, Cbz-N-methyl-L-valine provides chemists with a ready-to-use, protected, and stereochemically defined residue for incorporation into peptidomimetics and other complex, biologically active molecules.[1]
Molecular Structure and Stereochemical Integrity
The precise three-dimensional arrangement of Cbz-N-methyl-L-valine is critical to its function. The "L" designation in its name signifies that it is derived from the naturally occurring (S)-enantiomer of valine, a stereochemistry essential for its biological relevance.[1]
-
IUPAC Name: (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid[5]
The inherent chirality at the α-carbon must be meticulously preserved throughout synthesis and subsequent reactions.[1] Conditions that could lead to epimerization, such as prolonged exposure to strong bases, must be carefully controlled to maintain the stereochemical integrity of the final product.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of Cbz-N-methyl-L-valine are characteristic of a moderately sized, protected amino acid. Its crystalline nature facilitates handling and purification.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [1][2][6] |
| Melting Point | 68-70 °C | [1][6][7] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, THF, methanol, ethanol, and DMSO. Limited solubility in water. | [1][2][6] |
| Density (Predicted) | ~1.166 g/cm³ | [1][6] |
| pKa (Predicted) | 4.01 ± 0.10 | [6] |
| Storage | Store at room temperature, sealed in a dry environment. | [6][7] |
Synthesis and Purification
The preparation of Cbz-N-methyl-L-valine typically involves a two-step process starting from Cbz-L-valine, which is commercially available or can be synthesized from L-valine and benzyl chloroformate. The key transformation is the selective methylation of the nitrogen atom.
Causality in Synthetic Design
The most common route involves the methylation of N-Cbz-L-valine.[6] This pathway is often preferred because the Cbz group is stable under the basic conditions required for N-methylation.[1] The choice of a strong base (like sodium hydride) and a methylating agent (like methyl iodide) is critical. The base deprotonates the amide nitrogen, forming a nucleophilic anion that readily attacks the methyl iodide in an Sₙ2 reaction. Anhydrous conditions are paramount to prevent hydrolysis of the reagents and competing side reactions.[1] Temperature control, typically cooling the reaction to 0 °C, is crucial to minimize the risk of racemization at the α-carbon.[1]
Caption: General workflow for the synthesis of Cbz-N-methyl-L-valine.
Detailed Experimental Protocol: N-Methylation of Cbz-L-Valine
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Cbz-L-valine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: While stirring vigorously, add sodium hydride (NaH, ~2.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 1 hour.
-
Methylation: Add methyl iodide (CH₃I, ~2.0 eq) dropwise to the suspension. Caution: Methyl iodide is a toxic and volatile alkylating agent. Handle in a fume hood.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure Cbz-N-methyl-L-valine.[1]
Reactivity and Core Applications
The utility of Cbz-N-methyl-L-valine is defined by the interplay between its protecting group, the N-methyl functionality, and the carboxylic acid.
Role in Peptide Synthesis
The primary application of this compound is as a chiral building block in peptide synthesis.[2] The N-methylated valine residue is known to disrupt secondary structures like α-helices and β-sheets, which can be a desirable trait for designing peptides with specific conformational properties.
-
Amine Protection: The Cbz group effectively shields the secondary amine, preventing it from acting as a nucleophile during the activation and coupling of its own carboxyl group.[8]
-
Carboxyl Activation: The carboxylic acid is activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 4-dimethylaminopyridine (DMAP), or more advanced reagents like HATU.[9] This activation converts the hydroxyl of the carboxylic acid into a better leaving group.
-
Peptide Bond Formation: The activated ester then reacts with the free N-terminus of a growing peptide chain to form a new peptide bond.
-
Cbz Deprotection: Once the desired peptide sequence is assembled, the Cbz group can be removed. The most common method is catalytic hydrogenation (H₂ gas over a palladium catalyst, e.g., Pd/C). This reaction cleaves the benzylic C-O bond, releasing the free amine and producing toluene and carbon dioxide as byproducts. This deprotection method is advantageous because it is mild and orthogonal to other protecting groups like Boc and Fmoc.[8]
Caption: Incorporation of Cbz-N-methyl-L-valine into a peptide chain.
Analytical Characterization Protocol
Self-validating protocols are essential for confirming the identity and purity of the synthesized material.
-
Melting Point Analysis:
-
Methodology: Use a calibrated melting point apparatus. Compare the observed melting point range with the literature value (68-70 °C).[7]
-
Trustworthiness: A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
-
Spectroscopic Analysis:
-
Methodology:
-
¹H NMR (in CDCl₃): Acquire a proton NMR spectrum. Expect to see signals corresponding to the isopropyl protons, the N-methyl protons, the α-proton, the benzylic (CH₂) protons, and the aromatic protons of the Cbz group.
-
¹³C NMR (in CDCl₃): Acquire a carbon NMR spectrum to confirm the presence of all unique carbon atoms, including the carbonyls of the carbamate and carboxylic acid.
-
FT-IR (ATR): Obtain an infrared spectrum. Look for characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a strong C=O stretch for the urethane (~1715 cm⁻¹), another C=O stretch for the carboxylic acid (~1695 cm⁻¹), and aromatic C-H stretches.[10]
-
Mass Spectrometry (LC-MS): Analyze a diluted sample to find the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 265.30 g/mol .[11]
-
-
Trustworthiness: The combination of these techniques provides an unambiguous structural confirmation. Cross-referencing observed spectral data with predicted values or literature data validates the compound's identity.
-
-
Chromatographic Purity:
-
Methodology:
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to assess purity and determine an Rƒ value.
-
HPLC: For quantitative purity analysis, use a reverse-phase (C18) or chiral column. A single major peak indicates high purity. Chiral HPLC is essential to confirm enantiomeric excess and ensure no racemization occurred.[1]
-
-
Trustworthiness: Chromatographic methods provide quantitative data on purity and are crucial for quality control in research and development settings.
-
Safety and Handling
According to its Safety Data Sheet (SDS), this compound presents moderate hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Measures:
This guide provides a technical framework for understanding and utilizing this compound. By comprehending its synthesis, reactivity, and analytical characterization, researchers can confidently employ this valuable reagent to advance the frontiers of peptide science and medicinal chemistry.
References
-
Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]
-
Chemsrc. (n.d.). Cbz-N-methyl-L-valine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-N-(phenylmethoxy_carbonyl-L-valine]([Link]
-
ChemBK. (n.d.). Cbz-N-methyl-L-valine. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Theses & Dissertations. University of the Incarnate Word. Retrieved from [Link]
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PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl N-[(benzyloxy)carbonyl]-L-valinate. Retrieved from [Link]
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N-Cbz-3-methylvaline synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-3-methylvaline
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of N-Cbz-3-methylvaline, a crucial non-proteinogenic amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analysis, emphasizing the rationale behind the chosen methodologies.
Introduction: The Significance of N-Cbz-3-methylvaline
N-Cbz-3-methylvaline, a derivative of the amino acid valine, features a benzyloxycarbonyl (Cbz) protecting group on its amino terminus. This modification is of significant interest in peptide synthesis and medicinal chemistry. The Cbz group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The presence of the 3-methyl group on the valine side chain introduces steric hindrance, which can influence the conformational properties of peptides and peptidomimetics, making N-Cbz-3-methylvaline a valuable building block in the design of novel therapeutic agents.
The controlled synthesis and rigorous characterization of N-Cbz-3-methylvaline are paramount to ensure its purity and suitability for downstream applications, particularly in solid-phase peptide synthesis (SPPS) and the development of enzyme inhibitors and other bioactive molecules.
Synthesis of N-Cbz-3-methylvaline: A Detailed Protocol and Mechanistic Insight
The most common and reliable method for the synthesis of N-Cbz-3-methylvaline is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of 3-methylvaline with benzyl chloroformate under basic conditions.
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
3-Methylvaline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl) (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of 3-Methylvaline: In a round-bottom flask, dissolve 3-methylvaline (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2 equivalents). Stir the mixture until the amino acid is completely dissolved. The use of a base is crucial to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Benzyl Chloroformate: Cool the solution to 0 °C in an ice bath. To the stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise over a period of 15-20 minutes. It is important to add the Cbz-Cl slowly to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This step protonates the carboxylate group, making the product soluble in organic solvents.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude N-Cbz-3-methylvaline can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product as a white solid.
Mechanistic Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of 3-methylvaline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride leaving group to form the N-Cbz protected amino acid. The basic conditions neutralize the HCl byproduct, driving the reaction to completion.
Characterization of N-Cbz-3-methylvaline
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Cbz-3-methylvaline. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of N-Cbz-3-methylvaline.
Table 1: Representative ¹H NMR Data for N-Cbz-3-methylvaline (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (Cbz) |
| ~5.10 | s | 2H | CH₂ (Cbz) |
| ~4.30 | d | 1H | α-CH |
| ~2.20 | m | 1H | β-CH |
| ~0.95 | d | 6H | γ-CH₃ |
Table 2: Representative ¹³C NMR Data for N-Cbz-3-methylvaline (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~156 | C=O (Carbamate) |
| ~136 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~67 | CH₂ (Cbz) |
| ~60 | α-CH |
| ~30 | β-CH |
| ~20 | γ-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for N-Cbz-3-methylvaline
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3300 | N-H stretch (Amide) |
| ~1710 | C=O stretch (Carboxylic acid) |
| ~1690 | C=O stretch (Carbamate) |
| ~1530 | N-H bend (Amide II) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For N-Cbz-3-methylvaline (C₁₄H₁₉NO₄), the expected molecular weight is 265.31 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as the protonated species [M+H]⁺ at m/z 266.3 or the sodiated adduct [M+Na]⁺ at m/z 288.3.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-Cbz-3-methylvaline.
A Comprehensive Guide to the Spectroscopic Characterization of N-[(benzyloxy)carbonyl]-3-methylvaline
Abstract
N-[(benzyloxy)carbonyl]-3-methylvaline, also known as N-Cbz-tert-leucine, is a crucial N-protected amino acid derivative utilized as a building block in peptide synthesis, particularly for introducing sterically hindered residues. Its unique tert-butyl side chain imparts specific conformational constraints and resistance to enzymatic degradation in peptidomimetics and other pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective application and for quality control during synthesis. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a multi-faceted approach through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, data interpretation, and the underlying scientific rationale, designed to equip researchers, chemists, and drug development professionals with the necessary tools for unambiguous characterization of this important synthetic intermediate.
Introduction: The Significance of a Sterically Hindered Building Block
In the landscape of modern medicinal chemistry and peptide science, the use of non-proteinogenic amino acids is a cornerstone strategy for designing novel therapeutics with enhanced stability, potency, and bioavailability. This compound (Cbz-tert-leucine) is a premier example of such a building block. The benzyloxycarbonyl (Cbz) group provides robust, yet readily cleavable, protection of the alpha-amino group, a standard practice in solution-phase and solid-phase peptide synthesis.[1]
The defining feature of this molecule is the 3-methylvaline (tert-leucine) core. The bulky tert-butyl side chain, adjacent to the chiral center, introduces significant steric hindrance. This property is strategically exploited to:
-
Induce specific secondary structures: The rotational freedom around the peptide backbone is restricted, favoring certain dihedral angles and promoting stable conformations like β-turns.
-
Enhance metabolic stability: The steric bulk shields the adjacent peptide bond from proteolytic cleavage, thereby increasing the in-vivo half-life of peptide-based drugs.
Accurate and comprehensive characterization is non-negotiable to ensure the purity, identity, and structural integrity of this compound before its incorporation into larger, more complex molecules. This guide establishes a self-validating analytical workflow, demonstrating how NMR, IR, and MS data synergize to provide a complete molecular portrait.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of Cbz-3-methylvaline.
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [2] |
| CAS Number | 68222-59-3 | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| Physical Form | Oil or solid | [2] |
Spectroscopic Analysis Workflow: A Triad of Confirmation
No single analytical technique provides a complete picture. Our approach relies on the orthogonal and complementary nature of NMR, IR, and MS to build a robust, self-validating characterization package.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out atom connectivity and infer stereochemistry.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or to resolve overlapping peaks, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also has the advantage of making exchangeable protons (like -NH and -OH) more clearly visible.
-
Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H NMR) is chosen to maximize signal dispersion and resolution.[3] This is particularly important for resolving complex multiplets and accurately integrating proton signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 500 MHz NMR spectrometer.[3] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are generally sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Analysis: ¹H NMR Spectrum
The ¹H NMR spectrum provides a quantitative map of all protons in the molecule.
Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. May not always be observed. |
| ~7.35 | Multiplet | 5H | Ar-H | Protons on the phenyl ring of the Cbz group appear in their characteristic aromatic region. |
| ~5.25 | Doublet | 1H | N-H | The amide proton is coupled to the α-proton. Its chemical shift can be variable. |
| ~5.12 | Singlet | 2H | PhCH₂ -O | The two benzylic protons are chemically equivalent and show no coupling, resulting in a sharp singlet. |
| ~4.15 | Doublet | 1H | α-CH | This proton is coupled to the adjacent N-H proton and is deshielded by the adjacent nitrogen and carbonyl groups. |
| ~1.05 | Singlet | 9H | C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet. This is a key signature of the 3-methylvaline moiety. |
Data Analysis: ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 3: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175.5 | C OOH | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~156.2 | N-C =O | The carbamate carbonyl carbon appears at a characteristic chemical shift. |
| ~136.1 | Ar-C (quat) | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| ~128.6 | Ar-C H | Aromatic carbons, typically appearing as 3-4 distinct signals. |
| ~128.2 | Ar-C H | " |
| ~128.0 | Ar-C H | " |
| ~67.2 | PhC H₂-O | The benzylic carbon is deshielded by the adjacent oxygen and phenyl ring. |
| ~62.1 | α-C H | The alpha-carbon is attached to the electronegative nitrogen atom. |
| ~34.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~26.4 | C(C H₃)₃ | The methyl carbons of the tert-butyl group appear as a single, intense signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]
Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for modern FT-IR analysis. It requires minimal sample preparation (a small amount of the solid or oil is placed directly on the crystal) and provides high-quality, reproducible spectra.
Experimental Protocol: ATR FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the this compound sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis: IR Spectrum
The IR spectrum is analyzed by correlating absorption bands (peaks) with specific bond vibrations.
Table 4: Key IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Amide N-H in the carbamate linkage. |
| 3100-2500 | Broad | O-H Stretch | Carboxylic acid O-H, typically very broad due to hydrogen bonding. |
| 3030 | Medium | C-H Stretch | Aromatic (sp²) C-H. |
| 2960 | Strong | C-H Stretch | Aliphatic (sp³) C-H from the tert-butyl and α-CH groups. |
| ~1715 | Strong, Sharp | C=O Stretch | Carbamate carbonyl. Often overlaps with the acid carbonyl. |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic acid carbonyl. |
| 1600, 1500 | Medium-Weak | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-O Stretch | Asymmetric stretch associated with the carbamate and carboxylic acid groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, non-volatile molecules like amino acid derivatives. It typically generates protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.
-
Analyzer: A Time-of-Flight (TOF) analyzer is used for high-resolution mass spectrometry (HRMS), which can measure m/z values to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental formula.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The TOF analyzer measures the flight time of ions to determine their m/z with high precision. Calibrate the instrument using a known standard immediately before or during the run to ensure mass accuracy.
Data Analysis: High-Resolution Mass Spectrum
The primary goal is to find the ion corresponding to the protonated molecule and confirm its elemental composition.
Table 5: Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) | Observed m/z | Rationale |
| [C₁₄H₁₉NO₄ + H]⁺ | 266.13923 | Within 5 ppm | The protonated molecular ion is the primary confirmation of the compound's identity and molecular weight. |
| [C₁₄H₁₉NO₄ + Na]⁺ | 288.12118 | Within 5 ppm | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation. |
Integrated Spectroscopic Confirmation
Caption: Correlation of structural fragments with key spectral signals.
-
NMR establishes the carbon-hydrogen backbone: the characteristic 9H singlet confirms the tert-butyl group, while the aromatic and benzylic signals confirm the Cbz protecting group. The connectivity is confirmed by the coupling between the N-H and α-H protons.
-
IR confirms the functional groups: strong carbonyl absorptions validate the presence of both the carbamate and carboxylic acid, while the N-H and O-H stretches are also clearly identifiable.
-
MS provides the definitive formula: HRMS confirms the elemental composition (C₁₄H₁₉NO₄) with high accuracy, leaving no doubt as to the molecular identity.
Conclusion
The spectroscopic characterization of this compound is a clear and systematic process when approached with a multi-technique workflow. The combination of ¹H and ¹³C NMR, FT-IR, and high-resolution mass spectrometry provides orthogonal data that, when integrated, deliver an unambiguous and robust confirmation of the molecule's structure and purity. The signature signals—a 9H singlet in the ¹H NMR, characteristic carbonyl stretches in the IR, and an accurate mass measurement—form a reliable analytical fingerprint for this valuable synthetic building block, ensuring its quality for applications in research and drug development.
References
-
Supporting Information Document. All reactants and reagents including dry solvents.... Available at: [Link]
-
Chemistry LibreTexts. Infrared (IR) Spectroscopy. Available at: [Link]
Sources
Introduction: The Imperative for Structural Elucidation in Peptide Science
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Cbz-3-methylvaline
In the realm of drug development and peptide chemistry, the unambiguous structural confirmation of synthetic intermediates is paramount. N-Carbobenzyloxy-3-methylvaline (N-Cbz-3-methylvaline), also known as N-Cbz-tert-leucine, is a critical chiral building block used in the synthesis of complex peptides and pharmacologically active molecules.[1] The bulky tert-butyl group of the 3-methylvaline residue imparts unique conformational constraints and metabolic stability to the resulting peptides. The carbobenzyloxy (Cbz) group is a widely used amine protecting group, essential for controlling reactivity during peptide coupling reactions.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural verification of such molecules in solution.[3][4] It provides precise, atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule. This guide offers a detailed analysis of the expected ¹H and ¹³C NMR spectra of N-Cbz-3-methylvaline, grounded in fundamental principles. It is designed to serve as a practical reference for researchers, enabling them to interpret their own experimental data with confidence and to understand the causality behind the spectral features.
Molecular Structure and Atom Numbering
A logical and systematic approach to spectral interpretation begins with a clear understanding of the molecular structure and a consistent numbering scheme for all proton and carbon atoms.
Figure 1: Molecular structure and atom numbering scheme for N-Cbz-3-methylvaline.
Part 1: The ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). For N-Cbz-3-methylvaline, we anticipate signals corresponding to the aromatic protons, the benzylic protons, the amide proton, the alpha-proton, and the tert-butyl protons.
Expected ¹H NMR Spectral Features
-
Aromatic Protons (H_aryl, C10-C14):
-
Chemical Shift (δ): 7.30 - 7.40 ppm. Protons on a benzene ring are significantly deshielded due to the ring current effect and typically appear in this region.
-
Multiplicity: Multiplet (m). The five protons on the monosubstituted ring will appear as a complex, overlapping multiplet.
-
Integration: 5H. This signal will integrate to five protons relative to the other signals in the spectrum.
-
-
Benzylic Protons (H_benzyl, C8):
-
Chemical Shift (δ): ~5.10 ppm. These two protons are adjacent to both an oxygen atom and the phenyl ring, causing a strong deshielding effect.
-
Multiplicity: Singlet (s). These two protons are chemically equivalent and have no adjacent proton neighbors to couple with, resulting in a sharp singlet.
-
Integration: 2H.
-
-
Amide Proton (NH):
-
Chemical Shift (δ): 5.0 - 5.5 ppm. The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal. It will likely show coupling to the alpha-proton.
-
Multiplicity: Doublet (d). This proton will be split by the adjacent alpha-proton (Hα).
-
Integration: 1H.
-
-
Alpha-Proton (Hα, C2):
-
Chemical Shift (δ): ~4.10 ppm. This proton is attached to the alpha-carbon, which is bonded to the electronegative nitrogen of the amide and the electron-withdrawing carboxylic acid group, leading to a downfield shift.
-
Multiplicity: Doublet (d). It is coupled only to the amide proton (NH). The adjacent C3 carbon is a quaternary carbon with no attached protons, so no further splitting occurs.
-
Integration: 1H.
-
-
tert-Butyl Protons (C4, C5, C6):
-
Chemical Shift (δ): ~1.05 ppm. These protons are on methyl groups attached to a quaternary carbon. Being part of an alkyl group far from electronegative atoms, they are highly shielded and appear far upfield.
-
Multiplicity: Singlet (s). The three methyl groups are equivalent due to free rotation around the C2-C3 bond. They are attached to a quaternary carbon (C3) and therefore have no neighboring protons to couple with.
-
Integration: 9H. This large, sharp singlet is a characteristic signature of a tert-butyl group.
-
Part 2: The ¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[5] The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[6][7] Quaternary carbons (those with no attached hydrogens) typically show signals of lower intensity.[5]
Expected ¹³C NMR Spectral Features
-
Carboxylic Carbonyl (C1):
-
Chemical Shift (δ): 174 - 176 ppm. Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield.[6]
-
-
Urethane Carbonyl (C7):
-
Chemical Shift (δ): ~156 ppm. The carbonyl carbon of the Cbz protecting group is also deshielded, but typically appears slightly upfield compared to a carboxylic acid.
-
-
Aromatic Carbons (C9-C14):
-
Chemical Shift (δ): 127 - 137 ppm. Carbons in an aromatic ring resonate in this characteristic region.[6] We expect four distinct signals:
-
C9 (ipso-carbon): ~136 ppm. The carbon directly attached to the benzylic group.
-
C12 (para-carbon): ~128.0 ppm.
-
C10/C14 (ortho-carbons): ~128.2 ppm.
-
C11/C13 (meta-carbons): ~128.5 ppm. The ortho and meta carbons are equivalent due to symmetry.
-
-
-
Benzylic Carbon (C8):
-
Chemical Shift (δ): ~67 ppm. This sp³ carbon is bonded to an electronegative oxygen, shifting it downfield.
-
-
Alpha-Carbon (C2):
-
Chemical Shift (δ): ~62 ppm. The alpha-carbon is deshielded by the adjacent nitrogen and carbonyl group.
-
-
Quaternary Carbon (C3):
-
Chemical Shift (δ): ~34 ppm. This sp³ quaternary carbon will appear in the aliphatic region and is expected to have a weak signal intensity.
-
-
tert-Butyl Carbons (C4, C5, C6):
-
Chemical Shift (δ): ~27 ppm. These three equivalent methyl carbons are highly shielded and will appear far upfield as a single, strong signal.
-
Data Summary Table
The predicted NMR data is consolidated in the table below for ease of reference.
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| Carboxylic Acid | ~11-12 (very broad, often not observed) | s |
| Aromatic | 7.30 - 7.40 | m |
| NH | 5.0 - 5.5 | d |
| Benzylic CH₂ | ~5.10 | s |
| α-CH | ~4.10 | d |
| Quaternary C | - | - |
| tert-Butyl CH₃ | ~1.05 | s |
| Cbz C=O | - | - |
Part 3: A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.[8][9] This protocol is designed to be self-validating, ensuring data integrity from sample preparation to final spectrum processing.
Experimental Workflow Diagram
Figure 2: Standardized workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Cbz-3-methylvaline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. Ensure complete dissolution.
-
Tetramethylsilane (TMS) is often present in commercial deuterated chloroform and serves as the internal reference standard (δ = 0.00 ppm).[10]
-
Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Preparation:
-
Insert the NMR tube into the spinner turbine, check the depth with a gauge, and place it into the NMR spectrometer.[9]
-
In the acquisition software, load a standard set of parameters for the chosen solvent.
-
Locking: The spectrometer's field frequency is "locked" to the deuterium signal of the solvent to compensate for any magnetic field drift over time.[9]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the peak widths, maximizing spectral resolution. Automated shimming routines are highly effective.[11]
-
Tuning: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum signal-to-noise and efficient power transfer.
-
-
¹H Spectrum Acquisition:
-
Rationale: The goal is a high-resolution spectrum with accurate integrals.
-
Pulse Angle: Use a flip angle of 30-45°. A 90° pulse requires a longer relaxation delay to ensure all protons fully relax before the next pulse, which is critical for quantitative accuracy. A smaller angle is a good compromise for routine spectra.[9]
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digitization of the resulting signal (Free Induction Decay - FID).
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for most protons in a molecule of this size.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Rationale: As the ¹³C isotope has a low natural abundance (~1.1%), more scans are needed.[7] Standard spectra are proton-decoupled to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (D1): A longer delay of 2-5 seconds is advisable, particularly to ensure the detection of quaternary carbons (C1, C3, C7, C9), which have longer relaxation times and do not benefit as much from NOE.
-
Number of Scans (NS): This is highly dependent on sample concentration and spectrometer sensitivity, but typically ranges from 256 to 1024 scans.
-
-
Data Processing:
-
Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat for accurate integration.[11][12]
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: For the ¹H spectrum, the relative area under each peak is integrated. For both spectra, the precise chemical shift of each peak maximum is determined.
-
Conclusion
This guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of N-Cbz-3-methylvaline. By correlating the predicted chemical shifts, multiplicities, and integrations with the known molecular structure, researchers can confidently verify the identity and purity of their synthesized material. The provided experimental protocol emphasizes a rigorous, self-validating approach that ensures the generation of high-quality, reliable data, a cornerstone of scientific integrity in drug development and chemical research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Stralka, E., & Bax, A. (2007). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Methods in Molecular Biology. Available at: [Link]
-
University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Chemistry Department. Available at: [Link]
-
Chemsrc. (n.d.). Cbz-N-methyl-L-valine. Available at: [Link]
-
Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Hardy, J. A. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-specialist. Royal Society of Chemistry. Available at: [Link]
-
Lu, J., et al. (2010). Protein NMR Spectroscopy: Practical Techniques and Applications. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Available at: [Link]
-
ChemBK. (n.d.). Cbz-N-methyl-L-valine. Available at: [Link]
-
Akkaya, Metin. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
University of Durham. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
Unknown. (n.d.). Peptide NMR. Available at: [Link]
-
University of Alberta. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Physical properties of N-[(benzyloxy)carbonyl]-3-methylvaline
An In-Depth Technical Guide to the Physical Properties of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine
Introduction
In the landscape of peptide chemistry and drug development, the use of protected amino acids is a cornerstone of rational molecular design. Among these, N-acylated and N-alkylated amino acids offer unique advantages in modulating the conformational and biochemical properties of peptides. This guide provides a comprehensive technical overview of the physical properties of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine, a key building block in modern synthetic chemistry.
A note on nomenclature: The user query specified "N-[(benzyloxy)carbonyl]-3-methylvaline." The IUPAC name for valine is 2-amino-3-methylbutanoic acid. The addition of another methyl group at the 3-position would result in a quaternary carbon, yielding 2-amino-3,3-dimethylbutanoic acid (tert-butylglycine). While this is a valid interpretation, a more common and structurally related compound used in peptide synthesis is N-[(Benzyloxy)carbonyl]-N-methyl-L-valine (CAS No. 42417-65-2), where the additional methyl group is on the alpha-amino nitrogen. Given its prevalence and the availability of data, this guide will focus on the latter compound, also known as Cbz-N-methyl-L-valine.[1][2][3] This chiral building block is instrumental in creating peptides with enhanced proteolytic stability and specific conformational constraints.[4]
This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.
Chemical Identity and Structure
The structural integrity of a synthetic building block is paramount. N-[(Benzyloxy)carbonyl]-N-methyl-L-valine is derived from the naturally occurring L-valine, featuring two key modifications: a benzyloxycarbonyl (Cbz or Z) group protecting the amine and a methyl group on the same nitrogen atom.
Caption: Chemical structure of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine.
Physicochemical Properties: A Summary
The physical properties of Cbz-N-methyl-L-valine are critical for its handling, storage, and application in synthesis. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 42417-65-2 | [3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [3] |
| Molecular Weight | 265.30 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 68-70 °C to 100-105 °C | [2][5][6] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran; limited solubility in water. | [2] |
| Optical Rotation, [α] | Data not available for this specific compound. The related N-Cbz-L-valine has [α] = -4.4° (c=2, acetic acid). | [4] |
Experimental Protocols for Physical Characterization
The following section details the methodologies for determining the key physical properties of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine. The rationale behind each step is provided to ensure experimental robustness and data integrity.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube into the heating block.
-
Set the heating rate to a rapid ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
-
Solubility Profile
Rationale: Understanding the solubility of the compound in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and analytical techniques like HPLC and NMR.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Qualitative Assessment:
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
Add 1 mL of a selected solvent to each tube.
-
Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period (e.g., 10 minutes).
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Determination (Optional): For key solvents, determine the solubility quantitatively by preparing a saturated solution, filtering off the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).
Optical Rotation
Rationale: As a chiral molecule, the specific rotation is a critical parameter for confirming the enantiomeric purity of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine.
Protocol:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10 mL) of a suitable solvent (e.g., chloroform or methanol) in a volumetric flask.
-
Instrumentation: Use a calibrated polarimeter, typically with a sodium D-line light source (589 nm).
-
Measurement:
-
Calibrate the instrument with a blank (the pure solvent).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Spectroscopic Analysis
Spectroscopic techniques provide an unambiguous confirmation of the chemical structure.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of Cbz-N-methyl-L-valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of all its components.
Expected ¹H NMR Spectral Data (based on typical chemical shifts):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |
| Aromatic (C₆H₅) | 7.3-7.4 | Multiplet | 5H |
| Methylene (-CH₂-) | ~5.1 | Singlet | 2H |
| α-CH | 4.2-4.4 | Multiplet | 1H |
| N-Methyl (-NCH₃) | 2.8-3.0 | Singlet | 3H |
| γ-CH (isopropyl) | 2.0-2.3 | Multiplet | 1H |
| δ-CH₃ (isopropyl) | 0.8-1.0 | Doublet | 6H |
Expected ¹³C NMR Spectral Data (based on typical chemical shifts):
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl | 173-176 |
| Cbz Carbonyl | 155-157 |
| Aromatic Carbons | 127-137 |
| α-Carbon | 60-65 |
| Methylene Carbon | ~67 |
| N-Methyl Carbon | 30-35 |
| β-Carbon | ~30 |
| γ-Carbons (isopropyl) | 18-20 |
Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-2970 | Medium-Strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=O stretch (Urethane/Cbz) | 1680-1700 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |
Protocol for FTIR Analysis (ATR method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion (M+H)⁺: Expected at m/z = 266.1389 (for C₁₄H₁₉NO₄ + H⁺)
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da) leading to a fragment at m/z = 174.
-
Decarboxylation (loss of CO₂, 44 Da) from the molecular ion or other fragments.
-
Cleavage of the valine side chain.
-
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent for the ionization method (e.g., methanol or acetonitrile for ESI).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion. If further structural information is required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.
Conclusion
The physical properties of N-[(Benzyloxy)carbonyl]-N-methyl-L-valine are well-defined and can be reliably characterized using standard laboratory techniques. A thorough understanding of its melting point, solubility, optical rotation, and spectroscopic signatures is essential for its effective use in research and development. The methodologies outlined in this guide provide a robust framework for the quality control and structural verification of this important synthetic building block, thereby ensuring the integrity and reproducibility of subsequent synthetic applications.
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. Retrieved from [Link]
-
PubChem. (n.d.). N-Carbobenzoxy-L-valine. Retrieved from [Link]
-
Chemsrc. (2023). Cbz-N-methyl-L-valine | CAS#:42417-65-2. Retrieved from [Link]
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The Enduring Legacy of the Cbz Group: A Technical Guide for Peptide and Organic Synthesis
In the landscape of synthetic organic chemistry, particularly within the demanding realm of peptide synthesis and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the pantheon of amine-protecting groups, the Carboxybenzyl (Cbz or Z) group holds a place of historical significance and enduring practical utility. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group revolutionized peptide chemistry, enabling the controlled, stepwise assembly of amino acids into defined polypeptide chains for the first time.[1] This guide provides an in-depth technical analysis of the Cbz group, grounded in mechanistic principles and field-proven methodologies, to empower researchers, scientists, and drug development professionals in its effective application.
The Cbz Group: A Marriage of Stability and Controlled Lability
The power of the Cbz group lies in its robust stability to a wide range of reaction conditions, coupled with its selective removal under specific, mild protocols. This duality is central to its role in complex, multi-step syntheses.[2] The Cbz group is a benzyloxycarbonyl moiety, and its introduction renders the highly nucleophilic and basic amino group into a neutral carbamate, thereby preventing unwanted side reactions during subsequent chemical transformations.[3][4]
A key feature of the Cbz group is its orthogonality to other widely used amine protecting groups, such as the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is the linchpin of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of one type of protecting group while others remain intact, a critical requirement for the precise construction of complex molecules.[1][2]
The Chemistry of Cbz Protection: A Mechanistic Perspective
The introduction of the Cbz group onto an amine is typically achieved through a nucleophilic acyl substitution reaction using benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions, such as racemization of chiral amino acids.[5]
The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]
Caption: Mechanism of Cbz protection of an amine.
Experimental Protocol: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general procedure for the Cbz protection of an amino acid using benzyl chloroformate under aqueous basic conditions.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Cbz Deprotection: Controlled Cleavage Strategies
The true utility of the Cbz group is realized in its controlled removal. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acidic cleavage, each with its own set of advantages and substrate compatibility considerations.
Catalytic Hydrogenolysis: The Mild and Prevalent Path
Catalytic hydrogenolysis is the most common and mildest method for the removal of the Cbz group.[6] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[7] The reaction proceeds via the cleavage of the benzylic C-O bond, which is susceptible to hydrogenolysis.[7] This cleavage generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]
Caption: Cbz deprotection via catalytic hydrogenolysis.
A significant advantage of this method is its mild, neutral pH conditions, which preserves acid- or base-sensitive functional groups.[1] However, a major limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, and some sulfur-containing residues, which can be reduced under the hydrogenation conditions.[3]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol provides a general procedure for the removal of the Cbz group using catalytic hydrogenolysis.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Acidic Cleavage: A Metal-Free Alternative
For substrates that are incompatible with catalytic hydrogenolysis, acidic cleavage provides a valuable alternative for Cbz deprotection.[8] Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can effectively cleave the Cbz group.[8][9] This method is particularly useful in syntheses where the presence of a metal catalyst is undesirable or when the molecule contains reducible functional groups.[4]
The mechanism of acidic cleavage involves the protonation of the carbamate oxygen, followed by nucleophilic attack by the counterion (e.g., bromide) on the benzylic carbon in an SN2-type reaction.[3] This releases the unstable carbamic acid, which then decarboxylates.
Caption: Mechanism of acidic cleavage of the Cbz group.
It is important to note that these acidic conditions are harsh and can lead to side reactions, such as the cleavage of other acid-labile protecting groups like Boc.[3] Therefore, careful consideration of the overall protecting group strategy is essential when employing acidic Cbz deprotection.
Experimental Protocol: Acid-Catalyzed Cleavage of Cbz Group using HBr in Acetic Acid
This protocol outlines a general procedure for the acidic cleavage of a Cbz group.
-
Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.[9]
-
Reagent Addition: To the stirred solution, add a calculated volume of 33% HBr in acetic acid.[9] A typical molar excess of HBr is 5-10 equivalents relative to the Cbz-protected peptide.[9]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Precipitation: Upon completion of the reaction, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[9]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Data-Driven Insights: A Comparative Overview
The choice of a protecting group strategy is often guided by quantitative data on reaction efficiency and stability. The following tables summarize representative data for Cbz protection and deprotection, offering a basis for experimental design and optimization.
Table 1: Representative Yields for Cbz Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 |
Navigating Potential Pitfalls: Common Side Reactions
While the Cbz group is generally robust, awareness of potential side reactions during its introduction and removal is crucial for maximizing yield and purity.
-
During Protection:
-
Racemization: Under strongly basic conditions, the alpha-proton of an amino acid can be abstracted, leading to racemization. Careful control of pH (typically between 8 and 10) is essential to minimize this side reaction.[5]
-
Diacylation: If an excess of benzyl chloroformate is used or if the reaction is not properly controlled, diacylation of the amine can occur.
-
-
During Deprotection:
-
Incomplete Hydrogenolysis: In some cases, particularly with sterically hindered substrates or when the catalyst is poisoned, hydrogenolysis may be incomplete.
-
Reduction of other functional groups: As mentioned, catalytic hydrogenolysis can reduce other sensitive functional groups within the molecule.
-
Side reactions during acidic cleavage: The harsh conditions of acidic cleavage can lead to the degradation of sensitive amino acid side chains or the cleavage of other acid-labile protecting groups.[3] The use of scavengers, such as triisopropylsilane (TIS), can help to trap reactive carbocations generated during deprotection and minimize side reactions.[8]
-
Conclusion: The Cbz Group in Modern Synthesis
The Carboxybenzyl group, a pioneering tool in the field of peptide chemistry, continues to be a valuable asset for organic chemists. Its robust nature, coupled with well-defined and selective deprotection methods, ensures its place in the synthetic chemist's arsenal. A thorough understanding of the underlying mechanisms of its protection and deprotection, an appreciation for its orthogonality with other protecting groups, and an awareness of potential side reactions are paramount to its successful implementation. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can confidently employ the Cbz group to navigate the complexities of modern organic synthesis and advance their scientific endeavors.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
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N-Cbz-3-methylvaline IUPAC name and CAS number
An In-depth Technical Guide to N-Carbobenzyloxy-3-Methylvaline Derivatives for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the compounds most accurately identified as N-Cbz-3-methylvaline derivatives. Due to the ambiguity of the common name "3-methylvaline," this document focuses on the most scientifically plausible interpretations: the N-Cbz protected forms of L-isoleucine and its diastereomer, L-alloisoleucine. Both are isomers of 2-amino-3-methylpentanoic acid and are critical chiral building blocks in modern synthetic chemistry.
We will delve into their chemical identity, synthesis, applications, and characterization, offering field-proven insights into their use in peptide synthesis and drug discovery.
Elucidating "N-Cbz-3-methylvaline": Chemical Identity and Nomenclature
The term "3-methylvaline" is not a standard IUPAC or common name and can be ambiguous. Valine itself is 2-amino-3-methylbutanoic acid. The most logical interpretation of "3-methylvaline" in a synthetic context refers to an amino acid with a methyl group at the 3-position of a pentanoic acid backbone. This accurately describes isoleucine and its stereoisomers.
This guide will therefore focus on the two most relevant L-amino acid forms used in drug development:
-
N-Cbz-L-isoleucine : The N-protected form of the naturally occurring essential amino acid.
-
N-Cbz-L-alloisoleucine : The N-protected form of a diastereomer of isoleucine, which offers a different three-dimensional arrangement for synthetic applications.
These compounds are foundational reagents in the synthesis of complex peptides, enzyme inhibitors, and various therapeutic agents.[1]
Core Chemical Identifiers
For clarity and reproducibility in research, precise identification is paramount. The table below summarizes the key identifiers for these compounds.
| Identifier | N-Cbz-L-isoleucine | N-Cbz-L-alloisoleucine |
| IUPAC Name | (2S,3S)-3-Methyl-2-[(phenylmethoxy)carbonylamino]pentanoic acid | (2S,3R)-3-Methyl-2-[(phenylmethoxy)carbonylamino]pentanoic acid |
| CAS Number | 3160-59-6 | 80097-17-0 |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol | 265.31 g/mol |
| Synonyms | Z-L-Isoleucine, Z-Ile-OH | Z-L-allo-Isoleucine, Z-allo-Ile-OH |
| Chemical Structure | ![]() | ![]() |
Physicochemical Properties
The physical properties of these derivatives are critical for designing reaction conditions, purification strategies, and formulation.
| Property | N-Cbz-L-isoleucine | N-Cbz-L-alloisoleucine |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Melting Point | 46-49 °C | 83-85 °C |
| Solubility | Soluble in organic solvents (DCM, THF, Methanol); limited solubility in water.[2] | Soluble in organic solvents |
| Optical Rotation | [α]²⁰/D +5 to +7° (c=2 in acetic acid) | [α]²⁰/D +7 to +9° (c=1 in methanol) |
Synthesis and Mechanistic Insights
The synthesis of N-Cbz protected amino acids is a cornerstone of peptide chemistry. The most common method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the need to achieve high yield and purity while preventing side reactions, primarily racemization of the chiral center.
-
Base Selection : An aqueous solution of sodium hydroxide or sodium carbonate is used. Its role is twofold: it deprotonates the amino group, making it a more potent nucleophile to attack the benzyl chloroformate, and it neutralizes the HCl byproduct generated during the reaction. Maintaining a specific pH (typically 9-10) is crucial; a lower pH results in incomplete reaction, while a higher pH can promote hydrolysis of the Cbz-Cl reagent and potentially racemization.[3]
-
Temperature Control : The reaction is typically performed at low temperatures (0-5 °C). This is essential to manage the exothermic nature of the acylation and to suppress side reactions, such as the formation of undesired byproducts and the hydrolysis of the benzyl chloroformate.[3][4]
-
Solvent System : The reaction is biphasic (aqueous/organic). The amino acid is dissolved in the aqueous base, while the Cbz-Cl is often added neat or in a water-miscible organic solvent. After the reaction, extraction with a non-polar organic solvent like ether is used to remove any unreacted Cbz-Cl before the product is isolated by acidification.[3]
Experimental Protocol: Synthesis of N-Cbz-L-isoleucine
This protocol is a self-validating system designed for high fidelity.
-
Dissolution : Dissolve L-isoleucine (1 equivalent) in 2M sodium hydroxide solution in a reaction vessel equipped with a stirrer. Cool the solution to 0-5 °C using an ice-salt bath.
-
Acylation : While maintaining the temperature at 0-5 °C and vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and 2M sodium hydroxide solution in separate portions to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC to confirm the consumption of the starting amino acid.
-
Work-up : Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x volumes) to remove unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification & Isolation : Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate of N-Cbz-L-isoleucine will form.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Synthesis Workflow Diagram
Caption: Workflow for the N-Cbz protection of L-isoleucine.
Applications in Drug Discovery and Development
N-Cbz-isoleucine derivatives are not merely intermediates; they are enabling tools for creating complex, high-value molecules with therapeutic potential.
The Role of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a classic and robust amine-protecting group with several key advantages:[5]
-
Stability : It is stable to a wide range of reaction conditions, including basic and mildly acidic environments, making it compatible with many synthetic steps.[5]
-
Ease of Removal : It can be cleanly removed under mild conditions via catalytic hydrogenation (H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts, simplifying purification.
-
Orthogonality : The Cbz group is orthogonal to other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex syntheses.[5]
Key Application Areas
-
Peptide Synthesis : As protected amino acids, N-Cbz-isoleucine and its allo-isomer are fundamental building blocks in both solid-phase and solution-phase peptide synthesis.[1][2] They are incorporated into peptide chains to build inhibitors of protein-protein interactions, enzyme active sites, and other biological targets. The steric bulk of the isoleucine side chain can impart specific conformational properties to the resulting peptide.
-
Chiral Building Blocks : The defined stereochemistry of these compounds is leveraged in asymmetric synthesis to produce enantiomerically pure drugs.[1] They serve as starting materials for complex molecular scaffolds where the stereocenter must be precisely controlled to ensure selective interaction with biological targets.
-
Antiviral and Anticancer Agents : N-protected valine and isoleucine derivatives are key intermediates in the synthesis of important drugs. For example, the valine ester prodrug strategy, seen in Valganciclovir, dramatically improves oral bioavailability.[4][6] Similar strategies using isoleucine derivatives are explored to enhance the pharmacokinetic properties of parent drugs. These building blocks are also used to create novel linkers for Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics.[7]
Conceptual Role in ADC Development
Caption: Role of N-Cbz-amino acids in creating ADC linkers.
Analytical Characterization
Confirming the identity, structure, and purity of N-Cbz-isoleucine derivatives is essential for their use in GMP and research environments.
-
NMR Spectroscopy : Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.
-
¹H NMR : Will show characteristic signals for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the α-proton of the amino acid backbone, and the distinct signals for the isopropyl and ethyl groups of the isoleucine side chain.
-
¹³C NMR : Provides confirmation of all carbon atoms, including the carbonyl carbons of the carbamate and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain.[5]
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound, providing definitive evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for assessing the purity of the compound. A reversed-phase HPLC method with UV detection (at ~254 nm for the Cbz group) can quantify the main peak and detect any impurities.[5]
Conclusion
While the name "N-Cbz-3-methylvaline" is ambiguous, it most logically refers to N-Cbz protected derivatives of isoleucine. These compounds, particularly N-Cbz-L-isoleucine and N-Cbz-L-alloisoleucine, are indispensable tools in the arsenal of medicinal and synthetic chemists. Their robust synthesis, stable yet removable protecting group, and inherent chirality make them vital for the development of sophisticated peptide therapeutics, enzyme inhibitors, and targeted drug delivery systems like ADCs. A thorough understanding of their synthesis and analytical characterization ensures their effective and reliable application in advancing drug discovery and development.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine.
- X-Mol. How to Prepare Cbz-N-methyl-L-valine and Its Application in Antibody Drug Conjugates.
- BenchChem. The Pivotal Role of N-Protected Valine Derivatives in Biochemical Research and Drug Discovery: A Technical Guide.
- PubChem. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678. National Institutes of Health.
- Google Patents. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
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A Researcher's Guide to N-[(Benzyloxy)carbonyl]-3-methylvaline: Nomenclature, Applications, and Synthesis Protocols
Abstract
N-[(Benzyloxy)carbonyl]-3-methylvaline is a crucial protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its unique structure, featuring the bulky tert-butyl-like side chain of 3-methylvaline (also known as tert-butylglycine) and the readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, offers distinct advantages in the construction of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, and core applications. It further details the rationale behind its use, presents a standard protocol for its incorporation into a peptide sequence, and outlines the mechanism of the Cbz protecting group.
Compound Identification and Nomenclature
Precise identification of chemical reagents is paramount for experimental reproducibility. This compound is known by several names and abbreviations in commercial catalogs and scientific literature. Understanding these synonyms is critical for efficient literature searching and procurement.
The compound is structurally derived from 3-methylvaline, a non-proteinogenic amino acid characterized by two methyl groups on the beta-carbon, creating a sterically hindered side chain. The amino group of this residue is protected by a benzyloxycarbonyl group, often abbreviated as Cbz or Z.[][2] This protecting group is vital for preventing unwanted side reactions at the N-terminus during peptide bond formation.[3]
| Identifier Type | Value | Source(s) |
| IUPAC Name | 2-({[(Benzyloxy)carbonyl]amino})-3,3-dimethylbutanoic acid | [4] |
| CAS Number | 68222-59-3 | [4] |
| Molecular Formula | C14H19NO4 | |
| Molecular Weight | 265.30 g/mol | [5] |
| Common Synonyms | N-Carbobenzoxy-3-methylvaline, Z-3-Methylvaline, Cbz-3-Methylvaline | [4] |
| Abbreviated Names | Z-Tbg-OH, Cbz-Tbg-OH | N/A |
Physicochemical Properties and Rationale for Use
The physical and chemical characteristics of this compound dictate its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | White to off-white solid (powder or crystalline) | [6] |
| Purity | Typically ≥95% | |
| Storage | Room temperature, sealed in a dry, dark place | [7] |
| Solubility | Soluble in many organic solvents like DMSO, DMF, and methanol; moderately soluble in acetic acid and ethanol. | [6][7] |
The primary rationale for using this compound lies in the strategic combination of its two components:
-
The 3-Methylvaline (tert-Butylglycine) Residue: This amino acid imparts significant steric bulk. When incorporated into a peptide sequence, it can restrict the conformational flexibility of the peptide backbone. This is a desirable trait in drug design, as it can lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, the bulky side chain can shield the adjacent peptide bond from enzymatic degradation, thereby enhancing the proteolytic stability and in vivo half-life of the peptide therapeutic.[8]
-
The Benzyloxycarbonyl (Cbz or Z) Protecting Group: The Cbz group is a classic and widely used amine-protecting group in peptide chemistry.[][8] Its key advantage is its stability under a broad range of conditions used for peptide coupling and for the deprotection of other protecting groups (e.g., acid-labile Boc or base-labile Fmoc groups). It is most commonly and cleanly removed under mild, neutral conditions via catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene.[] This orthogonality makes it a valuable tool in complex, multi-step syntheses.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). SPPS is the preferred method for the routine synthesis of peptides, offering advantages in purification and automation. The following section details a representative protocol for the coupling of this amino acid in an Fmoc-based SPPS workflow.
The SPPS Cycle: A Conceptual Overview
The synthesis of a peptide on a solid support involves a repeated cycle of deprotection and coupling steps to elongate the peptide chain.
Figure 1. A generalized workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of Z-3-Methylvaline
This protocol assumes an Fmoc-SPPS strategy where the N-terminal amino group of the growing peptide chain on the resin has just been deprotected (is present as a free amine).
Materials:
-
Peptide synthesis resin with a free N-terminal amine (1.0 eq).
-
This compound (Z-3-MeVal-OH) (3.0 eq).
-
Coupling/Activating Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq).
-
Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.
-
Washing Solvents: DCM (Dichloromethane), Methanol.
-
Peptide synthesis vessel and shaker.
Methodology:
-
Resin Swelling: Swell the peptide resin (1.0 eq) in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
Activation of the Amino Acid:
-
In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq) to the vial. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.
-
Allow the activation to proceed for 2-5 minutes.
-
Causality Note: Pre-activation is crucial. HBTU reacts with the carboxylic acid of Z-3-MeVal-OH to form a highly reactive OBt active ester. This intermediate readily reacts with the nucleophilic N-terminal amine on the resin, forming the peptide bond. DIPEA acts as an organic base to facilitate this activation and neutralize the resulting acidic byproducts.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin in the reaction vessel.
-
Agitate the mixture on a shaker at room temperature for 2-4 hours. Due to the steric hindrance of the 3-methylvaline side chain, a longer coupling time compared to less hindered amino acids is recommended to ensure the reaction goes to completion.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
3x with DMF
-
3x with DCM
-
3x with Methanol
-
-
Self-Validation Note: A Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads after washing. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction, as there are no remaining free primary amines. A positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.
-
-
Proceed to Next Step: The resin now bears the newly coupled Z-3-MeVal residue. The synthetic chemist can now proceed with the next planned step, which could be the deprotection of the Cbz group (if it's the N-terminal residue) or further elongation of the peptide chain.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The removal of the Cbz group is a critical step to liberate the amine for further reaction or to yield the final deprotected peptide. The most common and effective method is catalytic hydrogenation.
Figure 2. Mechanism of Cbz group removal via catalytic hydrogenation.
Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of Palladium on Carbon (Pd/C).
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the deprotected product, which can be isolated by evaporating the solvent.
Conclusion
This compound is a highly valuable, specialized reagent for scientific researchers. Its nomenclature, while varied, is systematic. The compound's utility is derived from the combination of a sterically demanding side chain that imparts conformational rigidity and proteolytic resistance to peptides, and the robust, orthogonally-removed Cbz protecting group. A thorough understanding of its properties and the rationale behind its use in synthetic protocols, such as the one detailed for SPPS, is essential for its successful application in the design and development of novel peptide-based therapeutics and research tools.
References
-
PubChem. N-[(Benzyloxy)carbonyl]tyrosylvaline. National Center for Biotechnology Information. [Link]
-
ChemBK. Cbz-N-methyl-L-valine. [Link]
-
PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. National Center for Biotechnology Information. [Link]
-
Chemsrc. Cbz-N-methyl-L-valine | CAS#:42417-65-2. [Link]
-
Pharmaffiliates. N-Cbz-L-valine | CAS No : 1149-26-4. [Link]
-
Qingdao Fengchen Technology and Trade. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4. [Link]
-
Organic Syntheses. Peptide Synthesis Using 1-(4-Chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one as Reagent. [Link]
-
Pen-Active. Exploring Z-VAL-ALA-OH: A Key Pharmaceutical Intermediate. [Link]
Sources
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- 4. This compound | 68222-59-3 [amp.chemicalbook.com]
- 5. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 6. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Z-N-Me-Val-OH: Structure, Synthesis, and Application in Peptide-Based Drug Development
This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-N-methyl-L-valine (Z-N-Me-Val-OH), a pivotal building block for researchers, scientists, and professionals engaged in peptide chemistry and drug development. We will delve into its fundamental properties, provide detailed protocols for its synthesis and incorporation into peptides, and explore its significance in enhancing the therapeutic potential of peptide-based agents.
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
Peptide-based drugs offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. A key strategy to overcome these limitations is the introduction of methyl groups to the amide nitrogen of the peptide backbone, a modification known as N-methylation.[1][2] This seemingly subtle alteration can profoundly enhance the pharmacokinetic properties of a peptide by sterically hindering enzymatic degradation by proteases and increasing its lipophilicity, which can improve membrane permeability and oral bioavailability.[2]
Z-N-Me-Val-OH is a protected form of N-methylated L-valine, an essential amino acid. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the amine, preventing unwanted reactions during peptide synthesis, while the N-methyl group provides the aforementioned therapeutic advantages.[2][3]
Core Properties of Z-N-Me-Val-OH
A thorough understanding of the physicochemical properties of Z-N-Me-Val-OH is essential for its effective application.
| Property | Value | Source(s) |
| Synonyms | Z-N-methyl-L-valine, Cbz-N-Me-Val-OH, N-Benzyloxycarbonyl-N-methyl-L-valine | [4] |
| CAS Number | 42417-65-2 | [4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [5] |
| Molecular Weight | 265.30 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 68-70 °C | |
| Solubility | Soluble in organic solvents like DMF, DCM, and ethyl acetate | [6] |
Molecular Structure of Z-N-Me-Val-OH
The structure of Z-N-Me-Val-OH is characterized by the valine side chain, the N-methyl group, and the N-benzyloxycarbonyl (Cbz) protecting group.
Caption: Chemical structure of Z-N-Me-Val-OH.
Synthesis of Z-N-Me-Val-OH: A Detailed Protocol
The synthesis of Z-N-Me-Val-OH is most commonly achieved through the N-methylation of the readily available Z-L-valine. The following protocol is a self-validating system, with clear steps for reaction, workup, and purification.
Synthesis Workflow
Sources
- 1. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
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- 5. GSRS [precision.fda.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: Advanced Coupling Methods for N-[(benzyloxy)carbonyl]-3-methylvaline in Peptide Synthesis
Abstract
The incorporation of sterically hindered amino acids, such as N-[(benzyloxy)carbonyl]-3-methylvaline (Cbz-3-MeVal), represents a significant challenge in peptide synthesis. The β-branched and N-alkylated nature of this residue dramatically slows coupling kinetics and increases the risk of side reactions, notably epimerization. Standard coupling conditions often result in low yields and incomplete reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced, field-proven coupling strategies to efficiently incorporate Cbz-3-MeVal into peptide sequences. We will explore the mechanistic basis for these challenges and provide step-by-step protocols for high-efficiency coupling reagents, including carbodiimide/additive systems and modern uronium salts, with a focus on maximizing yield while preserving stereochemical integrity.
The Synthetic Challenge: Understanding Steric Hindrance in 3-Methylvaline
N-Cbz-3-methylvaline is an α-amino acid characterized by significant steric bulk surrounding the reactive carboxyl and amino groups. This steric hindrance arises from two key features:
-
β-branching: The valine side chain is branched at the β-carbon.
-
N-methylation: The presence of a methyl group on the amide nitrogen further crowds the reaction center.
This congestion impedes the approach of the incoming nucleophile (the N-terminal amine of the peptide chain) to the activated carboxyl group. Consequently, peptide bond formation is kinetically disfavored, leading to common issues such as:
-
Incomplete or Slow Couplings: Standard reaction times may be insufficient, resulting in deletion sequences where the hindered residue is missing.[1]
-
Increased Epimerization: To overcome slow kinetics, chemists may resort to harsher conditions (e.g., elevated temperatures), which can promote racemization at the α-carbon of the activated amino acid.[2][3] This occurs via the formation of a 5(4H)-oxazolone intermediate, a planar structure that can be reprotonated from either face, scrambling the stereochemistry.[4]
-
Side Reactions: With potent uronium reagents like HATU, prolonged reaction times or excess reagent can lead to guanidinylation of the free N-terminal amine, capping the peptide chain.[5][6]
Therefore, the selection of an appropriate coupling strategy is not merely about driving the reaction to completion but doing so under conditions that are mild enough to prevent loss of chiral purity.
Overview of High-Efficiency Coupling Reagents
To overcome the activation energy barrier imposed by steric hindrance, highly reactive coupling reagents are required. These reagents function by converting the carboxylic acid of Cbz-3-MeVal into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.[7] The most effective reagents for this purpose fall into two main categories: carbodiimides with additives and aminium/uronium salts.
Figure 1. General workflow for peptide coupling, involving activation of the carboxylic acid followed by nucleophilic attack from the amine.
Recommended Coupling Protocols for Cbz-3-Methylvaline
Based on extensive field data and chemical principles, two primary methods are recommended for the efficient coupling of Cbz-3-MeVal. The choice depends on the severity of the steric hindrance of the coupling partner and cost considerations.
Method A: Diisopropylcarbodiimide and OxymaPure® (DIC/Oxyma)
This combination represents a robust, cost-effective, and low-racemization strategy.[7] DIC is a liquid carbodiimide that forms a reactive O-acylisourea intermediate. The additive, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), serves two critical roles: it acts as a potent acylating catalyst, forming a more reactive Oxyma-ester, and it is a highly effective racemization suppressant.[8][9][10] This method is an excellent first choice for moderately difficult couplings.
Protocol 1: DIC/Oxyma Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Scope: For coupling Cbz-3-MeVal onto a resin-bound peptide with a free N-terminal amine.
-
Reagents & Materials:
-
Resin-bound peptide (1.0 equiv)
-
Cbz-3-MeVal (4.0 equiv)
-
OxymaPure® (4.0 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Step-by-Step Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve Cbz-3-MeVal (4.0 equiv) and OxymaPure® (4.0 equiv) in DMF. Add DIC (4.0 equiv) and allow the solution to pre-activate for 2-5 minutes at room temperature.[8]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. The extended time is crucial for hindered couplings.[1] Perform a Kaiser test or other qualitative test to monitor for the disappearance of the free amine.
-
Double Coupling (If Necessary): If the Kaiser test remains positive, indicating an incomplete reaction, drain the vessel and repeat steps 2-4 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
Method B: HATU and a Non-Nucleophilic Base (HATU/DIPEA)
For exceptionally difficult couplings where DIC/Oxyma may be insufficient, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.[5][11] HATU is a uronium salt based on the HOAt (1-hydroxy-7-azabenzotriazole) moiety. It forms a highly reactive OAt-ester, which is more efficient than the OBt-esters formed by older reagents like HBTU.[2][12] The pyridine nitrogen in the HOAt core is believed to provide anchimeric assistance, accelerating the coupling reaction and suppressing epimerization.[5][12]
Protocol 2: HATU Coupling in Solid-Phase Peptide Synthesis (SPPS)
-
Scope: For extremely hindered couplings or when Method A fails.
-
Reagents & Materials:
-
Resin-bound peptide (1.0 equiv)
-
Cbz-3-MeVal (3.9 equiv)
-
HATU (3.9 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Step-by-Step Procedure:
-
Resin Preparation: Perform standard N-terminal Fmoc deprotection and wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Pre-activation: In a separate vessel, dissolve Cbz-3-MeVal (3.9 equiv) and HATU (3.9 equiv) in DMF. Add DIPEA (8.0 equiv) and mix for 1-5 minutes.[1] The solution will typically change color.
-
Causality Note: Pre-activation is critical. Adding HATU/DIPEA directly to the resin before the amino acid is fully activated can lead to guanidinylation of the peptide's N-terminus.[5]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Time: Agitate the mixture for 45-90 minutes at room temperature.[1] HATU's high reactivity means coupling times are generally shorter than with DIC/Oxyma.
-
Monitoring and Washing: Monitor the reaction via a Kaiser test. If the test is negative, wash the resin as described in Protocol 1, Step 6. If the test is positive, a second coupling (as in Protocol 1, Step 5) is recommended.
Comparative Analysis & Optimization
The choice of coupling method involves a trade-off between reactivity, cost, and potential side reactions.
| Parameter | Method A: DIC/Oxyma | Method B: HATU/DIPEA | References |
| Reactivity | High | Very High | [1] |
| Racemization Risk | Very Low | Low | [7][12] |
| Primary Side Reaction | Incomplete Coupling | N-terminal Guanidinylation | [1][5] |
| Relative Cost | Lower | Higher | [2] |
| Typical Reaction Time | 2-4 hours | 45-90 minutes | [1] |
| Base Requirement | None (for coupling) | Required (e.g., DIPEA) | [7] |
Troubleshooting & Optimization:
-
Incomplete Coupling: If a double coupling strategy fails, consider increasing the reaction temperature to 40-50°C. Microwave-assisted synthesis can also dramatically accelerate the reaction, though care must be taken to control temperature to limit racemization.[1][13]
-
Solvent Choice: For sequences prone to aggregation, switching from DMF to a more chaotropic solvent like N-methylpyrrolidone (NMP) or using a mixture (e.g., DCM/DMF/NMP) can improve solvation and reaction efficiency.[1][3]
-
Acyl Fluorides: In the most extreme cases of steric hindrance where even HATU fails, conversion of the carboxylic acid to an acyl fluoride using a reagent like TFFH can be an effective, albeit more complex, strategy.[1][14][15]
Workflow & Decision Logic
The selection of a coupling strategy should be a logical process based on the anticipated difficulty of the reaction.
Figure 2. Decision workflow for selecting and optimizing a coupling method for Cbz-3-MeVal.
Conclusion
The successful incorporation of this compound is achievable with a rational and informed approach to coupling reagent selection. For most applications, the DIC/OxymaPure® system provides an excellent balance of reactivity, cost-effectiveness, and safety against racemization. For the most demanding synthetic targets, HATU offers superior reactivity that can overcome extreme steric barriers. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently incorporate this challenging residue, enabling the synthesis of complex and novel peptides for therapeutic and research applications.
References
-
BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. 5
-
BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. 12
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 1
-
Aapptec. The Role of HOBt and HBTU in Peptide Coupling Reactions. 16
-
BenchChem. (2025). Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences. 11
-
BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. 2
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 3
-
Aapptec. Coupling Reagents. 17
-
ResearchGate. Coupling Reagents. 18
-
Coconote. (2025). Peptide Synthesis and Protecting Groups. 19
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. 20
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. 8
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. 15
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 7
-
ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
-
BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. 10
-
MDPI. (2022). Epimerisation in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. oxymapure.com [oxymapure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. coconote.app [coconote.app]
- 20. chemrxiv.org [chemrxiv.org]
Introduction: The Strategic Use of N-Cbz-3-Methylvaline in Peptide Synthesis
An Application Guide to the Solution-Phase Synthesis of Dipeptides Using N-Cbz-3-Methylvaline
Dipeptides, the fundamental units of proteins, are pivotal in drug discovery, biochemistry, and materials science. Their synthesis is a cornerstone of medicinal chemistry, requiring precise control over reactive functional groups to ensure the formation of the correct amide bond. The challenge in coupling two different amino acids lies in preventing unwanted side reactions, such as self-coupling or coupling at the wrong terminus.[1][2] To achieve this selectivity, a strategy of protecting group chemistry is employed.[1]
This guide focuses on the use of N-Cbz-3-methylvaline, an N-terminally protected, non-proteinogenic amino acid. The benzyloxycarbonyl (Cbz or Z) group serves as a robust and reliable shield for the amino group.[3][4] Its stability across a range of reaction conditions, coupled with its straightforward removal via catalytic hydrogenolysis, makes it an excellent choice for solution-phase peptide synthesis (SPPS).[5][6][7] The sterically hindered nature of 3-methylvaline (a valine derivative) also presents an interesting and relevant synthetic challenge, making this a valuable model system for researchers.
This document provides a detailed, experience-driven protocol for the synthesis of a dipeptide using N-Cbz-3-methylvaline, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodology in authoritative references.
Overall Synthetic Strategy
The synthesis is a two-stage process. First, the N-Cbz-protected 3-methylvaline is coupled with the C-terminally protected amino acid (e.g., an amino acid methyl ester). This is followed by the selective deprotection of the Cbz group to yield the final dipeptide.
Caption: High-level workflow for dipeptide synthesis.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| N-Cbz-3-methylvaline | N-protected amino acid | Sigma-Aldrich, Bachem |
| Amino Acid Methyl Ester HCl salt | C-protected amino acid | Sigma-Aldrich, TCI |
| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressant | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | Aqueous Wash | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | VWR |
| Saturated Sodium Chloride (Brine) | Aqueous Wash | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Fisher Scientific |
| Palladium on Carbon (Pd/C), 10 wt. % | Hydrogenolysis Catalyst | Sigma-Aldrich |
| Methanol (MeOH) | Deprotection Solvent | Fisher Scientific |
| Celite® | Filtration Aid | Sigma-Aldrich |
| Silica Gel 60 (230-400 mesh) | Stationary Phase for Chromatography | Sorbent Technologies |
Experimental Protocols
Protocol 1: Peptide Coupling of N-Cbz-3-methylvaline with an Amino Acid Ester
This protocol describes the coupling of N-Cbz-3-methylvaline with a generic amino acid methyl ester hydrochloride, using the DCC/HOBt reagent system. This system is cost-effective and highly efficient for solution-phase synthesis; the byproduct dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can be largely removed by filtration.[8][9] HOBt is added to act as an activating agent and to minimize the risk of racemization at the chiral center of the activated amino acid.[10]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-3-methylvaline (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C. Rationale: Cooling the reaction mixture before adding the coupling reagent minimizes side reactions and potential racemization.
-
Activation: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. Stir the reaction at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amine Addition: In a separate flask, suspend the amino acid methyl ester hydrochloride salt (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.
-
Coupling: Add the free amine solution from Step 4 to the activated carboxylate mixture from Step 3.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The disappearance of the N-Cbz-3-methylvaline spot indicates reaction completion.
Caption: Experimental workflow for the peptide coupling reaction.
Protocol 2: Work-up and Purification of the Protected Dipeptide
-
Filtration: After the reaction is complete, filter the reaction mixture through a sintered glass funnel or a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Solvent Removal: Combine the filtrate and washes and remove the DCM under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in Ethyl Acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) - Removes unreacted amine and DIPEA.
-
Saturated NaHCO₃ (2x) - Removes unreacted carboxylic acid and HOBt.
-
Saturated Brine (1x) - Reduces the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent. Combine the fractions containing the pure product (identified by TLC) and remove the solvent.
Protocol 3: Characterization of the Protected Dipeptide
Confirm the identity and purity of the synthesized Cbz-dipeptide-ester using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.[11]
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
The Cbz group is efficiently removed by catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst.[5][6] This method is mild and typically results in a clean conversion to the free amine, releasing toluene and carbon dioxide as byproducts.[6]
Safety Note: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric; do not allow the dry catalyst to come into contact with flammable solvents in the air.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified protected dipeptide (1.0 eq) in methanol (MeOH) in a suitable flask.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the dipeptide) to the solution. The catalyst should be added under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The product will have a much lower Rf value and will be ninhydrin-positive. The starting material spot should disappear completely.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol. Caution: The Celite® pad with the catalyst should not be allowed to dry out, as it can ignite. Quench it carefully with water.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the final dipeptide ester.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Data Summary
The following table provides representative data for a typical synthesis. Actual results may vary based on the specific amino acid ester used and reaction scale.
| Step | Product | Typical Yield | Purity (by HPLC) | Key Characterization |
| Coupling & Purification | Cbz-Dipeptide-Ester | 75-90% | >98% | MS (M+H)⁺, ¹H NMR shows characteristic Cbz and ester peaks. |
| Deprotection | Dipeptide-Ester | >95% (quantitative) | >97% | MS (M+H)⁺, ¹H NMR shows absence of Cbz peaks. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in coupling reaction | Incomplete reaction; inactive reagents; moisture. | Ensure all reagents and solvents are anhydrous. Check the activity of the coupling reagent. Increase reaction time. |
| Presence of DCU in final product | Incomplete filtration. | Re-dissolve the product in a minimal amount of DCM and cool to precipitate residual DCU, then re-filter. |
| Epimerization/Racemization detected | Excessive base or high temperature during activation. | Ensure the activation step is performed at 0 °C. Avoid using excess base. HOBt addition is critical to suppress this.[10] |
| Stalled or incomplete deprotection | Catalyst poisoning; poor quality catalyst; insufficient H₂. | Use fresh, high-quality Pd/C. Ensure the system is properly flushed with hydrogen. Some functional groups (e.g., sulfur) can poison the catalyst; alternative deprotection methods may be needed (e.g., HBr in Acetic Acid).[3][5] |
References
- Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Vertex AI Search. (2025). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Aapptec Peptides. Coupling Reagents. [Link]
-
AAPPTEC. Reagents Used in Peptide Synthesis Archives. [Link]
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Luxembourg Bio Technologies. (2017).
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Chemistry LibreTexts. (2022). 26.8: Peptide Synthesis. [Link]
-
Química Organica.org. Peptide synthesis - Amino group protection. [Link]
- Organic Syntheses. (2024).
-
Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]
-
NIH. (n.d.). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. [Link]
-
ACS Publications. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. [Link]
-
PubMed. (n.d.). Purification and Characterization of Dipeptidyl Peptidase I From Human Spleen. [Link]
-
PubMed. (n.d.). Purification and characterization of barley dipeptidyl peptidase IV. [Link]
- Vertex AI Search. (2025). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.
-
University of Calgary. Ch27 : Peptide synthesis. [Link]
- ResearchGate. (2025). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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Application of N-Cbz-3-methylvaline in Cyclopeptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-Cbz-3-methylvaline in the synthesis of complex cyclopeptides. N-methylated amino acids, such as 3-methylvaline, are critical building blocks for enhancing the pharmacological properties of peptide-based therapeutics, including improved metabolic stability and conformational rigidity.[1] However, their incorporation presents significant synthetic challenges due to severe steric hindrance. This guide details the underlying chemical principles, provides validated, step-by-step protocols for peptide coupling and deprotection, and offers expert insights into overcoming common synthetic hurdles, thereby enabling the rational design and efficient synthesis of novel cyclopeptide drug candidates.
Introduction: The Strategic Value of N-Cbz-3-methylvaline
The pursuit of peptide-based therapeutics is often hampered by poor metabolic stability and unpredictable conformational behavior in physiological environments. N-methylation of the peptide backbone is a well-established strategy to mitigate these issues.[1] The methyl group on the amide nitrogen serves two primary functions:
-
Enhanced Proteolytic Stability: It acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the amide bond.[1]
-
Conformational Control: The N-methyl group restricts the rotation around the C-N bond, locking the peptide backbone into a more defined conformation. This can lead to higher receptor affinity and selectivity.[1]
3-Methylvaline, a non-proteinogenic amino acid, introduces an additional layer of steric bulk with its isopropyl group adjacent to the N-methylated nitrogen. This feature makes it a powerful tool for designing highly constrained cyclic peptides. The benzyloxycarbonyl (Cbz) group is an ideal amine-protecting group for this building block, offering robust stability under various conditions and well-established methods for its removal that are orthogonal to many other protecting groups used in peptide synthesis.[2][3]
This guide focuses on the practical application of N-Cbz-3-methylvaline, transforming a challenging synthetic building block into an accessible tool for advanced peptide design.
Mechanistic Considerations: Overcoming Steric Hindrance
The primary challenge in utilizing N-Cbz-3-methylvaline is the profound steric hindrance around the carboxyl group, which significantly slows down the rate of peptide bond formation.[4][5] Traditional coupling reagents may fail or lead to extensive epimerization.
Causality of Experimental Choices:
-
Choice of Coupling Reagent: The selection of a highly reactive coupling reagent is paramount. Carbodiimides like DCC or EDC often prove insufficient. Uronium/aminium-based reagents such as HBTU, HATU, or COMU are preferred due to their ability to form highly reactive acyl-guanidinium or acyl-uronium intermediates, which are less susceptible to steric inhibition.
-
Activation Strategy: Pre-activation of the N-Cbz-3-methylvaline carboxylic acid for a sufficient duration before adding the amine component is critical. This ensures the formation of the active ester intermediate is complete, maximizing the potential for the subsequent, sterically hindered nucleophilic attack by the amine.
-
Non-nucleophilic Base: The choice of base is crucial to minimize racemization. A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is the standard choice. It effectively scavenges the acid produced during the reaction without competing with the amine nucleophile.
The interplay between these components is visualized in the workflow below.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wpage.unina.it [wpage.unina.it]
Application Notes and Protocols: The Strategic Use of N-Cbz-3-methylvaline in the Synthesis of Drug Linkers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of N-Cbz-3-methylvaline in the synthesis of advanced drug linkers, particularly for Antibody-Drug Conjugates (ADCs). We will delve into the rationale behind its selection, its role in creating stable yet cleavable linkers, and provide detailed, field-proven protocols for its incorporation into complex linker-payload systems. The methodologies described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Introduction: The Critical Role of Linker Design in Targeted Therapeutics
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the targeted delivery of highly potent cytotoxic agents directly to cancer cells. An ADC's success is critically dependent on its three components: a monoclonal antibody for targeting, a cytotoxic payload for efficacy, and a chemical linker that connects them.[1] The linker is arguably the most nuanced component, requiring a delicate balance between stability in systemic circulation to prevent premature drug release and efficient cleavage at the tumor site to unleash the payload.[1][]
Enzymatically cleavable linkers have emerged as a leading strategy, designed to be selectively processed by enzymes, such as cathepsins, which are upregulated in the lysosomal compartments of tumor cells.[][3] Dipeptide sequences are the most common motifs in these linkers, with the valine-citrulline (Val-Cit) pair being a well-established, clinically validated sequence.[][3][4] This guide focuses on a key building block for such linkers: N-Cbz-3-methylvaline . While structurally similar to valine, the strategic introduction of a methyl group on the valine side chain and the use of the Carboxybenzyl (Cbz) protecting group offer distinct advantages in tuning linker properties.
The Scientific Rationale for N-Cbz-3-methylvaline
The selection of N-Cbz-3-methylvaline is not arbitrary; it is a deliberate choice rooted in principles of stereochemistry, enzyme kinetics, and synthetic feasibility.
2.1. Enhancing Proteolytic Stability and Modulating Cleavage Kinetics
The core function of a dipeptide linker like Val-Cit is to be a substrate for lysosomal proteases. The rate of this cleavage is paramount.
-
Steric Hindrance: The presence of the additional methyl group in 3-methylvaline introduces steric bulk near the scissile bond. This increased steric hindrance can subtly modulate the rate of enzymatic cleavage.[1] While seemingly a minor modification, this can be a powerful tool to fine-tune the drug release profile. A slightly slower, more controlled release can sometimes improve the therapeutic index by minimizing off-target effects that might arise from rapid payload diffusion.[1]
-
Enzyme Specificity: Lysosomal enzymes like Cathepsin B have specific substrate preferences. The steric environment created by 3-methylvaline can influence the binding affinity and catalytic efficiency of these enzymes, providing a lever to optimize linker performance for specific ADC constructs and tumor types.[1][3]
2.2. The Role of the Carboxybenzyl (Cbz) Protecting Group
The Cbz group is an essential element for the practical application of 3-methylvaline in a multi-step synthesis.[5]
-
Stability and Orthogonality: The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be removed under specific, mild conditions (typically hydrogenolysis).[5][6] This makes it "orthogonal" to other common protecting groups used in peptide synthesis, such as Boc and Fmoc, allowing for selective deprotection at different stages of the linker synthesis.[5]
-
Preventing Undesired Reactions: During peptide coupling, the N-terminal amine of the amino acid is highly reactive. The Cbz group effectively "caps" this amine, preventing it from participating in unwanted side reactions and ensuring that the coupling occurs exclusively at the C-terminal carboxyl group.[5]
-
Minimizing Racemization: Protecting the N-terminus with a urethane-type group like Cbz is a classic strategy to suppress racemization at the adjacent chiral center during activation and coupling, which is critical for maintaining the stereochemical integrity of the final product.[7]
Experimental Protocols and Workflows
The following section provides detailed, step-by-step protocols for the incorporation of N-Cbz-3-methylvaline into a typical Val-Cit-PABC linker system, a common backbone for ADCs carrying payloads like Monomethyl Auristatin E (MMAE).[][9]
3.1. General Workflow for Linker-Payload Synthesis
The overall strategy involves the sequential coupling of amino acids and the spacer unit, followed by conjugation to the payload.
Caption: General workflow for synthesizing a maleimide-functionalized linker-payload.
3.2. Protocol: Coupling of N-Cbz-3-methylvaline to Citrulline-PABC
This protocol details the formation of the core dipeptide structure. The use of HATU as a coupling reagent is recommended due to its high efficiency and low rate of racemization.
Materials:
-
N-Cbz-3-methylvaline (1.0 eq)
-
Citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Cit-PABC-PNP) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Cbz-3-methylvaline and anhydrous DMF. Stir until fully dissolved.
-
Add Cit-PABC-PNP to the solution.
-
In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction flask, followed by the dropwise addition of DIPEA. The solution may turn a pale yellow.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the N-Cbz-3-methylvaline starting material indicates completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the protected dipeptide-spacer conjugate.[10]
Causality Behind Choices:
-
Anhydrous Conditions: Amide coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated ester intermediate and reduce yield.
-
DIPEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine component's salt form without competing in the coupling reaction.
-
HATU: This reagent rapidly forms an activated HOBt ester, which reacts efficiently with the amine component, minimizing potential side reactions and racemization.[10]
3.3. Protocol: Conjugation to MMAE and Final Deprotection
This protocol describes the attachment of the cytotoxic payload MMAE and the subsequent removal of the Cbz protecting group to reveal the N-terminal amine for final modification.
Materials:
-
Cbz-(3-Me)Val-Cit-PABC-PNP (from previous step) (1.0 eq)
-
Monomethyl auristatin E (MMAE) (1.0 eq)
-
Hydroxybenzotriazole (HOBt) (1.0 eq)
-
Anhydrous DMF and Pyridine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure - Part A: MMAE Coupling
-
Dissolve the Cbz-(3-Me)Val-Cit-PABC-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and pyridine.[10]
-
Stir the reaction at room temperature and monitor by HPLC until the activated ester is consumed (typically 2-4 hours).[10]
-
Purify the crude product, Cbz-(3-Me)Val-Cit-PABC-MMAE, using reverse-phase preparative HPLC.[10] Lyophilize the collected fractions to obtain a solid product.
Procedure - Part B: Cbz Deprotection
-
Dissolve the purified Cbz-protected linker-payload in methanol or a similar suitable solvent.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and allow the reaction to stir under a hydrogen atmosphere for 2-4 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the deprotected linker-payload, which can be used in the next step without further purification.
Causality Behind Choices:
-
Pyridine: Acts as a base and a catalyst in the coupling of the payload to the activated linker.[10]
-
Hydrogenolysis: This is the standard and cleanest method for Cbz group removal. It proceeds under mild conditions and the byproducts are toluene and carbon dioxide, which are easily removed.[6]
-
Pd/C Catalyst: The heterogeneous catalyst is highly effective for this transformation and can be easily removed by filtration.
Data Presentation and Characterization
Rigorous analytical characterization is essential at each step to confirm the identity and purity of the intermediates and the final product.
| Compound | Analytical Technique | Expected Result |
| Cbz-(3-Me)Val-Cit-PABC-PNP | HPLC | Single major peak with expected retention time. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+Na]⁺ ions corresponding to the calculated molecular weight. | |
| Cbz-(3-Me)Val-Cit-PABC-MMAE | HPLC | Shift in retention time from the starting material; high purity (>95%).[11] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+Na]⁺ ions corresponding to the calculated molecular weight of the conjugate.[9] | |
| Final Linker-Payload | HPLC | Confirmed purity and identity. |
| ¹H NMR | Absence of aromatic proton signals from the Cbz group (~7.3 ppm). Appearance of signals corresponding to the maleimide group. |
Logical Relationships and Troubleshooting
The success of the synthesis relies on the careful execution of each step. The following diagram illustrates the dependency of each stage on the successful completion of the previous one.
Caption: A self-validating workflow for linker synthesis.
Troubleshooting Common Issues:
-
Incomplete Coupling: If starting material remains after the recommended reaction time, consider adding an additional portion (0.2 eq) of the coupling reagent and base. Ensure all reagents and solvents are strictly anhydrous.
-
Low Yield after Purification: Significant loss during column chromatography can occur due to the compound's polarity. Optimize the solvent gradient to ensure good separation without excessive band broadening.
-
Incomplete Cbz Deprotection: If the hydrogenolysis stalls, the catalyst may be poisoned. Filter the mixture, add fresh catalyst, and restart the hydrogenation. Ensure the system is properly purged of air.
Conclusion
N-Cbz-3-methylvaline is a valuable and strategic building block in the synthesis of sophisticated drug linkers for targeted therapies. Its use allows for the fine-tuning of cleavage kinetics through steric modulation while leveraging the robust and well-characterized chemistry of the Cbz protecting group. The protocols and workflows detailed in this guide provide a reliable framework for the successful synthesis and characterization of these critical components, enabling the development of next-generation Antibody-Drug Conjugates with optimized therapeutic profiles.
References
- Vertex AI Search. (2024).
- Spring, D. (n.d.).
- National Center for Biotechnology Information. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC.
- BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.
- Supporting Inform
- ResearchGate. (n.d.). Synthesis of drug-linker 1. a) Boc-ValAlaPAB−Br, butanone (86 %); b)....
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis.
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2.
- Organic Syntheses Procedure. (n.d.).
- MedChemExpress. (n.d.). MMAE.
- National Center for Biotechnology Information. (n.d.).
- BOC Sciences. (n.d.). MPB-vc-PAB-MMAE | ADC Cytotoxin with Linker.
- A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evalu
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD.
- ResearchGate. (n.d.).
- Abzena. (n.d.).
- Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
- MDPI. (n.d.).
- PubMed. (2022).
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
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- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: N-Cbz-N-methyl-L-valine as a Versatile Chiral Building Block in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-Cbz-N-methyl-L-valine. We will explore its unique structural attributes that render it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides not only step-by-step experimental protocols for its use but also delves into the mechanistic rationale behind these procedures, ensuring a comprehensive understanding for its effective implementation in drug discovery and development workflows.
Introduction: The Strategic Advantage of N-Cbz-N-methyl-L-valine
N-(Benzyloxycarbonyl)-N-methyl-L-valine, commonly abbreviated as Cbz-N-Me-L-Val-OH, is a protected amino acid derivative that has garnered significant attention as a chiral building block in modern organic synthesis.[1][2] Its molecular architecture is distinguished by three key features that confer unique advantages in the construction of complex, high-value molecules:
-
The Benzyloxycarbonyl (Cbz) Protecting Group : Introduced in the 1930s, the Cbz group is a robust and widely utilized amine-protecting group in peptide chemistry.[3][4] Its primary function is to temporarily mask the nucleophilicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic transformations.[4] The Cbz group exhibits excellent stability across a range of basic and mildly acidic conditions, offering orthogonality with other common protecting groups.[3][4]
-
The N-methyl Group : The substitution of the amide proton with a methyl group has profound implications for the resulting peptide or molecule. This modification sterically hinders enzymatic degradation, thereby increasing the proteolytic stability and in vivo half-life of peptide-based therapeutics.[4] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can be strategically employed to lock the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme.[4]
-
The Chiral L-valine Core : The inherent chirality of the L-valine scaffold is crucial for creating stereochemically defined pharmaceuticals, where biological activity is often exclusive to a single enantiomer.[4] The bulky isopropyl side chain of the valine residue also introduces specific steric constraints that can be critical for molecular recognition and activity.
These features make Cbz-N-Me-L-Val-OH a highly versatile intermediate for introducing N-methylated valine residues into complex structures, particularly in the synthesis of potent anti-cancer agents and antiviral compounds.[4][5]
Core Applications in Pharmaceutical Synthesis
The unique structural attributes of Cbz-N-Me-L-Val-OH have been leveraged in the synthesis of several classes of high-impact therapeutics.
Antibody-Drug Conjugate (ADC) Linkers
A prominent application of Cbz-N-Me-L-Val-OH is in the construction of linker-payload systems for Antibody-Drug Conjugates (ADCs).[6] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[6] Cbz-N-Me-L-Val-OH is a key intermediate in the synthesis of the linker-payload known as MC-MMAF.[6] In this context, the N-methylvaline unit contributes to the linker's stability and ensures the proper release of the highly potent monomethyl auristatin F (MMAF) payload inside the target cancer cell.[6]
Synthesis of Dolastatin 10 Analogues
Dolastatin 10 is a natural marine product with exceptionally potent antimitotic and antitumor activity.[7][8] It and its synthetic analogues, such as MMAE and MMAF, are widely used as cytotoxic payloads in ADCs.[6][7] The synthesis of these complex pentapeptides and their derivatives often utilizes protected amino acid building blocks, including N-Cbz-N-methyl-L-valine, to construct the peptide backbone in a controlled, stepwise manner.[9][10] The incorporation of the N-methylvaline residue is critical to the biological activity of these compounds.[11]
Antiviral Drug Synthesis
N-Cbz protected amino acids are foundational intermediates in the synthesis of various antiviral drugs. For instance, the synthesis of Valacyclovir, a prodrug of acyclovir with enhanced bioavailability used to treat herpes virus infections, involves the condensation of N-Cbz-L-valine with acyclovir.[5][12] Subsequent deprotection of the Cbz group yields the final active pharmaceutical ingredient.[12] This highlights the broader utility of Cbz-protected valine derivatives in creating ester prodrugs to improve the pharmacokinetic properties of antiviral agents.[5]
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties of N-Cbz-N-methyl-L-valine is presented below for easy reference.
| Property | Value | References |
| CAS Number | 42417-65-2 | [13][14][15] |
| Molecular Formula | C₁₄H₁₉NO₄ | [13][14][15] |
| Molecular Weight | 265.31 g/mol | [13][14][15] |
| Appearance | White Crystalline Solid or Colorless Viscous Oil | [6][16] |
| Melting Point | 68-70 °C | [14][16] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol | [14] |
| Boiling Point | ~407.1 °C (Predicted) | [14][16] |
Experimental Protocols
The following protocols are provided as a guide for common manipulations involving N-Cbz-N-methyl-L-valine. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Diagram 1: Molecular Structure of N-Cbz-N-methyl-L-valine
Caption: Structure of N-Cbz-N-methyl-L-valine.
Protocol 1: Peptide Coupling using HATU
This protocol describes a standard procedure for coupling N-Cbz-N-methyl-L-valine to a primary or secondary amine, a fundamental step in peptide synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.
Rationale: The reaction proceeds via the activation of the carboxylic acid of Cbz-N-Me-L-Val-OH by HATU in the presence of a non-nucleophilic base (DIPEA). This forms a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic amine partner to form the desired amide bond. DIPEA neutralizes the hexafluorophosphate and carboxylic acid protons, facilitating the reaction.
Diagram 2: Peptide Coupling Workflow
Caption: General workflow for a HATU-mediated peptide coupling reaction.
Step-by-Step Methodology: [2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Cbz-N-methyl-L-valine (1.0 eq).
-
Reagent Addition: Add HATU (1.2 eq) and dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir at room temperature for 30 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling: Add the desired amine component (1.0 eq), either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are typically complete within 4 to 16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure peptide product.[2]
Protocol 2: Cbz-Group Deprotection
The removal of the Cbz group is a critical step to liberate the N-methyl amine for further elaboration or to yield the final product. Two common methods are presented below.
Diagram 3: Cbz Deprotection Workflow
Caption: Comparative workflows for Cbz deprotection.
Method A: Catalytic Hydrogenolysis
Rationale: This classic method involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas.[3] The byproducts are toluene and carbon dioxide, which are volatile and easily removed. This method is very clean but is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups.
Step-by-Step Methodology: [3][12][17]
-
Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 5-10% w/w) to the solution under an inert atmosphere.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is properly purged.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC/LCMS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may not be necessary.
Method B: Chemical Deprotection with AlCl₃/HFIP
Rationale: This modern protocol offers a mild and efficient alternative to hydrogenolysis, avoiding the need for hydrogen gas and pyrophoric catalysts.[18] Hexafluoroisopropanol (HFIP) enhances the Lewis acidity of Aluminum chloride (AlCl₃), facilitating the cleavage of the carbamate.[18] This method shows excellent functional group tolerance, preserving sensitive groups like nitro, nitriles, and halogens.[18]
Step-by-Step Methodology: [18]
-
Preparation: To a solution of the N-Cbz-protected compound (1.0 eq) in HFIP (approx. 0.25 M), add AlCl₃ (3.0 eq) at room temperature. The mixture may be a suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or UPLC-MS analysis.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (the mixture should become a clear solution). Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The crude residue can be purified by column chromatography to yield the free amine.[18]
Conclusion
N-Cbz-N-methyl-L-valine is a powerful and versatile building block for the synthesis of advanced pharmaceutical compounds. Its unique combination of a stable protecting group, a pharmacokinetic-enhancing N-methyl moiety, and an inherent chiral center provides medicinal chemists with a reliable tool to construct complex molecules with high precision and control. The protocols detailed herein for peptide coupling and deprotection offer robust and validated methods for the successful incorporation of this valuable intermediate into innovative drug discovery programs.
References
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Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org. Chem., 89, 5665-5674. [Link]
-
Zhou, W., et al. (2017). A practical approach to asymmetric synthesis of dolastatin 10. Org. Biomol. Chem., 15, 6119-6131. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
MDPI. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. [Link]
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PubMed. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]
-
Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
ResearchGate. A Practical Approach to Asymmetric Synthesis of Dolastatin 10. [Link]
-
Molbase. How to Prepare Cbz-N-methyl-L-valine and Its Application in Antibody Drug Conjugates. [Link]
-
PubMed. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. [Link]
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ChemBK. Cbz-N-methyl-L-valine. [Link]
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Pharmaffiliates. N-Cbz-L-valine | 1149-26-4. [Link]
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The Pharma Innovation Journal. Synthesis of related substances of antiviral drug Valacyclovir. [Link]
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PubMed. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. [Link]
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PMC. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
Organic-Chemistry.org. An Efficient and Large Scale Process for Synthesis of Valacyclovir. [Link]
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-
PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. [Link]
-
MDPI. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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Application Notes and Protocols for N-Terminal Z-Leu-OH Coupling in Solid-Phase Peptide Synthesis
Introduction: Strategic N-Terminal Capping with Z-Leu-OH
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of N-terminal protecting group is a critical decision that dictates the final steps of the synthesis and the intended downstream applications of the peptide. While the Fmoc and Boc groups dominate routine SPPS workflows, the benzyloxycarbonyl (Z or Cbz) group offers a unique set of properties that make it an invaluable tool for specific strategic goals.[1][2] This application note provides a detailed protocol and technical guidance for the efficient coupling of N-benzyloxycarbonyl-L-leucine (Z-Leu-OH) as the final, N-terminal residue in an SPPS campaign.
The installation of a terminal Z-group is often a deliberate choice for several reasons:
-
Fragment Condensation: The resulting Z-protected peptide can be cleaved from the resin and used as a building block for solution-phase ligation with other peptide fragments.
-
Orthogonal Protection Schemes: The Z-group is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it a truly orthogonal protecting group.[1][3][4] Its removal requires distinct conditions, such as strong acid (e.g., HBr/AcOH) or catalytic hydrogenolysis, providing tactical flexibility in complex syntheses.[1]
-
Final Peptide Modification: For certain therapeutic or diagnostic applications, the final peptide may require the Z-group to remain on the N-terminus as part of the final molecular structure, imparting specific physicochemical properties.
This guide will address the inherent challenges of this coupling, recommend optimal reagents and conditions, and provide a step-by-step protocol to ensure a high-yield, epimerization-free synthesis.
Core Challenges in Coupling Z-Leu-OH
Successfully coupling Z-Leu-OH, particularly as the final residue, requires navigating two primary obstacles: steric hindrance and the potential for epimerization.
-
Steric Hindrance: Leucine possesses a bulky isobutyl side chain. This, combined with the significant steric profile of the benzyloxycarbonyl group, can physically impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[5] This steric clash can lead to sluggish reaction kinetics and incomplete coupling, resulting in deletion sequences that complicate purification.[5][6]
-
Epimerization Risk: While urethane-based protecting groups like the Z-group are known to significantly suppress racemization compared to acyl groups, the risk is not entirely eliminated.[7] The activation of the carboxylic acid creates a reactive intermediate that can be susceptible to epimerization, particularly under harsh conditions involving strong bases or prolonged reaction times.[7][8] Maintaining the stereochemical integrity of the leucine residue is paramount, as the resulting diastereomeric impurity is often difficult to separate from the target peptide and can have drastically different biological activity.[5]
Recommended Coupling Reagents and Conditions
The choice of coupling reagent is the most critical parameter for overcoming the challenges associated with Z-Leu-OH. Modern aminium/uronium and phosphonium salt-based reagents are highly recommended over older methods like carbodiimides (DCC, DIC) alone, as they generate highly reactive intermediates and are formulated to suppress epimerization.[7][9]
| Coupling Reagent | Class | Key Advantages | Considerations | Ref. |
| HATU | Aminium Salt | Forms highly reactive OAt-active esters; rapid kinetics. Excellent for sterically hindered couplings. | Higher cost. Excess base can still promote epimerization. | [6][7][10] |
| HBTU | Aminium Salt | Cost-effective and highly efficient for standard couplings. Generates OBt-active esters. | Less reactive than HATU. Can cause guanidinylation of the N-terminus if not pre-activated correctly. | [11] |
| HCTU | Aminium Salt | Reactivity is generally higher than HBTU due to the 6-chloro substituent. Good balance of cost and performance. | Similar guanidinylation risk as HBTU. | [5] |
| COMU | Aminium Salt | Incorporates OxymaPure, which is safer than HOBt/HOAt derivatives and reduces allergenic potential. High efficiency. | Relatively newer reagent. | [7][10][12] |
| PyBOP | Phosphonium Salt | Excellent for routine synthesis. Does not cause guanidinylation side reactions. | Solutions in DMF have moderate stability. |
For the N-terminal coupling of Z-Leu-OH, HATU or HCTU are the preferred choices due to their high reactivity, which is necessary to overcome the steric hindrance.
Experimental Workflow & Protocols
The following section details the step-by-step procedure for the manual coupling of Z-Leu-OH to a resin-bound peptide following Fmoc-SPPS.
Diagram of the N-Terminal Coupling Workflow
Caption: Workflow for N-terminal Z-Leu-OH coupling.
Protocol 1: HATU-Mediated Coupling of Z-Leu-OH
This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes and masses accordingly.
1. Resin Preparation:
- Start with the peptide-resin (0.1 mmol) following the successful deprotection of the N-terminal Fmoc group of the penultimate amino acid.
- Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).
2. N-Terminal Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF (e.g., 2 mL) for 5 minutes. Drain.
- Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[11] Drain the solution.
3. Resin Washing:
- Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.
- Wash with Dichloromethane (DCM) (3 x 2 mL) and then again with DMF (3 x 2 mL).
4. Coupling Solution Preparation (Pre-activation):
- In a separate vessel, dissolve:
- Z-Leu-OH: 3 equivalents (0.3 mmol, 79.6 mg)
- HATU: 2.95 equivalents (0.295 mmol, 112.2 mg)
- Add enough DMF to fully dissolve the solids (approx. 1.5 mL).
- Just before adding to the resin, add:
- N,N-Diisopropylethylamine (DIEA): 6 equivalents (0.6 mmol, 105 µL)
5. Coupling Reaction:
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature.[13]
6. Monitoring for Completion:
- Perform a qualitative Kaiser test on a small sample of beads.[13] A negative result (yellow beads) indicates the absence of primary amines and thus a complete coupling.
- If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours and re-test. If it remains positive, a second coupling (recoupling) may be necessary.
7. Final Washing:
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove excess reagents and byproducts.
- Dry the resin under a stream of nitrogen or in a vacuum desiccator. The Z-capped peptide is now ready for final cleavage.
Diagram of the Z-Leu-OH Activation Mechanism
Caption: HATU-mediated activation of Z-Leu-OH.
Validation and Troubleshooting
-
Incomplete Coupling: A positive Kaiser test is the primary indicator.
-
Solution 1 (Recouple): Repeat the coupling protocol with a fresh solution of activated Z-Leu-OH.
-
Solution 2 (Capping): If recoupling fails, cap the unreacted N-terminal amines with acetic anhydride and DIEA in DMF.[13] This terminates the deletion sequence, simplifying the final purification.
-
-
Epimerization: This is best detected after cleavage using chiral HPLC or LC-MS analysis by observing a diastereomeric impurity.
-
Prevention: Avoid prolonged pre-activation times. Add the activating base (DIEA) immediately before adding the mixture to the resin. Use a weaker base like 2,4,6-collidine in place of DIEA if epimerization is a persistent issue.[7]
-
-
Z-Group Stability during Cleavage: The Z-group is generally stable to standard TFA cleavage cocktails used in Fmoc-SPPS (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[14] However, prolonged exposure to very strong acids like HF, used in Boc-SPPS, can lead to its removal.[15]
Conclusion
The N-terminal installation of Z-Leu-OH is a powerful strategic maneuver in SPPS. By understanding the challenges of steric hindrance and epimerization, and by selecting highly reactive coupling reagents like HATU or HCTU, researchers can achieve efficient and high-fidelity incorporation. The detailed protocol provided in this note serves as a robust starting point for synthesizing Z-protected peptides, enabling advanced applications such as fragment condensation and the development of peptides with unique N-terminal modifications.
References
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Yajima, H., & Fujii, N. (1983). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society, 105(22), 6560-6565. Retrieved from [Link]
-
Applied Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Sharma, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Tam, J. P., & Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. Retrieved from [Link]
-
Bennett, C. S., & Demarest, S. J. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854-5857. Retrieved from [Link]
-
ResearchGate. (2023). Determination of extent of epimerization under optimized conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3267-3276. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(2), 97-110. Retrieved from [Link]
-
Bofill, J. M., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. PMC. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate? Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(2), 807-848. Retrieved from [Link]
-
Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]
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Application Notes & Protocols for the Solution-Phase Synthesis of Peptides Using N-Cbz-3-methylvaline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solution-phase synthesis of peptides incorporating the sterically hindered amino acid, N-Cbz-3-methylvaline. As a β-branched amino acid, 3-methylvaline presents unique challenges to peptide bond formation, demanding carefully optimized protocols to ensure high coupling efficiency and stereochemical integrity. This guide details the underlying principles, provides step-by-step experimental protocols for coupling and deprotection, and outlines robust analytical methods for product characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for overcoming the hurdles associated with sterically demanding peptide syntheses.
Introduction: The Challenge and Utility of Sterically Hindered Amino Acids
Solution-phase peptide synthesis (SPPS), though one of the original methods, remains a powerful and relevant technique, particularly for the scalable production of short to medium-length peptides where intermediate purification is desirable.[1][2] The incorporation of non-canonical or sterically hindered amino acids, such as 3-methylvaline, is a key strategy in modern drug design to modulate peptide conformation, enhance metabolic stability, and improve resistance to enzymatic degradation.[3]
3-Methylvaline, an isomer of leucine and isoleucine, is a β-branched aliphatic amino acid. This structural feature, with branching at the β-carbon, imposes significant steric hindrance around the alpha-carbon's reactive centers.[3][4] This bulkiness can dramatically slow down the kinetics of peptide bond formation, leading to low yields, incomplete reactions, and an increased risk of side reactions, most notably racemization.[5]
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a classic and highly effective Nα-protecting group for solution-phase synthesis.[6][7] Its stability under a range of conditions and its clean removal via catalytic hydrogenolysis make it an excellent choice for complex syntheses.[7] This guide will focus specifically on the strategic use of N-Cbz-3-methylvaline, providing protocols to successfully navigate its inherent synthetic difficulties.
Core Principles & Strategic Considerations
The successful synthesis of a dipeptide using N-Cbz-3-methylvaline hinges on three critical stages: protection, coupling, and deprotection. The logic of solution-phase synthesis requires the selective protection of the N-terminus of one amino acid and the C-terminus of the other to ensure the formation of a single, desired product.[8]
The Choice of Coupling Reagent: Overcoming Steric Hindrance
Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC), while economical, are often inefficient for coupling sterically hindered amino acids.[5] The bulky nature of 3-methylvaline obstructs the approach of the reacting groups, necessitating more potent activation chemistry.[5]
For this reason, aminium/uronium or phosphonium salt-based coupling reagents are strongly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven highly effective.[9] These reagents rapidly form highly reactive activated esters (OAt or OBt esters, respectively) that can overcome the steric barrier more efficiently.[5]
Reaction Conditions: A Self-Validating System
To ensure the reaction proceeds to completion, a system of optimized conditions and monitoring is essential.
-
Stoichiometry: An excess of the coupling reagent and the N-Cbz-amino acid is generally not recommended as it can lead to side reactions, such as the capping of the free amine by excess HBTU.[10] A near 1:1:1 ratio of the Cbz-amino acid, the amino acid ester, and the coupling reagent is a good starting point, with slight adjustments based on monitoring.
-
Base: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amino ester and to facilitate the activation and coupling steps.[11]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for solubilizing the reactants.[11]
-
Temperature: Reactions are typically initiated at 0°C to control the initial rate of activation and minimize potential side reactions, then allowed to warm to room temperature.[12]
-
Monitoring: Reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product. This provides a direct validation of the reaction's progress.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a model dipeptide, Cbz-L-3-methylvalyl-L-alanine methyl ester (Cbz-3-MeVal-Ala-OMe) .
Protocol 1: Synthesis of N-Cbz-L-3-methylvaline
This step assumes the starting material is the free amino acid.
-
Dissolution: Dissolve L-3-methylvaline (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath (0-5°C).
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5°C. The pH should be maintained between 9-10.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-3-methylvaline as a solid or oil.
Protocol 2: HBTU-Mediated Coupling of N-Cbz-L-3-methylvaline with L-Alanine Methyl Ester
-
Preparation of Alanine Methyl Ester Free Base: In a flask, dissolve L-alanine methyl ester hydrochloride (1.05 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir at room temperature for 20 minutes. This solution will be used in step 4.
-
Reactant Preparation: In a separate, dry, nitrogen-flushed flask, dissolve N-Cbz-L-3-methylvaline (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq.) to the mixture and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the prepared L-alanine methyl ester free base solution (from step 1) to the activated mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC (disappearance of the Cbz-amino acid spot). For particularly stubborn couplings, a "double coupling" may be performed, where after 4-6 hours, an additional portion of activated amino acid is added.[5]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure Cbz-3-MeVal-Ala-OMe.
Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the purified protected dipeptide (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm via a balloon) at room temperature for 2-4 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide amine (H-3-MeVal-Ala-OMe). The byproducts, toluene and CO₂, are volatile and easily removed.
Data Presentation & Expected Outcomes
The efficiency of these reactions is critical. The following tables summarize representative data based on the synthesis of dipeptides with sterically similar β-branched amino acids like valine and isoleucine.[9]
Table 1: Representative Yields for HBTU-Mediated Coupling
| N-Cbz Amino Acid | Coupling Partner | Reagent System | Reaction Time (h) | Typical Yield (%) |
| Cbz-Valine | H-Ala-OMe | HBTU/DIPEA in DMF | 4-6 | 85-95 |
| Cbz-Isoleucine | H-Gly-OMe | HBTU/DIPEA in DMF | 6-8 | 80-90 |
| Cbz-3-Methylvaline * | H-Ala-OMe | HBTU/DIPEA in DMF | 6-12 | 75-85 |
*Yields for Cbz-3-Methylvaline are estimated based on its increased steric hindrance compared to Valine and Isoleucine. Longer reaction times or double coupling may be necessary to achieve these yields.
Table 2: Comparison of Cbz Deprotection Methods
| Cbz-Protected Substrate | Deprotection Method | Reagents | Typical Yield (%) |
| Cbz-Dipeptide | Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH | >95 |
| Cbz-Dipeptide | Transfer Hydrogenolysis | HCOONH₄, Pd/C, MeOH, reflux | >90 |
| Cbz-Dipeptide | Strong Acid | HBr (33% in AcOH) | ~90 |
Product Characterization and Quality Control
Confirming the identity and purity of the synthesized peptide is a non-negotiable step.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the synthesized dipeptide, matching the calculated theoretical mass.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra will verify the presence of both amino acid residues and the protecting groups through characteristic chemical shifts and coupling constants.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product.[12]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield | Insufficient activation due to steric hindrance. | Switch to a more potent coupling reagent like HATU. Perform a "double coupling" by adding a second portion of activated amino acid after 4-6 hours.[5] |
| Poor solubility of reactants. | Consider using NMP as a solvent or a DCM/DMF/NMP mixture to improve solvation. | |
| Presence of Racemization | Over-activation or prolonged exposure to base. | Minimize the pre-activation time before adding the amine component. Ensure the reaction temperature does not exceed room temperature. |
| Incomplete Deprotection | Inactive Pd/C catalyst. | Use fresh, high-quality catalyst. Ensure the system is properly purged with hydrogen. |
| Catalyst poisoning. | If sulfur-containing amino acids are present in other parts of the peptide, they may poison the catalyst. Consider alternative deprotection like HBr/AcOH. |
Conclusion
The solution-phase synthesis of peptides containing N-Cbz-3-methylvaline is a challenging yet achievable endeavor. Success is predicated on a rational selection of highly potent coupling reagents to overcome steric repulsion, careful optimization of reaction conditions, and diligent in-process monitoring. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively incorporate this and other sterically demanding residues into peptide structures, thereby enabling the exploration of novel peptidomimetics with enhanced therapeutic potential.
References
-
Chemistry LibreTexts. (2022). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Ukrainica Bioorganica Acta. (2003). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. Retrieved from [Link]
-
Mali, S. M., et al. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. Organic & Biomolecular Chemistry, 12(42), 8462-72. Retrieved from [Link]
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
-
AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]
-
Reddit. (2023). How to beta branched amino acids work?. r/Biochemistry. Retrieved from [Link]
-
Moustafa, M. A. A., et al. (2021). The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis. Egyptian Journal of Chemistry, 65(1). Retrieved from [Link]
-
Tan, N. H., & Ponnudurai, G. (1988). Purification and characterization of L-amino acid oxidase from the venom of Trimeresurus mucrosquamatus (Taiwan habu snake). Toxicon, 26(8), 695-706. Retrieved from [Link]
-
Yelick, P. C., et al. (1987). Purification and characterization of mouse protamines P1 and P2. Amino acid sequence of P2. Journal of Biological Chemistry, 262(28), 13594-13597. Retrieved from [Link]
-
Nguyen, L. T., et al. (1995). Purification and characterization of a novel valine dehydrogenase from Streptomyces aureofaciens. Biochimica et Biophysica Acta, 1251(2), 186-90. Retrieved from [Link]
-
Biology Stack Exchange. (2015). How does beta branching stop alpha helices from forming?. Biology Stack Exchange. Retrieved from [Link]
-
Holechek, J. J. (2018). Branched Chain Amino Acids. Annual Review of Nutrition, 38, 309-330. Retrieved from [Link]
Sources
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- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
Introduction: The Cbz Group and the Challenge of Steric Hindrance
< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <-! [Thoughts]: The user wants a detailed application note and protocol for the deprotection of the Cbz group from N-Cbz-3-methylvaline. This is a specific substrate, and the "3-methylvaline" part (which is tert-leucine) is sterically hindered. This steric hindrance is a key challenge that needs to be addressed.
My plan is to structure the response as a comprehensive guide for researchers. I will cover the following sections:
-
Introduction: Briefly introduce the Cbz protecting group, its importance in peptide synthesis, and the specific challenges associated with its removal from sterically hindered amino acids like 3-methylvaline (tert-leucine).
-
Mechanism of Cbz Deprotection: Explain the fundamental chemical principles behind the common deprotection methods. This will provide the "why" behind the protocols.
-
Comparative Analysis of Deprotection Methods: Present a table comparing the most common methods (Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, Acid-Catalyzed Cleavage, and possibly others like TMSI-mediated deprotection). The table will summarize key parameters like reagents, conditions, advantages, and limitations, especially concerning the 3-methylvaline substrate.
-
Detailed Experimental Protocols: This is the core of the request. I will provide step-by-step protocols for the most relevant methods. For each protocol, I will include:
-
Materials and Reagents
-
Equipment
-
Detailed Procedure
-
Safety Precautions
-
Work-up and Purification
-
Characterization of the product
-
-
Troubleshooting and Field-Proven Insights: Discuss potential issues like incomplete reactions, side products, and catalyst poisoning, and provide practical advice for overcoming them. This addresses the "Expertise & Experience" requirement.
-
Visualizations: Create Graphviz diagrams for the reaction mechanisms and experimental workflows.
-
References: Compile a numbered list of all cited sources with clickable URLs.
To gather the necessary information, I will perform targeted Google searches on:
-
Deprotection of N-Cbz-3-methylvaline (or N-Cbz-tert-leucine, which is the same).
-
Catalytic hydrogenation of sterically hindered N-Cbz amino acids.
-
Catalytic transfer hydrogenation for Cbz deprotection (a milder alternative to high-pressure hydrogenation).
-
Acid-catalyzed Cbz cleavage (e.g., HBr in acetic acid) and its compatibility with hindered substrates.
-
Lewis acid-mediated Cbz deprotection (e.g., TMSI, AlCl3) as an alternative for sensitive substrates.
-
Safety information for all reagents (Pd/C, H2 gas, HBr/AcOH, ammonium formate, etc.).
I will synthesize the information from these searches, focusing on providing a narrative that explains the causality behind experimental choices, as requested by the prompt. I will ensure every protocol is self-validating by including monitoring and characterization steps. All claims will be backed by citations.
Based on the initial search results, I have found good general information on Cbz deprotection. For example, catalytic hydrogenation with Pd/C and H2 is the classic method[1][2][3]. Catalytic transfer hydrogenation using ammonium formate is a safer and more convenient alternative[4][5][6][7]. Acid-catalyzed cleavage with HBr in acetic acid is another option, particularly when hydrogenation is not feasible[2][8]. There are also mentions of other methods like using TMSI[9][10] or AlCl3[11].
The key now is to find information that specifically addresses the steric hindrance of the 3-methylvaline (tert-leucine) group. This might make the reaction slower or require more forcing conditions. I need to look for examples or discussions in the literature that deal with similar bulky amino acids.
I will start by drafting the introduction and the comparative analysis table to structure my thoughts. Then I will write the detailed protocols, making sure to include all the required elements. Finally, I will create the Graphviz diagrams and the reference list. This structured approach will ensure I meet all the core requirements of the prompt.An In-Depth Guide to the Deprotection of the Carboxybenzyl (Cbz) Group from N-Cbz-3-methylvaline
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from N-Cbz-3-methylvaline, also known as N-Cbz-tert-leucine. The steric hindrance imposed by the tert-butyl side chain of 3-methylvaline presents unique challenges, necessitating a careful selection of deprotection strategies to ensure high yield and purity of the free amine. This document explores the mechanistic underpinnings of various methods, offers field-proven insights, and provides validated, step-by-step protocols.
The benzyloxycarbonyl (Cbz) group is a cornerstone in the protection of amines, particularly within peptide synthesis and complex molecule construction.[12] Introduced by Bergmann and Zervas in the 1930s, its stability under a range of conditions and its susceptibility to specific cleavage methods make it an invaluable tool.[2] The Cbz group is stable to mildly acidic and basic conditions, rendering it orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][13] This orthogonality is crucial for the strategic, sequential manipulation of functional groups in multi-step syntheses.[14]
The deprotection of the Cbz group is most commonly achieved via catalytic hydrogenolysis, a method prized for its mild, neutral pH conditions.[1] However, the efficiency of this and other methods can be significantly impacted by the substrate's structure. In the case of N-Cbz-3-methylvaline, the bulky tert-butyl group adjacent to the nitrogen atom creates substantial steric hindrance. This can impede the approach of reagents or the substrate's access to the catalyst surface, leading to sluggish or incomplete reactions. Therefore, a nuanced understanding of different deprotection methodologies is essential for success.
Mechanistic Overview of Cbz Deprotection
Understanding the chemical transformations involved in Cbz cleavage is fundamental to selecting and optimizing a protocol. The primary methods rely on distinct reactive pathways.
Catalytic Hydrogenolysis
This is the most prevalent method for Cbz removal. The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3]
The process begins with the oxidative addition of the C-O bond to the palladium surface. Hydrogen gas, also adsorbed onto the catalyst, then reductively cleaves this bond. The reaction liberates the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as a byproduct.[3]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Acid-Catalyzed Cleavage
Strong acids, such as hydrogen bromide (HBr) in acetic acid, provide a metal-free alternative for Cbz deprotection.[8] This method is particularly useful when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes.[15] The mechanism proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack (SN2) by the bromide ion on the benzylic carbon. This releases benzyl bromide, and the resulting carbamic acid decarboxylates to the amine.[2]
Comparative Analysis of Deprotection Methods
The choice of deprotection method for N-Cbz-3-methylvaline is critical and depends on factors such as substrate compatibility, available equipment, and scale. The steric hindrance of the 3-methylvaline moiety may necessitate harsher conditions or longer reaction times than for less hindered amino acids.
| Method | Reagents & Conditions | Advantages | Limitations for N-Cbz-3-methylvaline |
| Catalytic Hydrogenation | H₂ (1-50 atm), 10% Pd/C, MeOH or EtOH, RT | Very clean; neutral pH; byproducts are volatile.[1] | Steric hindrance can slow the reaction significantly, requiring higher catalyst loading or pressure.[7] The catalyst is pyrophoric and requires careful handling.[16] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, Reflux | Avoids handling of H₂ gas; operationally simple and safe.[4][6] Generally faster than standard hydrogenation for hindered groups. | Requires elevated temperatures. Ammonium formate can be a source of impurities if not fully removed. The reaction can sometimes stall. |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid, RT | Fast and effective; metal-free.[8] Good for substrates with reducible functional groups. | Harshly acidic conditions may not be suitable for sensitive substrates. Benzyl bromide byproduct must be thoroughly removed. Potential for side reactions. |
| Lewis Acid-Mediated Cleavage | Trimethylsilyl Iodide (TMSI), CH₂Cl₂ or CH₃CN | Metal-free; can be effective for stubborn Cbz groups.[9][10] | TMSI is moisture-sensitive and corrosive.[10] Can generate benzyl iodide, which may cause unwanted alkylation side reactions.[17] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Transfer Hydrogenation (Recommended for Steric Hindrance)
This method is often the most effective for sterically hindered substrates as it can be performed at higher temperatures to overcome the activation energy barrier, while avoiding the hazards of high-pressure hydrogen gas.[18][19]
Materials and Reagents:
-
N-Cbz-3-methylvaline
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Celite®
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Argon or nitrogen line for inert atmosphere
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-Cbz-3-methylvaline (1.0 eq).
-
Add methanol to dissolve the substrate (approx. 10-20 mL per gram of substrate).
-
Add ammonium formate (5.0 eq) to the solution and stir until dissolved.
-
Carefully, under a gentle stream of argon or nitrogen, add 10% Pd/C catalyst (0.1 to 0.2 g per gram of substrate). Note: Wet Pd/C is recommended to mitigate its pyrophoric nature.[16][20] Never add dry catalyst to an organic solvent in the presence of air.[16]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for MeOH).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 2-12 hours depending on the scale and substrate reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product. Caution: The filter cake should not be allowed to dry as it can ignite spontaneously.[16] Quench the Celite pad with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between ethyl acetate and deionized water.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining formate salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-methylvaline. Further purification can be achieved by recrystallization or chromatography if necessary.
Caption: Experimental workflow for Cbz deprotection via transfer hydrogenation.
Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This protocol is a robust, metal-free alternative. It is often faster than hydrogenation methods but requires careful handling of the corrosive reagent.
Materials and Reagents:
-
N-Cbz-3-methylvaline
-
33% Hydrogen Bromide (HBr) in glacial acetic acid
-
Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)
-
Glacial acetic acid (optional, as a co-solvent)
Equipment:
-
Round-bottom flask with a gas outlet to a scrubber (containing NaOH solution)
-
Magnetic stirrer
-
Centrifuge or vacuum filtration setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Cbz-3-methylvaline (1.0 eq) in a minimal amount of glacial acetic acid if it does not dissolve directly in the HBr/AcOH solution.
-
Cool the flask in an ice bath.
-
Slowly add a 5-10 molar excess of 33% HBr in acetic acid to the stirred solution. An exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. The reaction should be vented to a scrubber to neutralize the evolved HBr gas.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, precipitate the product (as the hydrobromide salt) by adding the reaction mixture slowly to a large volume of cold, anhydrous diethyl ether or MTBE with vigorous stirring.
-
Collect the precipitate by vacuum filtration or centrifugation.[8]
-
Wash the solid precipitate several times with cold, anhydrous diethyl ether to remove residual acetic acid and the benzyl bromide byproduct.[8]
-
Dry the resulting white solid under high vacuum to obtain the crude 3-methylvaline hydrobromide salt. This can be used directly or converted to the free base by neutralization.
Troubleshooting and Field-Proven Insights
-
Stalled or Slow Hydrogenation: For the transfer hydrogenation, if the reaction stalls, carefully add another portion of ammonium formate and/or catalyst. For standard hydrogenation, increasing hydrogen pressure or catalyst loading may be necessary for the sterically hindered substrate.
-
Catalyst Poisoning: Ensure all reagents and solvents are of high purity. Sulfur-containing compounds are known poisons for palladium catalysts.
-
Incomplete Acid Cleavage: If the reaction does not go to completion, a slight warming (to 40 °C) or extended reaction time may be required. However, be mindful of potential side reactions at elevated temperatures.
-
Byproduct Removal: In the HBr/AcOH method, the benzyl bromide byproduct is a lachrymator and alkylating agent. Ensure it is thoroughly removed by washing the precipitated product salt with ether.
-
Product Isolation: 3-methylvaline, like many small amino acids, can have high water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted. Sometimes, back-extraction of the aqueous layers after adjusting the pH can improve recovery.
References
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
- National Research Council. (1995). LCSS: PALLADIUM ON CARBON. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups.
- Ashenhurst, J. (2018).
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025). Molecules, 31(1), 64.
- Al-Shameri, A. M., et al. (2023).
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Compar
- Luo, H. Y., et al. (2019). Heterogeneous Catalytic Transfer Hydrogenation as an Effective Pathway in Biomass Upgrading.
- Apollo Scientific. (2022).
- Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42, 5191–5194.
- Carl ROTH.
- Al-Shameri, A. M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
- Honrel. (2025).
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Pearson. (2024). Reactions of Amino Acids: Hydrogenolysis.
- Chemistry Steps. Boc Protecting Group for Amines.
- Thermo Fisher Scientific. (2025).
- Ram, S. & Spicer, L. D. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis.
- Ram, S. & Spicer, L. D. (1987).
- ResearchGate. (2018).
- BenchChem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
- EvitaChem. Buy Cbz-N-methyl-L-valine.
- Boc Sciences. (2021).
- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.
- Humphrey, J. M. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.
- BenchChem. Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ChemBK. (2024). Cbz-N-methyl-L-valine.
- Ram, S. & Spicer, L. D. (1987).
- BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- ResearchGate. (2022). Why does my CBz-deprotection not work?.
- ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI).
- PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
- Technical Disclosure Commons. (2025).
- Zhang, W., et al. (2022). Synthesis of non-canonical amino acids through dehydrogenative tailoring.
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1995). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1.
- Current Organic Synthesis. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
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- 3. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
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- 18. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. honrel.com [honrel.com]
Application Notes & Protocols: Strategic Incorporation of N-Cbz-3-methylvaline for the Advancement of Biologically Active Peptides
Abstract
The engineering of therapeutic peptides is a frontier in drug development, demanding innovative strategies to enhance stability, permeability, and potency. N-methylation of the peptide backbone is a cornerstone of this effort, and N-Cbz-3-methylvaline has emerged as a critical building block.[1][2] Its unique structure, featuring a sterically demanding side chain combined with an N-methyl group, provides a powerful tool to modulate the pharmacological properties of peptides.[3] This guide provides an in-depth analysis of the strategic application of N-Cbz-3-methylvaline in peptide synthesis. We delve into the mechanistic rationale for its use, present validated, step-by-step protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its role in developing potent therapeutic agents, such as antiviral peptides.
Introduction: The Rationale for N-Cbz-3-methylvaline in Peptide Design
N-Cbz-3-methylvaline, or more formally (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid, is a non-canonical amino acid derivative that offers two key modifications in a single building block: N-terminal protection with a benzyloxycarbonyl (Cbz) group and N-α-methylation.[3][4]
-
The Cbz Protecting Group : The benzyloxycarbonyl (Cbz) group is a well-established amine-protecting group in peptide chemistry. It effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions during peptide coupling.[3] Its stability in mildly acidic and basic conditions makes it compatible with various synthesis strategies, and it can be readily removed via catalytic hydrogenation.[4]
-
The Power of N-Methylation : The N-methyl group is the key to the enhanced therapeutic potential of peptides incorporating this building block. By replacing the amide proton with a methyl group, it introduces profound changes to the peptide's properties:
-
Proteolytic Resistance : The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, a primary mechanism of peptide degradation in vivo.[2][5] This significantly increases the peptide's metabolic stability and half-life.
-
Conformational Rigidity : N-methylation eliminates a hydrogen bond donor (the amide N-H), disrupting secondary structures like α-helices and β-sheets.[3][6] This constrains the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity to a target receptor.[1]
-
Improved Permeability : By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.[2]
-
The combination of these features makes N-Cbz-3-methylvaline an invaluable tool for addressing the common challenges of peptide-based drug development.
Physicochemical Properties of N-Cbz-3-methylvaline
| Property | Value | Source |
| CAS Number | 42417-65-2 | [4][7][8] |
| Molecular Formula | C₁₄H₁₉NO₄ | [4][9] |
| Molecular Weight | 265.3 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 68-70 °C | [7][8] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF); limited water solubility | [4] |
The Impact of N-Methylation: A Case Study
The profound biological consequences of N-methylation are clearly illustrated in studies on insulin analogues. When N-methylvaline was incorporated at the A3 position of insulin, the resulting analogue exhibited significantly decreased biological activity and receptor binding affinity.[6] This was attributed to a distortion of the A2-A8 helical segment and the loss of critical hydrogen bonding capacity, demonstrating how a single N-methylation can drastically alter a peptide's conformation and its interaction with its biological target.[6] This underscores the importance of strategic, rather than indiscriminate, placement of N-methylated residues.
| Insulin Analogue | Lipogenesis Potency (%) | Receptor Binding Affinity (%) |
| [MeVal³-A]insulin | 2.1 ± 0.2 | 1.0 ± 0.3 |
| Natural Insulin | 100 | 100 |
| (Data adapted from a study on insulin analogues to illustrate the potent effects of N-methylation)[6] |
Synthesis of Peptides Containing N-Cbz-3-methylvaline
The incorporation of N-methylated amino acids, particularly sterically hindered ones like 3-methylvaline, is a well-known challenge in Solid-Phase Peptide Synthesis (SPPS).[10] The coupling of a protected N-methylamino acid to another N-methylamino acid is often inefficient and results in low yields.[10]
Causality of the Challenge : The steric bulk from both the amino acid side chain (isopropyl group) and the N-methyl group hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and optimized protocols.
Workflow for Incorporating N-Cbz-3-methylvaline via SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the incorporation of an N-methylated amino acid using a standard automated synthesizer. The key is the selection of a potent coupling reagent. For sterically hindered couplings involving N-methylated residues, phosphonium-based reagents like PyBOP combined with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) are highly recommended to maximize yield and minimize racemization.[10][11]
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N-Fmoc-3-methylvaline (Note: The protocol assumes starting with the Fmoc-protected version for compatibility with the Fmoc/tBu strategy. If starting with N-Cbz-3-methylvaline, a different synthetic strategy would be required, typically solution-phase or Boc-SPPS).
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Coupling Activator: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Coupling Additive: 1-Hydroxy-7-azabenzotriazole (HOAt).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[12]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the synthesizer's standard protocol.
-
Chain Elongation (Standard Amino Acids): Perform automated cycles of deprotection, washing, and coupling for standard amino acids.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).[13]
-
Washing: Wash thoroughly with DMF.
-
Coupling: Use a 4-fold molar excess of Fmoc-amino acid, PyBOP, and HOAt, and an 8-fold molar excess of DIEA relative to the resin loading capacity. Allow to react for 45-60 minutes.
-
-
Incorporation of N-Fmoc-3-methylvaline (Special Protocol):
-
Perform the standard Fmoc deprotection and washing steps to expose the N-terminal amine.
-
For the coupling step, use a 4-fold molar excess of N-Fmoc-3-methylvaline.
-
Crucially, use a highly efficient activator system: 4-fold molar excess of PyBOP/HOAt and 8-fold molar excess of DIEA.
-
Extend the coupling time to at least 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine after coupling).
-
-
Continue Chain Elongation: Resume standard coupling cycles for any subsequent amino acids.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[12]
-
Caution: Acidic cleavage can sometimes cause side reactions with N-methylated peptides, such as fragmentation. The cleavage time should be optimized and kept as short as is effective.[10]
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, dissolve in a water/acetonitrile mixture, and purify by preparative reverse-phase HPLC. Confirm identity and purity using LC-MS.[12]
Application Spotlight: Antiviral Peptides and HIV Protease Inhibitors
N-Cbz-protected amino acids and their derivatives are foundational in the synthesis of potent antiviral agents, particularly HIV protease inhibitors.[14][15][16] The HIV protease enzyme is critical for viral maturation, and its active site is a prime target for peptidomimetic drugs.[17][18]
Incorporating N-Cbz-3-methylvaline or similar N-methylated, sterically bulky residues can serve several purposes in an inhibitor's design:
-
Mimicking Transition States : The modified backbone can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.[16]
-
Improving Pharmacokinetics : Enhanced proteolytic stability, as described earlier, is crucial for any orally administered drug.[2]
-
Exploring P3-P3' Pockets : The bulky side chain of 3-methylvaline can be used to make favorable hydrophobic interactions within the P3 and P3' pockets of the HIV protease, enhancing binding affinity.[14]
For instance, research has shown that replacing parts of an inhibitor sequence with aromatic acyl derivatives, such as those derived from Cbz-protected amino acids, can yield potent inhibitors of HIV protease that suppress viral replication in cell cultures.[14]
Conceptual Impact of N-Methylation on Peptide Structure
Caption: N-methylation removes the amide proton, a key hydrogen bond donor.
Characterization and Quality Control
Post-synthesis, rigorous analysis is mandatory.
-
Purity Analysis (HPLC): Peptides rich in N-methylated amino acids can exhibit broad or multiple peaks on reverse-phase HPLC.[10] This is often not due to impurity but to the slow interconversion between cis and trans rotamers of the N-methylated amide bond. Running the HPLC at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak, simplifying purification and analysis.
-
Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.
Conclusion
N-Cbz-3-methylvaline is more than a mere protected amino acid; it is a strategic tool for peptide drug design. Its ability to confer proteolytic resistance and enforce specific backbone conformations allows researchers to overcome fundamental hurdles in the development of peptide therapeutics.[1][2][3] While its incorporation requires specialized synthetic considerations, particularly the use of high-efficiency coupling reagents and extended reaction times, the potential pharmacological benefits are substantial.[10] By understanding the underlying chemical principles and employing validated protocols as outlined in this guide, scientists can effectively leverage N-Cbz-3-methylvaline to engineer the next generation of potent and durable biologically active peptides.
References
- EvitaChem. Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2.
-
PubMed. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. [Link]
-
ChemBK. Cbz-N-methyl-L-valine. [Link]
-
Chemsrc. Cbz-N-methyl-L-valine | CAS#:42417-65-2. [Link]
-
PubMed. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
-
MDPI. Antiviral Peptides Delivered by Chitosan-Based Nanoparticles to Neutralize SARS-CoV-2 and HCoV-OC43. [Link]
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]
-
ThaiJO. An overview of chemical synthesis of antiviral peptides. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
PubMed. New hydroxyethylamine HIV protease inhibitors that suppress viral replication. [Link]
-
PubMed. N- and Calpha-methylation in biologically active peptides: synthesis, structural and functional aspects. [Link]
-
PubMed. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. [Link]
-
PubMed Central. Syntheses of FDA Approved HIV Protease Inhibitors. [Link]
-
ACS Publications. Highly Potent Phosphinic HIV‑1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies. [Link]
-
MDPI. Current and Novel Inhibitors of HIV Protease. [Link]
-
PubMed. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. [Link]
-
PubMed Central. HIV protease inhibitors: a review of molecular selectivity and toxicity. [Link]
Sources
- 1. N- and Calpha-methylation in biologically active peptides: synthesis, structural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Cbz-N-methyl-L-valine | CAS#:42417-65-2 | Chemsrc [chemsrc.com]
- 9. N-Benzyloxycarbonyl-N-methyl-D-valine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. mdpi.com [mdpi.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. New hydroxyethylamine HIV protease inhibitors that suppress viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Potent Phosphinic HIV‑1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current and Novel Inhibitors of HIV Protease | MDPI [mdpi.com]
Troubleshooting & Optimization
Low coupling efficiency of N-Cbz-3-methylvaline in peptide synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of N-Cbz-3-methylvaline. Here, we will explore the underlying reasons for these difficulties and provide detailed, field-proven troubleshooting strategies and protocols to enhance your synthetic success.
Understanding the Challenge: Why is N-Cbz-3-methylvaline Difficult to Couple?
The primary obstacle in the efficient coupling of N-Cbz-3-methylvaline lies in its molecular structure. The combination of the bulky benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus and the sterically demanding 3-methylvaline side chain creates significant steric hindrance.[1][2] This steric congestion impedes the approach of the activated carboxylic acid to the amino group of the growing peptide chain, leading to sluggish reaction kinetics and incomplete couplings.[2][3]
Valine itself is recognized as a sterically hindered amino acid, and the addition of a methyl group at the 3-position further exacerbates this issue.[4] Consequently, standard coupling protocols often result in low yields, necessitating specialized strategies to achieve satisfactory outcomes.
Troubleshooting Guide: Addressing Low Coupling Efficiency
This section provides answers to common problems encountered during the coupling of N-Cbz-3-methylvaline.
Question 1: I am observing very low to no product formation in my coupling reaction. What is the likely cause and how can I fix it?
Answer:
The most probable cause is that your current coupling reagent lacks the necessary reactivity to overcome the severe steric hindrance of N-Cbz-3-methylvaline. Standard reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), especially when used alone, are often insufficient for such demanding couplings.[2]
Recommended Solutions & Protocols:
-
Employ High-Activity Coupling Reagents: Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents. These are specifically designed to facilitate peptide bond formation between sterically hindered amino acids.[3]
-
Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective.[2][5] HATU, in particular, is often considered a top choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[1] COMU is another excellent option with comparable efficiency to HATU and the added benefit of being based on the non-explosive Oxyma Pure leaving group.[5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents for hindered couplings.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: While room temperature is standard, gently heating the reaction mixture (e.g., to 40-50°C) can sometimes improve coupling efficiency. However, be cautious as elevated temperatures can also increase the risk of racemization.[6] Microwave-assisted coupling can also significantly reduce reaction times for difficult couplings.[7]
-
Solvent: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents for peptide synthesis. Ensure your solvent is of high purity and anhydrous, as water can hydrolyze the activated species.
-
Extended Reaction Time: Due to the slow kinetics, extending the reaction time to several hours or even overnight may be necessary.[3]
-
-
Perform a Double Coupling: If a single coupling reaction proves incomplete, a second coupling with a fresh portion of the activated amino acid and coupling reagent can be performed to drive the reaction to completion.[1]
Experimental Protocol: Enhanced Coupling of N-Cbz-3-methylvaline using HATU
Materials:
-
N-Cbz-3-methylvaline
-
Peptide-resin with a free N-terminal amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve 3-4 equivalents of N-Cbz-3-methylvaline and 3-4 equivalents of HATU in DMF or NMP.
-
Add 6-8 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate at room temperature for 5-10 minutes.[7]
-
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the pre-activated N-Cbz-3-methylvaline solution to the resin.
-
Shake the reaction vessel at room temperature.
-
-
Monitoring and Completion:
-
After 2-4 hours, take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
-
Post-Coupling Wash:
-
If the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then methanol (3 times) to remove excess reagents and byproducts.
-
-
Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 3-5.
Question 2: I am concerned about racemization during the prolonged coupling of N-Cbz-3-methylvaline. How can I minimize this risk?
Answer:
Racemization is a valid concern, especially with extended reaction times and the use of highly activating reagents. The risk of racemization increases with prolonged exposure of the activated amino acid to the basic reaction conditions.
Strategies to Minimize Racemization:
-
Use of Additives: Incorporating an additive like Oxyma Pure or 6-Cl-HOBt can help to suppress racemization. Many modern coupling reagents, such as COMU, already have an Oxyma-based component.[5]
-
In Situ Activation: Instead of pre-activating the amino acid for an extended period, consider in situ activation where the coupling reagent is added directly to the mixture of the amino acid and the peptide-resin. This minimizes the time the activated species exists in solution before reacting.
-
Careful Base Selection and Stoichiometry: Use a non-nucleophilic base like DIEA and avoid a large excess. The amount of base should be just enough to neutralize any salts and facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What makes N-Cbz-3-methylvaline a "difficult" amino acid to couple?
A1: The difficulty arises from significant steric hindrance caused by the combination of the bulky Cbz protecting group on the nitrogen and the 3-methylvaline side chain. This steric bulk physically obstructs the formation of the peptide bond.[1][2]
Q2: Are there alternative N-terminal protecting groups that might improve the coupling efficiency of 3-methylvaline?
A2: Yes, while the Cbz group is common in solution-phase synthesis, for solid-phase peptide synthesis (SPPS), the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are more widely used.[8][9] These protecting groups have well-established and generally milder deprotection conditions compatible with SPPS. However, the inherent steric hindrance of the 3-methylvaline side chain will still necessitate the use of potent coupling reagents.
Q3: Can I use carbodiimide reagents like DCC or DIC for coupling N-Cbz-3-methylvaline?
A3: While DCC and DIC are common coupling reagents, they are often not reactive enough on their own for highly hindered couplings.[2] If you must use a carbodiimide, it is crucial to use it in conjunction with a racemization-suppressing additive like Oxyma Pure. However, for a challenging amino acid like N-Cbz-3-methylvaline, switching to a uronium/aminium or phosphonium salt reagent is strongly recommended for better yields and reliability.[3]
Q4: How can I confirm that my coupling reaction has gone to completion?
A4: Qualitative colorimetric tests performed on a small sample of the resin are a quick and effective way to monitor the reaction. The Kaiser test is suitable for detecting primary amines, but it will not work if the N-terminal amino acid is a secondary amine (like proline). In such cases, the Chloranil test can be used. A negative result (no color change) indicates the absence of free amines and a complete coupling.
Data Summary
| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Relative Efficiency |
| HATU | Uronium/Aminium Salt | Highly reactive; forms OAt active esters; considered a gold standard for difficult couplings.[1] | Very High |
| COMU | Uronium Salt | Efficiency comparable to HATU; incorporates non-explosive Oxyma Pure; good solubility.[5] | Very High |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU; based on 6-Cl-HOBt. | High |
| PyBOP | Phosphonium Salt | Effective for hindered systems; generates OBt esters.[3] | High |
Visualizing the Workflow
Below is a decision-making workflow for troubleshooting the low coupling efficiency of N-Cbz-3-methylvaline.
Caption: Troubleshooting workflow for N-Cbz-3-methylvaline coupling.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- Amino Acid Derivatives for Peptide Synthesis.
- A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis - Benchchem.
-
Practical N-to-C peptide synthesis with minimal protecting groups - PubMed Central. Available from: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. Available from: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids - Benchchem.
-
Introduction to Peptide Synthesis - Master Organic Chemistry. Available from: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. Available from: [Link]
-
Optimized monomer-based synthesis of poly-N-amino peptides - ChemRxiv. Available from: [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - NIH. Available from: [Link]
-
Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing). Available from: [Link]
-
Stirring Peptide Synthesis to a New Level of Efficiency - ChemRxiv. Available from: [Link]
-
Flow-based Methods in Chemical Peptide and Protein Synthesis - CHIMIA. Available from: [Link]
-
Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Supporting Information for The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 Vlasti. Available from: [Link]
- Overcoming low coupling efficiency of 3-Phenyl-L-serine in peptide synthesis - Benchchem.
- Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine - Benchchem.
-
The peptide NCbz-Val-Tyr-OMe and aromatic π-π interactions - PubMed. Available from: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of N-Cbz-3-methylvaline during coupling reactions.
Welcome to the technical support center dedicated to addressing challenges in peptide synthesis, with a specific focus on the prevention of racemization during the coupling of N-Cbz-3-methylvaline. This resource is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues with sterically hindered amino acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful synthesis of your target peptides.
Introduction: The Challenge of N-Cbz-3-Methylvaline
N-Cbz-3-methylvaline, a valuable building block in the synthesis of complex peptides and pharmaceutical intermediates, presents a significant challenge due to its steric hindrance. The bulky isopropyl group adjacent to the stereocenter, combined with the N-terminal Cbz protecting group, slows down the kinetics of the desired amide bond formation. This provides a greater opportunity for the competing and undesirable racemization pathway to occur, leading to a loss of stereochemical purity in the final product.
Understanding and controlling the factors that influence racemization is paramount for any successful synthesis involving this and other sterically hindered amino acids. This guide will provide you with the knowledge and practical steps to minimize racemization and achieve high-purity peptides.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common problems encountered during the coupling of N-Cbz-3-methylvaline. Each issue is followed by probable causes and actionable solutions.
Problem 1: Significant Racemization Detected in the Crude Product
-
Probable Cause 1: Inappropriate Coupling Reagent. Carbodiimide-based reagents like DCC or EDC, when used alone, are known to cause significant racemization, especially with sterically hindered amino acids.[1] This is due to the formation of a highly reactive O-acylisourea intermediate which is prone to cyclization to the racemization-prone oxazolone.
-
Solution 1: Switch to a uronium/aminium or phosphonium-based coupling reagent. Reagents such as HATU, HCTU, or PyBOP are generally more effective for hindered couplings and have been shown to suppress racemization.[2] These reagents promote the rapid formation of an active ester that is less susceptible to racemization.
-
Probable Cause 2: Ineffective or Absent Additive. Coupling reactions, particularly those using carbodiimides, require an additive to suppress racemization.[3] The additive intercepts the highly reactive intermediate to form a more stable active ester, which then reacts with the amine component.
-
Solution 2: Always include an additive in your coupling reaction. While HOBt (1-hydroxybenzotriazole) is a standard choice, HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective at preventing racemization.[3]
-
Probable Cause 3: Strong or Sterically Unhindered Base. The choice of base is critical, as it can directly abstract the alpha-proton of the activated amino acid, leading to racemization.[4] Strong bases or those with minimal steric bulk can exacerbate this issue.
-
Solution 3: Employ a weaker, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, the weaker base N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine may provide better results.[4]
Problem 2: Low Coupling Yield and Unreacted Starting Material
-
Probable Cause 1: Insufficient Activation. The steric bulk of N-Cbz-3-methylvaline can impede the approach of the coupling reagent, leading to incomplete activation.
-
Solution 1: Increase the equivalents of the coupling reagent and the N-Cbz-3-methylvaline. A 1.5 to 2-fold excess of the amino acid and coupling reagent relative to the amine component is a good starting point. For particularly difficult couplings, pre-activation of the N-Cbz-3-methylvaline with the coupling reagent for a few minutes before adding the amine component can improve yields.
-
Probable Cause 2: Inadequate Solvent. The choice of solvent can impact the solubility of reagents and the reaction rate.
-
Solution 2: N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling. However, for some challenging sequences, a switch to N-methyl-2-pyrrolidone (NMP) or the addition of a chaotropic salt like LiCl can help to disrupt aggregation and improve coupling efficiency.
-
Probable Cause 3: Reaction Temperature is Too Low. While lower temperatures are often used to minimize racemization, they can also significantly slow down the coupling of sterically hindered residues.
-
Solution 3: If racemization is under control with an appropriate reagent/additive combination, a moderate increase in temperature (e.g., to 35-40°C) can improve the coupling yield without a significant increase in epimerization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-Cbz-3-methylvaline?
A1: The dominant mechanism of racemization for N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the N-Cbz-3-methylvaline undergoes an intramolecular cyclization. The proton on the chiral alpha-carbon of this oxazolone is significantly more acidic and can be readily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.
Q2: Why are uronium/aminium reagents like HATU preferred over carbodiimides like DCC for coupling N-Cbz-3-methylvaline?
A2: Uronium/aminium reagents like HATU are generally preferred for coupling sterically hindered amino acids like N-Cbz-3-methylvaline for two main reasons:
-
Higher Reactivity and Faster Coupling: These reagents lead to the rapid formation of highly reactive acylating species (O-acylisouronium ions which then form active esters).[3] A faster coupling reaction minimizes the lifetime of the activated amino acid intermediate, thereby reducing the time available for the competing racemization pathway to occur.[6]
-
In Situ Additive: Many modern uronium reagents, such as HATU and HCTU, are based on racemization-suppressing additives (HOAt and 6-Cl-HOBt, respectively). This ensures that the additive is present at the site of activation, effectively trapping the activated species as a more stable active ester and minimizing oxazolone formation.
Q3: Can the choice of solvent influence the extent of racemization?
A3: Yes, the solvent can play a role in the rate of racemization.[6] Polar aprotic solvents like DMF and NMP are standard for peptide synthesis as they effectively solvate the reactants. However, the solvent can also influence the stability of the charged intermediates in the racemization pathway. While less common for standard solid-phase peptide synthesis, in some solution-phase couplings, less polar solvents have been shown to reduce racemization. For most practical applications, optimizing the coupling reagent, additive, and base will have a more significant impact than changing the solvent.
Q4: Is it ever acceptable to perform the coupling reaction at elevated temperatures?
A4: While low temperatures are generally recommended to minimize racemization, for very sterically hindered couplings where the reaction rate is extremely slow, a moderate increase in temperature may be necessary to achieve a reasonable yield.[5] This should only be considered after optimizing all other parameters (coupling reagent, additive, base). It is crucial to use a highly efficient, racemization-suppressing coupling system (e.g., HATU/DIPEA) if elevated temperatures are employed. A careful analysis of the product's stereochemical purity is essential to validate this approach for a specific coupling.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of N-Cbz-3-Methylvaline using HATU
This protocol is recommended for the coupling of N-Cbz-3-methylvaline to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Materials:
-
N-Cbz-3-methylvaline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with free amine terminal
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the resin has an Fmoc protecting group on the N-terminus, deprotect it using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve N-Cbz-3-methylvaline (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF. Add DIPEA (4.0 equivalents) to the solution.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test or the bromophenol blue test. For this hindered coupling, a negative test may take longer to achieve.
-
Washing: Once the coupling is complete (or has proceeded as far as possible), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method to determine the enantiomeric purity of the peptide product after cleavage from the resin.
Materials:
-
Crude peptide containing the 3-methylvaline residue
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Chiral HPLC column (e.g., Chiralpak series)
-
HPLC system with UV detector
Procedure:
-
Peptide Cleavage: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the peptide sample.
-
Run the HPLC using an appropriate gradient of mobile phase (e.g., acetonitrile and water with 0.1% TFA) to separate the diastereomeric peptides (if the peptide contains other chiral centers) or enantiomers (if it's a dipeptide).
-
The L- and D-isomers of the 3-methylvaline containing peptide will have different retention times.
-
Integrate the peak areas to quantify the percentage of each isomer and determine the extent of racemization.
-
Visualizations
Mechanism of Racemization via Oxazolone Formation
Caption: The competitive pathways of desired peptide bond formation versus racemization through an oxazolone intermediate.
Decision Workflow for Minimizing Racemization
Caption: A step-by-step decision guide for troubleshooting racemization in peptide coupling reactions.
References
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Racemization Assays. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Retrieved from [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2023). ChemRxiv. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved from [Link]
-
Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. (2007). Angewandte Chemie International Edition. Retrieved from [Link]
-
Comparative study of methods to couple hindered peptides. (1996). PubMed. Retrieved from [Link]
-
a review on oxazolone, it's method of synthesis and biological activity. (2015). ResearchGate. Retrieved from [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers. Retrieved from [Link]
-
Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. (2018). ResearchGate. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Peptide synthesis by a combination of solid-phase and solution methods III resin derivatives allowing minimum-racemization coupling of nα-protected amino acids. (1989). Tetrahedron Letters. Retrieved from [Link]
-
Coupling Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Developments in peptide and amide synthesis. (2001). Current Opinion in Chemical Biology. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Side reactions associated with N-[(benzyloxy)carbonyl]-3-methylvaline
Welcome to the technical support center for N-[(benzyloxy)carbonyl]-3-methylvaline (Cbz-3-methylvaline). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you optimize your peptide synthesis protocols and mitigate common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most prevalent experimental challenges encountered when working with Cbz-3-methylvaline, focusing on the causality of these issues and providing actionable, step-by-step protocols for their resolution.
Issue 1: High Levels of Epimerization/Racemization Detected in the Final Peptide
Root Cause Analysis:
The most significant challenge with Cbz-3-methylvaline is its high susceptibility to racemization during the carboxyl group activation and coupling steps. The branching at the β-carbon of the 3-methylvaline side chain creates substantial steric hindrance.[1][2] This bulkiness slows the rate of the desired intermolecular coupling reaction with the amine component. This extended reaction time provides a larger window for a competing, base-catalyzed intramolecular side reaction: the formation of a 5(4H)-oxazolone (azlactone) intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[3][4] Subsequent attack by the amine on the now achiral intermediate yields a mixture of L- and D-diastereomers.[3]
Mitigation Strategy & Protocol:
The key to minimizing racemization is to select a coupling system that either accelerates the rate of amide bond formation to outcompete oxazolone formation or utilizes an activation pathway that is less prone to this side reaction.
Recommended Protocol: Coupling with HATU and a Hindered Base
-
Reagent Selection: Utilize a uronium/aminium salt-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be highly efficient for sterically hindered couplings and less prone to causing racemization compared to carbodiimides.[4][5] Pair it with a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or collidine, instead of N,N-Diisopropylethylamine (DIPEA).[3]
-
Pre-activation: In a separate, dry vessel, dissolve Cbz-3-methylvaline (1.1 equivalents) and HATU (1.05 equivalents) in anhydrous DMF or a DCM/DMF mixture.
-
Base Addition: Add NMM (2.0 equivalents) to the pre-activation mixture and stir for no more than 2-3 minutes. Prolonged pre-activation can increase the risk of side reactions.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the amine component (1.0 equivalent).
-
Temperature Control: Perform the coupling reaction at a reduced temperature, starting at 0°C and allowing it to slowly warm to room temperature.[3] This reduces the rate of the base-catalyzed epimerization.
-
Monitoring: Monitor the reaction progress closely using a suitable technique (e.g., HPLC, TLC). Do not let the reaction run for an unnecessarily long time after completion.
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for high racemization.
Issue 2: Low Coupling Yield & Presence of Unreacted Starting Material
Root Cause Analysis:
As previously mentioned, the steric bulk of the 3-methylvaline side chain significantly slows down the coupling reaction.[1][2] When using standard coupling conditions or reagents that are not potent enough, the reaction may not proceed to completion within a typical timeframe. This is particularly problematic when using carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The activated intermediate, an O-acylisourea, is highly reactive. If the desired reaction with the amine is slow, this intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, effectively consuming the activated amino acid and preventing further coupling.[1][2]
Mitigation Strategy & Protocol:
To overcome low coupling yields, a combination of a more potent coupling reagent and optimized reaction conditions is necessary. The goal is to drive the reaction forward efficiently before side reactions can dominate.
Recommended Protocol: Benzotriazole Activation for Hindered Couplings
This method has been shown to be effective for coupling sterically hindered amino acids with good yields and retention of chirality.[6][7]
-
Reagent Selection: Use a methodology that forms a more stable, yet highly reactive, active ester. The formation of N-(Cbz-3-methylvalyl)benzotriazole is an excellent choice.
-
Activation:
-
Dissolve Cbz-3-methylvaline (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable anhydrous solvent like THF or DCM.
-
Cool the solution to 0°C.
-
Add DCC or DIC (1.1 equivalents) and stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Filter off the dicyclohexylurea (DCU) or diisopropylurea byproduct. The filtrate contains the activated Cbz-3-methylvalyl-OBt ester.
-
-
Coupling: Add the filtrate containing the active ester directly to the solution of the amine component (1.0 equivalent).
-
Base: Add a non-nucleophilic base like NMM (1.0 equivalent) to the reaction mixture.
-
Monitoring: Monitor the reaction by HPLC. Due to the steric hindrance, the reaction may require several hours to overnight for completion.
Reaction Pathway Comparison
Caption: Comparison of activation pathways.
Frequently Asked Questions (FAQs)
Q1: Is Cbz-3-methylvaline stable under the acidic conditions used for Boc-deprotection? A1: Generally, yes. The Cbz group is stable to the mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), that are typically used to remove tert-butyloxycarbonyl (Boc) groups. This orthogonality is a key feature that allows for its use in complex synthetic strategies. However, the Cbz group is susceptible to cleavage by strong acids, particularly those containing a good nucleophile like HBr in acetic acid. Therefore, while it is orthogonal to Boc, prolonged exposure to strong acidic conditions should be avoided if the Cbz group needs to be retained.
Q2: What is the best method for deprotecting the Cbz group from a 3-methylvaline residue? A2: The most common and generally cleanest method for Cbz deprotection is catalytic hydrogenation.[1][8] This is typically performed using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas.[9] The byproducts are toluene and carbon dioxide, which are easily removed. An alternative is catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, which can be safer and more convenient for lab-scale synthesis.[9] If the peptide contains other functional groups sensitive to reduction (e.g., Cys, Met, alkynes, or aryl halides), acid-mediated deprotection (e.g., HBr/AcOH) or other methods like using thiols with a base may be considered, though these can introduce other potential side reactions.[8]
Q3: How can I analytically determine the level of racemization in my peptide product? A3: The most reliable method is to use chiral chromatography after total hydrolysis of the peptide. A detailed protocol is as follows:
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Evaporate the acid and derivatize the resulting free amino acids with a chiral derivatizing agent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice.[3]
-
HPLC Analysis: Analyze the derivatized amino acid mixture by reversed-phase HPLC. The L- and D-diastereomers of the derivatized 3-methylvaline will have different retention times, allowing for accurate quantification. The L-amino acid derivative typically elutes before the D-amino acid derivative.[3]
-
Quantification: Integrate the peak areas of the two diastereomers to calculate the percentage of the D-isomer (epimer).
| Parameter | Condition | Reference |
| Hydrolysis | 6N HCl, 110°C, 24h | Standard Protocol |
| Derivatization Reagent | Marfey's Reagent (FDAA) | [3] |
| HPLC Column | C18 Reversed-Phase | [3] |
| Detection | UV, typically at 340 nm | [3] |
Q4: Can microwave-assisted synthesis help overcome the slow coupling rates? A4: Yes, microwave-assisted peptide synthesis (MAPS) can be a very effective strategy. The application of microwave energy can significantly accelerate the rate of the coupling reaction, often reducing reaction times from hours to minutes. This rapid heating can help the desired amide bond formation outcompete the slower side reactions like racemization and N-acylurea formation. However, it is crucial to carefully control the temperature, as excessive heat can also promote epimerization.[10] Combining microwave heating with a low-racemization coupling reagent cocktail (e.g., HATU/NMM) often provides the best results.
References
- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8.
- Scientific Update. (2023). To Deprotect and Serve.
- Correa, J. A., et al. (2016). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. The Journal of Organic Chemistry.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. aapptec.com.
- Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare.
- Ramu, B. V. G., et al. (2014).
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. benchchem.com.
- BenchChem. (2025). preventing racemization of N,N-Dimethyl-L-Valine during coupling. benchchem.com.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Vedejs, E., et al. (1995). Racemization of Amino Acids in Peptide Synthesis. The Journal of Organic Chemistry.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. aapptec.com.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Navigating the Challenges of Cbz Deprotection for N-Cbz-3-methylvaline: A Technical Support Guide
Welcome to the technical support center for optimizing the palladium-catalyzed deprotection of N-Cbz-3-methylvaline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this crucial transformation. The steric hindrance presented by the 3-methylvaline moiety can often lead to sluggish or incomplete reactions. Here, we provide a comprehensive resource of frequently asked questions and in-depth troubleshooting guides to help you navigate these complexities and achieve high-yielding, clean deprotection.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the Cbz deprotection of sterically hindered amino acids like 3-methylvaline.
Q1: My Pd/C catalyzed hydrogenation of N-Cbz-3-methylvaline is extremely slow or has stalled. What is the most likely cause?
A1: Slow or incomplete hydrogenation of sterically hindered substrates like N-Cbz-3-methylvaline is a common issue. The primary reason is often the steric bulk around the nitrogen atom, which impedes the substrate's access to the active sites on the palladium catalyst. Other contributing factors can include poor catalyst activity, insufficient hydrogen pressure, or product inhibition.
Q2: How can I accelerate a sluggish Pd/C hydrogenation reaction for this substrate?
A2: To improve reaction rates, consider the following strategies:
-
Increase Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure may be insufficient.[1] Increasing the hydrogen pressure to 50 psi or higher can significantly enhance the reaction rate.
-
Increase Catalyst Loading: While not always the most cost-effective solution, increasing the weight percentage of the Pd/C catalyst can provide more active sites for the reaction.
-
Add a Weak Acid: The product, 3-methylvaline, is an amine that can coordinate to the palladium catalyst and inhibit its activity.[2] Adding a weak acid, such as acetic acid, can protonate the product amine, preventing it from poisoning the catalyst.
Q3: I'm observing side products in my reaction. What are they, and how can I avoid them?
A3: A potential side reaction during Cbz deprotection via hydrogenolysis, especially with an insufficient hydrogen source, is the formation of N-benzyl-protected tertiary amines.[2] To mitigate this, ensure a consistent and adequate supply of hydrogen. If using a hydrogen balloon, ensure it is sufficiently large and refresh it if the reaction is prolonged.
Q4: Is there a risk of racemization of the chiral center in 3-methylvaline during deprotection?
A4: While palladium-catalyzed hydrogenolysis is generally considered a mild method with a low risk of racemization for most amino acids, the potential for epimerization exists, especially if the reaction conditions are harsh (e.g., prolonged heating) or if basic impurities are present.[3][4][5] It is crucial to monitor the reaction and use high-purity reagents and solvents.
Q5: Are there alternatives to Pd/C for this deprotection?
A5: Yes, several alternatives can be more effective for sterically hindered substrates. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C for hydrogenolysis and can be a good first alternative to try.[6] Transfer hydrogenation using a hydrogen donor like ammonium formate is another excellent option that avoids the need for gaseous hydrogen.[7][8] For cases where hydrogenolysis fails, acid-mediated or nucleophilic cleavage methods can be employed.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the Cbz deprotection of N-Cbz-3-methylvaline.
Issue 1: Incomplete or Stalled Hydrogenolysis with Pd/C
This is the most frequent challenge. The following workflow can help you systematically troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
1. Optimizing Hydrogenolysis Conditions
-
Increasing Hydrogen Pressure:
-
Rationale: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can overcome the kinetic barrier associated with sterically hindered substrates.
-
Protocol: In a suitable pressure vessel, dissolve N-Cbz-3-methylvaline in methanol or ethanol. Add 10% Pd/C (5-10 wt%). Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi. Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS.
-
-
Switching to Pearlman's Catalyst (Pd(OH)₂/C):
-
Rationale: Pearlman's catalyst is often more active than Pd/C for the hydrogenolysis of Cbz groups and can be particularly effective for challenging substrates.[6]
-
Protocol: Substitute 10% Pd/C with 20% Pd(OH)₂/C (5-10 wt%) in the standard hydrogenation procedure. The reaction can often proceed at atmospheric pressure, but pressurization can be beneficial.
-
-
Adding Acetic Acid:
-
Rationale: The product amine can poison the palladium catalyst. Acetic acid protonates the amine, preventing its coordination to the palladium surface and maintaining catalyst activity.[2]
-
Protocol: To the reaction mixture in methanol or ethanol, add 1-10% (v/v) of glacial acetic acid before adding the catalyst and hydrogenating as usual.
-
2. Catalyst and Solvent Considerations
| Parameter | Recommendation for N-Cbz-3-methylvaline | Rationale |
| Catalyst | 1. 20% Pd(OH)₂/C (Pearlman's) 2. 10% Pd/C (high quality) | Pearlman's catalyst is generally more active.[6] The quality and activity of Pd/C can vary significantly between suppliers.[9] |
| Catalyst Loading | 10-20 wt% | Higher loading increases the number of available active sites, which is beneficial for sterically hindered substrates. |
| Solvent | Methanol, Ethanol, THF, or Ethyl Acetate | Protic solvents like methanol and ethanol are standard. Aprotic solvents like THF or ethyl acetate can also be effective and may be preferred to avoid potential N-alkylation side reactions with methanol.[10] |
| Additives | Glacial Acetic Acid (1-10 vol%) | Prevents product inhibition by protonating the liberated amine.[2] |
Issue 2: Hydrogenolysis is Not a Viable Option
In some cases, even with optimization, hydrogenolysis may not be suitable, for instance, if other functional groups sensitive to reduction are present in the molecule. In such scenarios, alternative deprotection methods are necessary.
Caption: Alternative methods for Cbz deprotection.
1. Transfer Hydrogenation
-
Rationale: This method generates hydrogen in situ from a hydrogen donor, avoiding the need for handling gaseous hydrogen. It is often very effective for Cbz deprotection.[7][8]
-
Protocol:
-
Dissolve N-Cbz-3-methylvaline in methanol.
-
Add 10% Pd/C (10-20 wt%).
-
Add ammonium formate (3-5 equivalents) portion-wise.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.
-
2. Acid-Mediated Cleavage
-
Rationale: Strong acids can cleave the Cbz group. This method is useful when reducible functional groups are present. HBr in acetic acid is a classic reagent, while newer systems like AlCl₃ in hexafluoroisopropanol (HFIP) offer milder conditions.[11][12]
-
Protocol (HBr/AcOH):
-
Dissolve N-Cbz-3-methylvaline in glacial acetic acid.
-
Add a 33% solution of HBr in acetic acid.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum.
-
-
Protocol (AlCl₃/HFIP):
-
Dissolve N-Cbz-3-methylvaline in HFIP.
-
Add aluminum chloride (3 equivalents) at room temperature.[11]
-
Stir for 2-16 hours, monitoring by TLC.[11]
-
Dilute with dichloromethane and quench with aqueous sodium bicarbonate.[11]
-
Extract with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.[11]
-
Purify the crude product by column chromatography.[11]
-
3. Nucleophilic Cleavage
-
Rationale: Certain nucleophiles can effect the cleavage of the Cbz group. This method is advantageous for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[13][14]
-
Protocol (2-Mercaptoethanol):
-
Suspend N-Cbz-3-methylvaline and potassium phosphate (4 equivalents) in N,N-dimethylacetamide (DMAc).[15]
-
Add 2-mercaptoethanol (2 equivalents).[15]
-
Stir the mixture at 75 °C for 24 hours under a nitrogen atmosphere.[15]
-
Cool the reaction, pour it into water, and extract with dichloromethane.[15]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.[15]
-
Purify the crude product by column chromatography or HPLC.[15]
-
Summary of Recommended Conditions
| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantages | Potential Issues |
| Pressurized Hydrogenolysis | 10% Pd/C or 20% Pd(OH)₂/C | MeOH, EtOH, THF | Room Temp. | Clean byproducts (toluene, CO₂) | Requires pressure equipment; catalyst poisoning |
| Transfer Hydrogenation | 10% Pd/C + HCOONH₄ | MeOH | RT to 60 °C | No H₂ gas needed; generally fast | Removal of formate salts in workup |
| Acid-Mediated (HBr/AcOH) | 33% HBr in AcOH | Acetic Acid | Room Temp. | Tolerates reducible groups | Harsh, corrosive, potential for side reactions |
| Acid-Mediated (AlCl₃/HFIP) | AlCl₃ | HFIP | Room Temp. | Milder than HBr/AcOH; good functional group tolerance[11] | HFIP is expensive; requires aqueous workup |
| Nucleophilic Cleavage | 2-Mercaptoethanol/K₃PO₄ | DMAc | 75 °C | Orthogonal to many other protecting groups[15] | High temperature; thiol stench; potential for side reactions |
By systematically applying the troubleshooting logic and considering the alternative methods outlined in this guide, researchers can overcome the challenges associated with the Cbz deprotection of sterically hindered substrates like N-Cbz-3-methylvaline and achieve their desired synthetic outcomes.
References
- Cortes-Clerget, M., et al. (2017).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
- (2017). Green Chemistry - GREENTECH.
- Khlebnikov, V. (2018). Answer to "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?".
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
- (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- (2018). The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery. PMC - NIH.
- Gowda, D. C. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- Mayer, J. (2022). Question on "Why does my CBz-deprotection not work?".
- (2021).
- Colombo, R. (2014). Answer to "How to remove CBz of a compound?".
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- (n.d.). 7.
- (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740.
- Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Reddit. (2025). Can Pd/C go bad?
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- (2021).
- (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar.
- Scientific Upd
- (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
- (2022).
-
PubChem. (n.d.). N-Carbobenzoxy-L-valine. Retrieved from [Link]
Sources
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- 3. Enantioselective extraction of unprotected amino acids coupled with racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
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- 14. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of N-Cbz-3-methylvaline in Organic Solvents
Welcome to the technical support guide for N-Cbz-3-methylvaline. As a crucial N-methylated and Cbz-protected amino acid derivative, its effective use in peptide synthesis and drug development is paramount.[1][2] However, its unique amphiphilic structure often presents solubility challenges that can impede experimental progress. This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for understanding and overcoming these issues, grounded in chemical principles and field-proven laboratory practices.
Section 1: Understanding the "Why": Molecular Structure and its Impact on Solubility
Q: Why is the solubility of N-Cbz-3-methylvaline often problematic in common organic solvents?
A: The solubility behavior of N-Cbz-3-methylvaline is a direct consequence of the competing physicochemical properties of its constituent parts. A successful solubilization strategy hinges on finding a solvent system that can adequately accommodate these conflicting characteristics.
The molecule's character is defined by four key features:
-
The Benzyloxycarbonyl (Cbz) Protecting Group : This large, aromatic group is highly non-polar (hydrophobic) and significantly influences the molecule's interaction with solvents. It favors dissolution in non-polar or moderately polar aprotic solvents.[2]
-
The Valine Side Chain : The isopropyl group of the valine residue is aliphatic and hydrophobic, further contributing to the molecule's non-polar nature and poor solubility in highly polar solvents like water.[3][4]
-
The N-Methyl Group : The replacement of the amide proton with a methyl group removes a critical hydrogen bond donor site.[2] This change disrupts the typical hydrogen bonding networks that aid the solubility of standard amino acids in protic solvents (like methanol or water) and can favor solubility in aprotic environments.
-
The Carboxylic Acid Moiety : As the primary polar and protic functional group, the carboxylic acid can engage in hydrogen bonding as both a donor and an acceptor.[5] This feature promotes solubility in polar solvents, particularly those that are hydrogen bond acceptors (e.g., DMSO, DMF). It also provides a reactive handle for deprotonation to form a highly polar salt.
Caption: Key molecular features governing solubility.
Section 2: Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for addressing solubility issues in real-time during your experiment.
Q: My N-Cbz-3-methylvaline is not dissolving in my chosen solvent at room temperature. What is the first and simplest step?
A: The initial barrier to dissolution is often kinetic rather than thermodynamic. Before altering your chemical system, apply mechanical energy to overcome the activation energy of dissolution.
-
Vortexing: For small volumes, vigorous vortexing for 1-2 minutes can break apart aggregates and increase the surface area of the solid exposed to the solvent.
-
Ultrasonication: A brief treatment (2-5 minutes) in an ultrasonic bath is highly effective.[6][7] The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid particles, dramatically accelerating the dissolution process. This is particularly useful for stubborn crystalline materials.
Q: Mechanical agitation was not sufficient. What is the next logical step?
A: The next step is to increase the kinetic energy of the system by gently heating the mixture. Increased temperature generally enhances the solubility of solid compounds.[7]
-
Procedure: Warm the solution in a water bath to 40-50°C while stirring.
-
Causality: Heating increases the solvent's capacity to dissolve the solute and provides the energy needed to break the solute-solute interactions within the crystal lattice.
-
Precaution: While N-Cbz-3-methylvaline is generally stable under normal laboratory conditions, avoid prolonged heating at high temperatures to prevent potential degradation of the Cbz group.[1]
Q: Even with heat, some material remains undissolved. How do I select a more appropriate solvent?
A: If the compound remains insoluble, the chosen solvent is likely a poor thermodynamic match. Selecting a new solvent based on polarity and functionality is the correct approach. The table below summarizes qualitative and quantitative solubility data for N-Cbz-3-methylvaline in common laboratory solvents.
| Solvent | Class | Polarity Index | Solubility Profile | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High (up to 200 mg/mL)[6][8] | Excellent hydrogen bond acceptor, effectively solvates the carboxylic acid group while its alkyl groups interact with the non-polar regions. Often requires sonication for rapid dissolution.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Similar to DMSO, it is a strong choice for protected amino acids and peptides.[4][9] Its polarity is well-suited to the amphiphilic nature of the compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Good [1] | A moderately polar ether that can solvate both the polar and non-polar portions of the molecule effectively. A common solvent for synthesis reactions involving this compound.[10] |
| Dichloromethane (DCM) | Halogenated | 3.1 | Good [1] | A less polar solvent that is particularly effective at dissolving the large, hydrophobic Cbz group. Its ability to dissolve the compound makes it a common reaction solvent.[2] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Moderate | Often used as an extraction solvent during synthesis, indicating reasonable solubility.[1] It can be an excellent choice for recrystallization when paired with a non-polar solvent like hexane. |
| Methanol (MeOH) | Polar Protic | 5.1 | Moderate to Low | As a protic solvent, it can hydrogen bond with the carboxylic acid, but the N-methyl group and large hydrophobic regions limit overall solubility. |
| Hexanes / Heptane | Non-polar | 0.1 | Very Low / Insoluble | These solvents are too non-polar and cannot effectively solvate the polar carboxylic acid group. They are typically used as anti-solvents for precipitation or recrystallization.[11] |
| Water | Polar Protic | 10.2 | Limited / Insoluble [1][12] | The large hydrophobic domains (Cbz, valine) overwhelm the single carboxylic acid group, leading to very poor aqueous solubility at neutral pH. |
Q: My reaction protocol requires a solvent where solubility is poor (e.g., Toluene). How can I proceed without changing the primary solvent?
A: In this scenario, the use of a co-solvent is the ideal strategy. By adding a small volume of a strong, miscible solvent, you can significantly enhance the solvating power of the bulk medium without drastically altering the reaction conditions.
-
Recommended Co-solvents: Add 5-10% (v/v) of DMSO or DMF to your primary solvent.
-
Mechanism: The strong polar aprotic co-solvent creates localized "micro-environments" capable of solvating the polar functional groups of N-Cbz-3-methylvaline, allowing the less-polar bulk solvent to interact with the hydrophobic regions and bring the entire molecule into solution.
Caption: A logical workflow for troubleshooting solubility.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening at Small Scale
This protocol allows you to efficiently test multiple solvents using minimal material.
-
Preparation : Aliquot approximately 5 mg of N-Cbz-3-methylvaline into six separate, labeled glass vials.
-
Solvent Addition : To each vial, add 100 µL of a different test solvent (e.g., DCM, THF, EtOAc, MeOH, DMF, DMSO). This creates an initial target concentration of 50 mg/mL.
-
Mechanical Agitation : Cap the vials securely and vortex all samples for 2 minutes. Observe for dissolution.
-
Sonication : Place the vials in an ultrasonic bath for 5 minutes. Observe again.
-
Incremental Dilution : For any vials where the compound fully dissolved, add another 5 mg of solid to test the upper limit of solubility. For vials with undissolved solid, add another 100 µL of the respective solvent (diluting to 25 mg/mL) and repeat steps 3-4.
-
Heating : As a final step for any remaining insoluble samples, heat them to 40°C for 10 minutes.
-
Documentation : Record your observations in a table to guide your large-scale experiment.
Protocol 2: Recrystallization for Purification from Ethyl Acetate/Hexane
This protocol leverages differential solubility to purify the compound, removing more soluble or less soluble impurities.[11][13]
-
Dissolution : In an Erlenmeyer flask, add the crude N-Cbz-3-methylvaline. Add a minimal amount of warm (approx. 50°C) ethyl acetate dropwise while stirring until the solid is just fully dissolved. Using the minimum volume is critical.[14]
-
Induce Cloudiness : Slowly add non-polar hexanes dropwise to the warm solution until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.
-
Re-dissolution : Add one or two drops of warm ethyl acetate to just redissolve the precipitate, rendering the solution clear again.
-
Slow Cooling : Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of pure, well-defined crystals rather than a precipitate.[14]
-
Ice Bath : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to maximize the yield of precipitated crystals.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying : Dry the crystals under vacuum to remove all solvent.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the typical appearance of N-Cbz-3-methylvaline? A: It is typically a white to off-white crystalline powder or solid.[1][6]
Q: My solution "oiled out" upon heating instead of dissolving. What does this mean and how do I fix it? A: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of a supersaturated solution at a temperature above its melting point (68-70°C).[15] To fix this, you can either add more solvent to decrease the saturation or switch to a solvent with a higher boiling point.
Q: Can I use an aqueous base like sodium bicarbonate to dissolve the compound? A: Yes. Deprotonating the carboxylic acid with a mild base will form the corresponding carboxylate salt, which is significantly more soluble in water and polar solvents. This is an excellent strategy for aqueous applications but may be incompatible with subsequent anhydrous organic reactions. Be aware that strong bases like NaOH could potentially hydrolyze the Cbz group under harsh conditions.[1][11]
Q: My final, filtered solution appears clear but slightly hazy. What could be the cause? A: This could be due to extremely fine, suspended microparticles that passed through the filter or the presence of a trace impurity that is forming a colloidal suspension. It could also indicate that the solution is very close to its saturation point. Allowing the solution to stand for a longer period may cause further settling.
Q: Does the stereochemistry (L- vs. D-form) significantly impact solubility? A: For a chiral compound in an achiral solvent, the solubility of the L- and D-enantiomers is identical.[5][16] However, the solubility of a racemic mixture (DL) can sometimes differ from that of the pure enantiomers due to differences in their crystal lattice structures.
References
- Giese, C. A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry.
-
Chemsrc. (n.d.). Cbz-N-methyl-L-valine | CAS#:42417-65-2. Chemsrc. Available at: [Link]
-
PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.. ResearchGate. Available at: [Link]
- AOPL. (n.d.). N-Benzyloxycarbonyl-D-valine. AOPL.
-
ResearchGate. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. ResearchGate. Available at: [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
- Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Scientific Research Publishing.
- AOPL. (n.d.). N-Benzyloxycarbonyl-L-tert-leucine. AOPL.
- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Scirp.org. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]
Sources
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- 4. bachem.com [bachem.com]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
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- 15. Cbz-N-methyl-L-valine | CAS#:42417-65-2 | Chemsrc [chemsrc.com]
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Incomplete Cbz deprotection and troubleshooting steps
Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this common amine protecting group. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in Cbz Deprotection
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Issue 1: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or incomplete.
Question: I've been running a catalytic hydrogenation to remove a Cbz group, but after several hours (or even overnight), TLC/LC-MS analysis shows a significant amount of starting material remaining. What's going wrong and how can I fix it?
Answer: This is a very common issue, and troubleshooting it involves a systematic evaluation of several factors that can impede the reaction. The general go-to method for cleavage of a Cbz group is heterogeneous hydrogenation, typically using Pd/C.[1] In the majority of cases this works extremely well and is used routinely at scale.[1] However, several factors can lead to an inefficient Cbz deprotection.[2]
Here is a logical workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Detailed Breakdown of Causes and Solutions:
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning, which is a primary cause of reaction failure.[3][4]
-
Cause: Sulfur-containing compounds (thiols, thioethers, thiazoles), phosphorus-containing compounds, or even the product amine itself can irreversibly bind to the palladium surface, blocking active sites.[3][4][5] If your substrate contains a sulfur or phosphorus atom, standard hydrogenolysis may be very slow or completely fail.[4]
-
Solution:
-
Purify the Substrate: Ensure your starting material is highly pure. If impurities are suspected, repurify it using chromatography or recrystallization.
-
Increase Catalyst Loading: For substrates containing poisoning elements like sulfur, you may need to use a much higher loading of the catalyst.[5]
-
Alternative Methods: If the substrate itself contains a poisoning moiety (e.g., a methionine or cysteine residue), catalytic hydrogenation is often not a viable option. Consider acid-catalyzed cleavage or nucleophilic deprotection methods instead.[2][4]
-
-
-
Poor Catalyst Activity: The activity of Pd/C can vary significantly between batches and degrade over time.
-
Cause: The catalyst may be old, have been improperly stored (exposed to air), or may simply be from a low-activity batch.
-
Solution:
-
-
Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen at the catalyst surface.
-
Cause: A leak in the system (e.g., a balloon with a pinhole), inadequate purging of air, or insufficient pressure for a difficult substrate.
-
Solution:
-
-
Product Inhibition/Poor Reaction Environment: The generated amine product can coordinate to the palladium catalyst, reducing its activity.[2]
-
Cause: As the reaction progresses, the basic amine product can inhibit the catalyst. This is particularly problematic in neutral, aprotic solvents.
-
Solution:
-
Add a weak acid, such as acetic acid (AcOH), to the reaction mixture.[6] The acid protonates the newly formed amine, preventing it from coordinating with the catalyst.[4] A solvent system like methanol/acetic acid is often effective.[4]
-
Ensure vigorous stirring to maximize the interaction between the substrate, hydrogen, and the heterogeneous catalyst.[6][7]
-
-
Issue 2: I'm observing side reactions and the formation of unexpected byproducts.
Question: My Cbz deprotection is working, but I'm getting a mixture of products. How can I improve the selectivity of the reaction?
Answer: Side reactions are highly dependent on the deprotection method and the other functional groups present in your molecule.[3]
Caption: Comparison of Cbz deprotection methods and potential side reactions.
Common Scenarios and Solutions:
-
Scenario A: Unwanted Reductions during Catalytic Hydrogenolysis
-
Problem: Standard catalytic hydrogenation (H₂/Pd/C) is a powerful reducing method and can unintentionally reduce other functional groups like alkenes, alkynes, nitro groups, benzyl ethers, and even some aryl halides.[1][3]
-
Solution:
-
Catalytic Transfer Hydrogenation: This method often provides better chemoselectivity.[2] Using a hydrogen donor like ammonium formate, formic acid, or triethylsilane with Pd/C is generally milder and can selectively cleave the Cbz group while preserving other reducible functionalities.[2][3]
-
Chemoselective Catalysts: In some cases, specialized catalysts can be used. For example, a Pd/C-ethylenediamine complex has been shown to hydrogenate various groups without removing O-benzyl or N-Cbz protection.[9]
-
-
-
Scenario B: Side Reactions with Acid-Catalyzed Cleavage
-
Problem: Using HBr in acetic acid is a common method, but it can lead to problems. The acetic acid can acetylate the newly formed amine, and the strongly acidic conditions can degrade other acid-sensitive groups (like Boc or trityl) in the molecule.[3][10]
-
Solution:
-
Use a non-nucleophilic acid system, such as HCl in a non-reactive solvent like dioxane or isopropanol (IPA·HCl).[3][11]
-
For very sensitive substrates, consider milder Lewis acid conditions. A system like AlCl₃ in hexafluoroisopropanol (HFIP) can selectively remove Cbz groups in the presence of nitro groups, double bonds, and benzyl groups.[12][13]
-
-
-
Scenario C: Insufficient Hydrogen in Catalytic Hydrogenolysis
-
Problem: When the hydrogen source is limited, a side reaction can occur where the intermediate carbamic acid is not fully reduced, leading to the formation of an N-benzyl tertiary amine byproduct instead of the desired primary or secondary amine.[12]
-
Solution: Ensure an adequate and continuous supply of hydrogen as described in Issue 1. Transfer hydrogenation can also mitigate this by providing a consistent source of the hydrogen donor in solution.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Cbz deprotection and how do I choose? The choice of method is critical and depends on the overall structure of your molecule.[7] The three main strategies are:
-
Catalytic Hydrogenolysis/Transfer Hydrogenation: This is the most common and mildest method, proceeding under neutral pH.[2][14] It's ideal for molecules that lack other reducible functional groups. Transfer hydrogenation is often safer and more selective than using hydrogen gas.[3][15]
-
Acid-Mediated Cleavage (Acidolysis): This method uses strong acids like HBr in acetic acid or HCl in dioxane.[7][12] It is a good metal-free alternative, especially for substrates that are sensitive to reduction or contain catalyst poisons.[11]
-
Nucleophilic Cleavage: This less common method uses nucleophiles, such as thiols (e.g., 2-mercaptoethanol), to attack the benzylic carbon.[1][13] It is particularly useful for complex molecules with sensitive functionalities where neither hydrogenation nor strong acid is tolerated.[1][13]
Q2: Can I selectively deprotect a Cbz group in the presence of a Boc group? Yes. The Cbz and Boc groups are orthogonal. Cbz is typically removed by hydrogenolysis, which leaves the acid-labile Boc group intact. Conversely, the Boc group is removed with acid (like TFA), which Cbz can tolerate under mild conditions.[14][16] This orthogonality is a cornerstone of modern peptide synthesis.[8][16]
Q3: My compound is not soluble in common hydrogenation solvents like methanol or ethanol. What should I do? Poor solubility limits the substrate's access to the catalyst surface and can halt the reaction.[2]
-
Try Solvent Mixtures: Experiment with co-solvents. Adding THF, ethyl acetate, or even a small amount of DMF to methanol or ethanol can improve solubility.[2][6]
-
Change Deprotection Method: If solubility remains an issue, an acid-based deprotection method where the substrate is often soluble in the acidic medium may be a better choice.
Q4: How do I handle the Pd/C catalyst safely, and how do I work up the reaction?
-
Safety: Pd/C catalyst, especially when dry, can be pyrophoric and may ignite upon contact with air or solvents.[2] Always handle it in a well-ventilated fume hood. It is best to weigh it out quickly and add it to the reaction solvent carefully. Never add dry catalyst to a dry flask.
-
Work-up: After the reaction is complete, the catalyst must be removed by filtration.[7]
-
Inert Purge: First, carefully purge the reaction atmosphere with an inert gas like nitrogen or argon to displace any remaining hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the fine black powder of the catalyst.[7][8] Wash the pad thoroughly with the reaction solvent to ensure complete recovery of the product.[7] Caution: Do not allow the filter cake to dry out, as it can ignite. Keep it wet with solvent.[8]
-
Isolation: The deprotected amine can then be isolated from the filtrate by concentrating it under reduced pressure.[7][8]
-
Summary of Common Cbz Deprotection Conditions
| Deprotection Method | Reagents & Catalyst | Typical Solvents | Temperature | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1 atm - high pressure), 5-10% Pd/C | MeOH, EtOH, EtOAc, THF | Room Temp | Advantages: Very mild, neutral conditions, clean byproducts (toluene, CO₂).[15][17] Disadvantages: Can reduce other functional groups, catalyst poisoning is common, H₂ gas can be hazardous.[1][17] |
| Transfer Hydrogenation | Ammonium formate, Formic acid, or Triethylsilane; 10% Pd/C | MeOH, EtOH | Room Temp to Reflux | Advantages: Avoids use of flammable H₂ gas, often more chemoselective, rapid.[2][7] Disadvantages: Requires removal of hydrogen donor byproducts.[2] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid; HCl in Dioxane; AlCl₃/HFIP | Acetic Acid, Dioxane, HFIP | Room Temp | Advantages: Effective for substrates with catalyst poisons or reducible groups, metal-free.[3][11] Disadvantages: Harsh conditions can affect other acid-labile groups, potential for side reactions like acetylation.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, KOAc | DMAC | 75 °C | Advantages: Excellent for highly functionalized, sensitive substrates incompatible with other methods.[13] Disadvantages: Requires elevated temperatures, potential for side reactions with the nucleophile.[1] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis (H₂/Pd/C)
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.[7][15]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[7][15]
-
Inerting: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr apparatus). Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an oxygen-free atmosphere.[7][8]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[7][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.[8]
-
Work-up: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite®, washing the pad with the reaction solvent to recover all the product.[7][8] Caution: Keep the Celite pad wet to prevent the catalyst from igniting.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile and typically removed during concentration.[8]
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol.[7]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution and stir until dissolved.[7]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).[7]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[7]
-
Isolation: Concentrate the filtrate. The resulting residue can be partitioned between an organic solvent and water or brine to remove excess ammonium salts. Dry the organic layer and concentrate under reduced pressure to yield the product.[7]
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Cortes-Clerget, M., Berthon, J.-Y., Renimel, I., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. (2023). Available from: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018). Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
ResearchGate. How does sulfur in thiazole poison Pd catalyst?. (2020). Available from: [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025). Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Available from: [Link]
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Available from: [Link]
-
NIH National Center for Biotechnology Information. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available from: [Link]
-
ResearchGate. Why does my CBz-deprotection not work?. (2022). Available from: [Link]
-
Shearson Editorial Services. How to describe removal of protecting groups. (2018). Available from: [Link]
-
ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. (2025). Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tdcommons.org [tdcommons.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Managing steric hindrance in N-Cbz-3-methylvaline coupling
Welcome to the technical support center for managing challenging peptide couplings. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, such as N-Cbz-3-methylvaline, into their synthetic workflows. The unique steric bulk presented by the valine side chain in close proximity to the N-terminal protecting group and the α-carbon significantly impedes amide bond formation, often leading to frustratingly low yields, incomplete reactions, and potential epimerization.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these hurdles. We will delve into the causality behind experimental choices, ensuring you are not just following steps, but understanding the chemistry that drives success.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of N-Cbz-3-methylvaline so difficult?
The primary challenge is severe steric hindrance. The bulky isopropyl group of the valine side chain, combined with the Cbz protecting group on the nitrogen, creates a crowded environment around the carboxylic acid. This physically obstructs the approach of the incoming amine nucleophile, dramatically slowing down the reaction kinetics and making amide bond formation energetically unfavorable compared to less hindered amino acids.[1]
Q2: Are standard coupling reagents like DCC or EDC sufficient for this reaction?
Generally, no. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[2][3] While they are effective for many routine syntheses, their use with N-Cbz-3-methylvaline typically results in low yields and requires long reaction times. For these "difficult" couplings, more powerful in-situ activating reagents are necessary.[4]
Q3: What are the recommended classes of coupling reagents for N-Cbz-3-methylvaline?
For challenging couplings, onium salt-based reagents are the industry standard. They are broadly classified into two main categories:
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are highly reactive and efficient.[2][4] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.[4][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also extremely effective.[6][7] They are often considered superior for minimizing racemization in sterically hindered systems and do not carry the risk of the guanidinylation side reaction that can occur with uronium reagents.[4][6]
Q4: What is the role of additives like HOAt and OxymaPure?
Additives are crucial for both accelerating the reaction and suppressing side reactions, particularly racemization.[8]
-
1-Hydroxy-7-azabenzotriazole (HOAt): When used with a coupling reagent (or as an integral part of HATU), HOAt forms a more reactive active ester than its predecessor, HOBt. The pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the coupling reaction.[4]
-
OxymaPure (Ethyl cyanohydroxyiminoacetate): This is a safer, non-explosive alternative to HOBt and HOAt.[9] Coupling reagents based on Oxyma, such as COMU, show excellent performance, often comparable to HATU, and are particularly effective at maintaining chiral purity.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of N-Cbz-3-methylvaline.
Problem 1: The coupling reaction has a very low yield or has stalled.
-
Probable Cause 1: Insufficient Reagent Potency. As discussed in the FAQs, standard carbodiimides are often inadequate. The activation barrier is too high for these reagents to effectively form the active ester intermediate.
-
Probable Cause 2: Suboptimal Reaction Conditions. Steric hindrance slows the reaction rate significantly. Standard reaction times of 1-2 hours may be insufficient.
-
Solution A: Increase Reaction Time and/or Temperature. Extend the coupling time significantly, up to 16-24 hours if necessary.[1] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy, but must be used cautiously as it can increase the risk of racemization. Microwave-assisted synthesis is a highly effective technique to drive difficult couplings to completion rapidly.[3]
-
Solution B: Perform a Double Coupling. If a single coupling fails to go to completion, a second, fresh addition of the activated amino acid can be performed. This ensures that any remaining free amines are acylated. See Protocol 2 for a detailed procedure.[3]
-
-
Probable Cause 3: Poor Solvent Choice. The choice of solvent is critical for solvating the reactants and facilitating the reaction.
-
Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially in solid-phase synthesis where peptide aggregation can be an issue.[3]
-
Troubleshooting Workflow: Low Coupling Yield
Caption: A decision tree for troubleshooting low-yield couplings.
Problem 2: I'm observing byproducts or significant racemization.
-
Probable Cause 1: Racemization during Activation. The activated carboxylic acid is susceptible to racemization, especially in the presence of excess base or during long pre-activation times.[8] This occurs via the formation of an oxazolone intermediate.[11]
-
Solution A: Use a Racemization-Suppressing Additive. Ensure your coupling cocktail includes HOAt or OxymaPure. Reagents like HATU and COMU already contain these additives. If using a carbodiimide or another onium salt, add 1.1 equivalents of the additive.
-
Solution B: Control Base Stoichiometry and Pre-activation Time. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base required and keep pre-activation time short (1-5 minutes) before adding the mixture to your amine.
-
Solution C: Switch to a Phosphonium Salt. Reagents like PyBOP are known to cause less racemization than some uronium salts, making them an excellent choice when chiral purity is paramount.[6]
-
-
Probable Cause 2: Guanidinylation Side Reaction. If you are using a uronium/aminium reagent (like HBTU or HATU) in excess, it can react with the free N-terminal amine of your coupling partner, forming a guanidinium species that terminates the chain.[4]
Mechanism of Amide Bond Formation via Onium Salt
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification Strategies for N-Cbz-3-methylvaline Reaction Mixtures
Welcome to the dedicated technical support center for the purification of N-Cbz-3-methylvaline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this crucial amino acid derivative. Here, we move beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common challenges encountered during the purification of N-Cbz-3-methylvaline reaction mixtures. Our focus is on the "why" behind the "how," ensuring you can adapt and optimize these strategies for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an N-Cbz-3-methylvaline synthesis reaction mixture?
A1: The impurity profile can vary based on the synthetic route, but typically includes unreacted starting materials such as 3-methylvaline and benzyl chloroformate (Cbz-Cl). Other common impurities are diastereomers, over-alkylated products, and byproducts from the decomposition of reagents. The presence of residual solvents from the reaction or work-up is also a frequent issue.
Q2: How do I choose the best primary purification strategy: crystallization, chromatography, or extraction?
A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities.
-
Crystallization: This is often the most efficient method for large-scale purifications where the desired product is a solid and the impurities are present in smaller quantities. It is particularly effective at removing minor impurities and can yield highly pure material.
-
Column Chromatography: This technique is ideal for small to medium-scale reactions, especially when dealing with impurities that have similar polarities to the product. It offers high resolution and is effective for separating diastereomers.
-
Acid-Base Extraction: This is a powerful technique for removing acidic or basic impurities. For N-Cbz-3-methylvaline, which is acidic, an extraction with a weak base can effectively remove neutral and basic impurities.
Q3: What is a reasonable expected yield and purity for N-Cbz-3-methylvaline after purification?
A3: A well-optimized purification protocol should yield N-Cbz-3-methylvaline with a purity of >98%. The overall yield will be highly dependent on the efficiency of the preceding reaction, but a successful purification step should aim to recover at least 80-90% of the theoretical product from the crude mixture.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that can arise during the purification of N-Cbz-3-methylvaline and provides actionable solutions based on established chemical principles.
Issue 1: Presence of Unreacted 3-Methylvaline in the Final Product
-
Probable Cause: Incomplete reaction or inefficient removal during work-up. 3-Methylvaline is a basic compound and may not be fully separated by simple extraction if the pH is not carefully controlled.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate and extract the unreacted 3-methylvaline into the aqueous phase.
-
Follow with a wash using a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Finally, wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Issue 2: Contamination with Benzyl Alcohol
-
Probable Cause: Benzyl alcohol is a common byproduct of the Cbz protection reaction, arising from the hydrolysis of benzyl chloroformate. Its polarity is similar to that of the desired product, making it challenging to remove by standard chromatography.
-
Troubleshooting Protocol: Optimized Column Chromatography
-
Rationale: A carefully selected solvent system can enhance the separation of N-Cbz-3-methylvaline from benzyl alcohol.
-
Step-by-Step Guide:
-
Prepare a silica gel column.
-
Create a solvent gradient system. A common starting point is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase to elute the product, while leaving the more polar benzyl alcohol on the column.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the pure product fractions.
-
-
Issue 3: Diastereomeric Impurities Detected by NMR
-
Probable Cause: The starting 3-methylvaline may not have been enantiomerically pure, or some degree of racemization may have occurred during the reaction.
-
Troubleshooting Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is the most effective method for separating diastereomers.
-
Step-by-Step Guide:
-
Select a suitable chiral stationary phase (CSP). Common choices for amino acid derivatives include polysaccharide-based columns.
-
Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve optimal separation.
-
Inject a small sample of the purified product to determine the retention times of the diastereomers.
-
Perform a preparative chiral HPLC run to separate the diastereomers on a larger scale.
-
Collect the fractions corresponding to the desired diastereomer and concentrate to obtain the pure product.
-
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of N-Cbz-3-methylvaline.
Caption: Decision tree for selecting the appropriate purification strategy.
Data Summary
| Purification Method | Typical Impurities Removed | Expected Purity | Scale Suitability |
| Acid-Base Extraction | Unreacted 3-methylvaline, acidic/basic byproducts | >90% | All scales |
| Column Chromatography | Benzyl alcohol, other byproducts of similar polarity | >95% | Small to Medium |
| Crystallization | Minor impurities | >99% | Large |
| Chiral HPLC | Diastereomers | >99.9% | Small to Medium |
References
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and Christina Li Li Chai. Elsevier. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition. Richard C. Larock. Wiley. [Link]
-
High-Performance Liquid Chromatography in Chiral Separations: A Practical Approach. Satinder Ahuja. Separation Science and Technology. [Link]
Technical Support Center: Catalyst Poisoning in Cbz Deprotection of Sulfur-Containing Peptides
Welcome to the Technical Support Center for navigating one of the more persistent challenges in peptide synthesis: catalyst poisoning during the catalytic hydrogenolysis of Carboxybenzyl (Cbz) protecting groups in the presence of sulfur. This guide is designed for researchers, chemists, and drug development professionals who encounter diminished catalyst activity and incomplete deprotection when working with cysteine- and methionine-containing peptides. Here, we delve into the mechanisms behind this phenomenon and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Cbz deprotection?
A: Catalyst poisoning refers to the deactivation of a catalyst, in this case, typically Palladium on Carbon (Pd/C), by the strong adsorption of certain chemical species onto its active sites.[1] In the context of Cbz deprotection of peptides, sulfur-containing residues like cysteine and methionine are common culprits. The sulfur atoms in these amino acids have a high affinity for the palladium surface, forming strong bonds that block the catalytic sites required for hydrogenolysis.[2] This leads to a significant decrease in reaction rate or a complete halt of the deprotection reaction.
Q2: Which sulfur-containing functional groups are most problematic?
A: While any sulfur-containing moiety can pose a risk, the most commonly encountered issues arise from:
-
Cysteine: The free thiol (-SH) group is a potent poison. Even protected cysteine derivatives can be problematic, as some protecting groups can be cleaved under hydrogenation conditions, liberating the thiol.
-
Methionine: The thioether (-S-CH₃) group in methionine can also adsorb to the palladium surface, albeit generally less strongly than a free thiol.
-
Thioethers and Disulfides: Other sulfur-containing functionalities within the peptide sequence or impurities can also contribute to catalyst deactivation.
Q3: How can I tell if my catalyst is poisoned?
A: The primary indicator of catalyst poisoning is a sluggish or stalled reaction. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe the starting material remaining even after extended reaction times or the addition of more catalyst, poisoning is a likely cause.
Q4: Is it possible to regenerate a sulfur-poisoned palladium catalyst?
A: Regeneration of sulfur-poisoned palladium catalysts can be challenging. While some studies have shown partial recovery of activity through treatments under reducing atmospheres or at high temperatures, these methods are often not practical in a standard synthetic laboratory setting and may not fully restore the catalyst's original activity.[3][4][5][6] For most laboratory-scale peptide syntheses, using fresh catalyst for each reaction or employing strategies to mitigate poisoning are more effective approaches.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Cbz deprotection of sulfur-containing peptides.
Issue 1: The Cbz deprotection reaction is slow or incomplete.
This is the most frequent problem and can be addressed through several strategies.
Root Cause Analysis & Mitigation Strategy
Caption: Troubleshooting workflow for slow Cbz deprotection.
Strategy 1: Increase Catalyst Loading
-
Rationale: A straightforward approach is to increase the amount of Pd/C catalyst. A higher catalyst loading provides more active sites, some of which will remain available for catalysis even as others are poisoned.
-
Experimental Protocol:
-
Begin with a standard loading of 10% w/w Pd/C relative to the peptide.
-
If the reaction is slow, incrementally increase the catalyst loading to 20%, 50%, or even 100% w/w.
-
Monitor the reaction progress by TLC or LC-MS after each addition.
-
Strategy 2: Employ Acidic Media
-
Rationale: Performing the hydrogenation in an acidic medium, such as glacial acetic acid, can sometimes mitigate catalyst poisoning.[7] The acidic conditions can protonate the sulfur-containing groups, reducing their affinity for the palladium surface.
-
Experimental Protocol:
-
Dissolve the sulfur-containing peptide in glacial acetic acid.
-
Add the Pd/C catalyst (10-50% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Monitor the reaction to completion.
-
Strategy 3: Utilize Thiol Scavengers
-
Rationale: If the poisoning is due to free thiols, adding a scavenger can be effective. Scavengers are electrophilic species that react with the thiol, preventing it from binding to the catalyst.
-
Experimental Protocol:
-
Dissolve the peptide in a suitable solvent (e.g., MeOH, EtOH, or AcOH).
-
Add a thiol scavenger such as N-ethylmaleimide or a small amount of a disulfide reagent.
-
Add the Pd/C catalyst and proceed with hydrogenation.
-
Issue 2: The reaction works, but requires an excessive amount of catalyst.
While increasing the catalyst loading can be effective, it is not always cost-effective or desirable.
Strategy: Catalyst Additives and Modifiers
-
Rationale: The addition of certain reagents can enhance the catalyst's resistance to poisoning. Boron trifluoride etherate (BF₃·OEt₂) has been reported to suppress the inhibitory effects of sulfur in some cases.[8]
-
Experimental Protocol:
-
Dissolve the peptide in a suitable solvent.
-
Add a stoichiometric amount of BF₃·OEt₂.
-
Add the Pd/C catalyst and proceed with hydrogenation. Caution: BF₃·OEt₂ is corrosive and moisture-sensitive. Handle with appropriate care.
-
Issue 3: Catalytic hydrogenation fails completely, even with troubleshooting.
In some cases, the sulfur-containing peptide may be so potent a poison that catalytic hydrogenation is not a viable option.
Alternative Deprotection Methods
When catalytic hydrogenation is not feasible, several alternative methods can be employed for Cbz deprotection.
| Deprotection Method | Reagents | Key Advantages & Disadvantages |
| Acidolysis | HBr in Acetic Acid | Advantages: Fast and effective. Disadvantages: Harsh conditions can cleave other acid-labile protecting groups. |
| Transfer Hydrogenolysis | Ammonium formate, Cyclohexene | Advantages: Avoids the need for gaseous hydrogen. Disadvantages: Still relies on a palladium catalyst and can be susceptible to poisoning. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Advantages: Effective for substrates with sensitive functionalities that are incompatible with hydrogenation.[9] Disadvantages: Requires specific reagents and conditions. |
| Dissolving Metal Reduction | Sodium in liquid ammonia | Advantages: Powerful reducing conditions can deprotect Cbz groups. Disadvantages: Requires specialized equipment and handling of hazardous materials. Can also reduce other functional groups.[7] |
Experimental Protocol: Acidolysis with HBr in Acetic Acid
-
Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (typically 2-3 equivalents per Cbz group).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the product by filtration or centrifugation.
III. Mechanistic Insights into Catalyst Poisoning
A deeper understanding of the poisoning mechanism can aid in developing effective strategies to overcome it.
Caption: Mechanism of palladium catalyst poisoning by sulfur.
Sulfur compounds, particularly thiols, act as Lewis bases and readily donate a pair of electrons to the vacant d-orbitals of the palladium metal, forming a strong coordinate bond.[2] This interaction is often irreversible under typical reaction conditions and effectively blocks the active sites of the catalyst, preventing the adsorption and subsequent hydrogenolysis of the Cbz group.
IV. Concluding Remarks
The successful Cbz deprotection of sulfur-containing peptides requires a careful consideration of the potential for catalyst poisoning. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate this common synthetic challenge. When standard catalytic hydrogenation proves difficult, a range of alternative deprotection methods are available to ensure the successful synthesis of the desired peptide.
V. References
-
Hu, L., & Williams, S. (2007). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE Technical Paper 2007-01-4037. [Link]
-
Barbosa, L. A., et al. (Year). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. [Link]
-
Guo, Z., et al. (Year). Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. Environmental Science & Technology. [Link]
-
Journal of the Chemical Society, Faraday Transactions. (Year). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. [Link]
-
DCL Inc. (Year). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
-
Wikipedia. (Year). Catalyst poisoning. [Link]
-
ChemCatBio. (Year). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]
-
PubMed. (Year). Hydrogenolytic debenzylation of sulfur-containing peptides. [Link]
-
ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?[Link]
-
Organic Chemistry Portal. (Year). Cbz-Protected Amino Groups. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. saemobilus.sae.org [saemobilus.sae.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cbz, Boc, and Fmoc Protecting Groups in Peptide Synthesis
In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is not merely a procedural choice; it is the cornerstone upon which a successful synthetic campaign is built. These temporary chemical modifications to reactive amino acid side chains and termini dictate the entire synthetic strategy, influencing yield, purity, and the feasibility of creating complex peptide structures. This guide provides an in-depth, field-proven comparison of the three most significant α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
As a Senior Application Scientist, my objective is to move beyond textbook descriptions and provide you, my fellow researchers and drug development professionals, with the causal logic behind experimental choices, supported by data, to empower you to select and implement the optimal protection strategy for your specific target molecule.
The Principle of Orthogonality: The Synthetic Chemist's Master Key
The power of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the concept of orthogonality . This principle allows for the selective removal of one class of protecting group under a specific set of chemical conditions while other classes of protecting groups remain completely intact.[1][2] The Cbz, Boc, and Fmoc groups form a powerful, mutually orthogonal set, as their cleavage conditions—hydrogenolysis, strong acid, and base, respectively—are fundamentally different.[1][3] This orthogonality is the key that unlocks the ability to synthesize complex peptides with high precision.
The Carboxybenzyl (Cbz or Z) Group: The Classic Workhorse
Introduced by Bergmann and Zervas in 1932, the Cbz group (also abbreviated as Z) revolutionized peptide chemistry, enabling the first controlled synthesis of oligopeptides.[4] While largely superseded by Boc and Fmoc in modern SPPS, it remains a valuable tool, especially in solution-phase synthesis and for specific side-chain protection schemes.
Mechanism of Protection and Deprotection
The Cbz group is installed by reacting the amine of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, typically following a Schotten-Baumann procedure.[4][5]
Its primary mode of deprotection is catalytic hydrogenolysis. Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is reductively cleaved, releasing the free amine, carbon dioxide, and toluene as a byproduct.[4][6] This process is exceptionally clean and mild, leaving most other functional groups untouched.
Advantages:
-
High Stability: The Cbz group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it an excellent choice for orthogonal side-chain protection.[6]
-
Mild Cleavage: Catalytic hydrogenolysis is a very mild deprotection method that rarely causes side reactions on the peptide backbone.[7]
Limitations:
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" (deactivated) by sulfur-containing amino acids like methionine and cysteine, making deprotection difficult or impossible.[8]
-
Incompatibility with Reducible Groups: The hydrogenolysis conditions will also reduce other functional groups such as alkenes, alkynes, or nitro groups within the peptide.[7]
-
SPPS Incompatibility: The conditions for catalytic hydrogenolysis are generally incompatible with the solid-phase nature of SPPS.
The tert-Butoxycarbonyl (Boc) Group: The Pioneer of Solid-Phase Synthesis
The development of the Boc protecting group and its use in the Boc/Bzl strategy by R. Bruce Merrifield was a watershed moment, enabling the automation of peptide synthesis and earning him the Nobel Prize in Chemistry. This strategy dominated SPPS for decades and remains highly effective for synthesizing long or "difficult" sequences prone to aggregation.[9]
The Boc/Bzl Synthetic Strategy
The Boc/Bzl strategy employs graduated acid lability. The temporary Nα-Boc group is removed with a moderately strong acid, like 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11] In contrast, the more "permanent" side-chain protecting groups, typically benzyl-based (e.g., Benzyl ethers for Ser/Thr, 2-Cl-Z for Lys), require a much stronger acid, such as neat hydrogen fluoride (HF), for their removal during the final cleavage step.[10][12]
Mechanism of Deprotection and Neutralization
Boc deprotection is an acid-catalyzed cleavage. TFA protonates the carbonyl oxygen, leading to the elimination of the highly stable tert-butyl cation. This cation fragments into isobutylene and a proton, while the resulting unstable carbamic acid rapidly decarboxylates to yield the free amine as a trifluoroacetate salt.[13][14]
A critical, non-negotiable step in the Boc-SPPS cycle is neutralization . The newly formed ammonium salt is not nucleophilic and cannot participate in the next coupling reaction. Therefore, a hindered organic base, typically 10% diisopropylethylamine (DIEA) in DCM, must be used to deprotonate the amine, regenerating its nucleophilicity.[11][15]
Advantages:
-
Robust and Well-Established: Decades of use have resulted in highly optimized and reliable protocols.
-
Reduces Aggregation: The repeated TFA treatments keep the growing peptide chain protonated, which helps to disrupt the inter-chain hydrogen bonding that leads to aggregation, a common problem in Fmoc-SPPS.[9]
Limitations:
-
Harsh Final Cleavage: The use of hazardous strong acids like HF requires specialized, expensive equipment and can degrade sensitive peptides.[9]
-
Side Reactions from Cations: The liberated tert-butyl cations during deprotection can alkylate sensitive residues like methionine and tryptophan. This necessitates the use of "scavengers" in the deprotection and cleavage cocktails to trap these reactive species.[11]
-
Graduated Lability, Not True Orthogonality: Repeated TFA treatments can cause partial cleavage of some acid-sensitive side-chain protecting groups, leading to byproduct formation.[16]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Gold Standard
Introduced by Carpino and Han in the 1970s, the Fmoc group has become the dominant choice for modern SPPS.[17] The Fmoc/tBu strategy is truly orthogonal and relies on significantly milder overall conditions compared to the Boc/Bzl approach, making it compatible with a wider range of chemistries and sensitive peptide modifications.[2][18]
The Fmoc/tBu Orthogonal Strategy
This strategy is the epitome of elegance. The temporary Nα-Fmoc group is base-labile, while the permanent side-chain protecting groups are acid-labile tert-butyl derivatives (e.g., tBu ethers for Tyr/Ser/Thr, Boc for Lys/Trp).[18][19] This allows for the iterative deprotection of the N-terminus under very mild basic conditions without affecting the side chains. The final cleavage from the resin and removal of all side-chain groups is then accomplished in a single step with TFA.[20]
Mechanism of Deprotection
Fmoc removal proceeds via a base-catalyzed β-elimination mechanism.[21] The process is initiated when a base, most commonly 20% piperidine in DMF, abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[17][22] The resulting carbanion intermediate is unstable and rapidly eliminates, releasing the free peptide amine, CO₂, and a reactive electrophile called dibenzofulvene (DBF). The excess piperidine in the solution is crucial not only as the base but also as a scavenger, trapping the DBF to form a stable adduct that is washed away.[12][21] This scavenging step is vital to prevent the DBF from reacting with the newly deprotected amine, which would terminate the peptide chain.[21]
Advantages:
-
True Orthogonality: The base-labile Fmoc group is completely orthogonal to the acid-labile side-chain and linker chemistry.[2]
-
Mild Conditions: The use of piperidine for deprotection and TFA for final cleavage avoids the need for harsh reagents like HF, making the process safer and compatible with sensitive modifications like phosphorylation and glycosylation.[17]
-
Automation-Friendly: The mild conditions and straightforward cycle are highly amenable to automated synthesis.
-
UV-Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to quantify the efficiency of each deprotection step in real-time.[21]
Limitations:
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing Proline or Glycine.[7][16]
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to cyclization to a stable aspartimide intermediate under basic conditions. This intermediate can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide, or react with piperidine to form a piperidide adduct.[23][24]
Head-to-Head Comparison: Data-Driven Insights
The choice of protecting group is dictated by the specific demands of the target peptide. The following tables summarize the key performance characteristics and common challenges associated with each strategy.
Table 1: Core Characteristics and Orthogonality of Cbz, Boc, and Fmoc
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Moderately Strong Acid (e.g., 50% TFA in DCM)[10] | Mild Base (e.g., 20% Piperidine in DMF)[17] |
| Primary Strategy | Solution-Phase Synthesis, Side-Chain Protection[12] | Boc/Bzl SPPS (Graduated Acid Lability)[10] | Fmoc/tBu SPPS (Orthogonal)[18] |
| Stability to Cbz Cleavage | N/A | Generally Stable[1] | Can be quasi-orthogonal; some conditions may cause cleavage[25] |
| Stability to Boc Cleavage | Stable to moderate acids like TFA[6] | N/A | Stable[2] |
| Stability to Fmoc Cleavage | Stable[25] | Generally Stable[25] | N/A |
Table 2: Common Side Reactions and Field-Proven Mitigation Strategies
| Side Reaction | Cbz Strategy | Boc Strategy | Fmoc Strategy |
| Racemization | Low risk during deprotection. Can occur during activation step, as with all strategies. | Low risk during deprotection. Can occur during activation. Use of additives like HOBt or Oxyma with coupling reagents minimizes risk.[6][26] | Low risk during deprotection. Can occur during activation. Minimized by using onium salt activators (HBTU, HATU) with additives.[26][27] |
| Sensitive Residue Damage | Catalyst poisoning by sulfur (Met, Cys).[8] | Alkylation of Trp, Met, Cys by tert-butyl cations. Mitigation: Use of scavengers (e.g., 0.5% dithiothreitol) in deprotection cocktails is mandatory.[11] | Aspartimide Formation (Asp) . Mitigation: Add 0.1M HOBt to deprotection solution; use alternative bases like piperazine; use modified Asp derivatives.[23][28] |
| Chain Termination / Cleavage | N/A in typical use. | Acid-catalyzed chain loss from resin, especially with standard Merrifield resins. Mitigation: Use more stable linkers like PAM.[16] | Diketopiperazine (DKP) Formation at dipeptide stage. Mitigation: Use sterically hindered 2-chlorotrityl (2-CTC) resin; couple the first two residues as a pre-formed dipeptide unit.[7][29] |
Experimental Protocols: From the Bench of a Senior Application Scientist
The following protocols are provided as robust, validated starting points. Optimization may be required based on the specific peptide sequence.
Protocol 1: General Procedure for Nα-Fmoc Protection of an Amino Acid This protocol is based on the use of Fmoc-OSu, which is generally preferred over Fmoc-Cl to avoid the formation of Fmoc-oligopeptide byproducts.[30]
-
Suspend the amino acid (1.0 eq) in a mixture of 1,4-Dioxane and 10% aqueous sodium carbonate solution.
-
Stir the mixture until the amino acid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethoxysuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in 1,4-Dioxane dropwise to the amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl while stirring in an ice bath.
-
Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: A Standard Fmoc-SPPS Deprotection Cycle This protocol describes a single cycle of deprotection for a peptide-resin in a manual synthesis vessel.[2][21]
-
Pre-Wash: Wash the peptide-resin (e.g., 1 g) with N,N-Dimethylformamide (DMF) (3 x 10 mL).
-
First Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate via nitrogen bubbling or shaking for 3 minutes. Drain the solution.[21]
-
Second Deprotection: Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15-20 minutes. Drain the solution.
-
Washing: Thoroughly wash the resin with DMF (5-7 x 10 mL) to ensure complete removal of piperidine and the DBF-adduct. Residual base will neutralize the subsequent activated amino acid, preventing coupling.
-
Confirmation (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine and successful Fmoc removal.[18] The resin is now ready for the next coupling step.
Protocol 3: General Procedure for Nα-Boc Protection of an Amino Acid This protocol uses di-tert-butyl dicarbonate ((Boc)₂O), the most common and efficient reagent for Boc protection.[1]
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH solution.
-
Stir until the amino acid is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 4: A Standard Boc-SPPS Deprotection & Neutralization Cycle This protocol details the two essential steps required to prepare the peptide-resin for the next coupling.[10][15]
-
Swelling & Wash: Swell the peptide-resin (e.g., 1 g) in Dichloromethane (DCM) for 30-60 minutes. Wash with DCM (3 x 10 mL).
-
Deprotection Pre-Wash: Add 10 mL of 50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.[10]
-
Deprotection: Add a fresh 10 mL of 50% TFA in DCM. Agitate for 20-30 minutes. Drain the solution. Note: If Trp, Met, or Cys are present, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution.[11]
-
Washing: Wash the resin with DCM (3 x 10 mL), followed by Isopropanol (IPA) (2 x 10 mL), and finally DCM (3 x 10 mL) to remove residual TFA.
-
Neutralization: Add 10 mL of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once more.[15]
-
Final Wash: Wash the resin with DCM (5 x 10 mL) to remove excess DIEA and its salt. The resin is now ready for coupling.
Protocol 5: Final Cleavage and Deprotection (Fmoc/tBu Strategy) This protocol uses a standard, non-malodorous cleavage cocktail suitable for most peptide sequences.[20]
-
Wash the final, N-terminally deprotected peptide-resin with DCM and dry thoroughly under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Note: TIS is a scavenger for trityl and other carbocations. Water helps suppress t-butylation of Trp.[20] For peptides containing Cys, adding 2.5% 1,2-ethanedithiol (EDT) is recommended.[31]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a suitable reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover residual peptide.
-
Concentrate the combined filtrate under a gentle stream of nitrogen gas to about 10% of the original volume.
-
Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizing the Chemistry: Mechanisms and Workflows
Diagram 1: Orthogonal Deprotection Pathways This diagram illustrates the core principle of orthogonality, showing how each protecting group is removed by a distinct chemical condition, leaving the others intact.
Caption: Orthogonal deprotection pathways for Fmoc, Boc, and Cbz groups.
Diagram 2: Comparative SPPS Workflow: Fmoc vs. Boc This workflow highlights the key differences in the cyclical steps of the two dominant SPPS strategies.
Caption: A comparison of the cyclical workflows for Fmoc and Boc SPPS.
Conclusion: Selecting the Right Tool for the Job
The choice between Cbz, Boc, and Fmoc is a strategic decision based on the final product's complexity, scale, and chemical nature.
-
Cbz remains relevant for specific applications in solution-phase synthesis and as a robust, orthogonal side-chain protecting group when its limitations regarding catalyst poisoning are not a concern.
-
Boc-SPPS is a powerful, time-tested strategy that excels in the synthesis of long, aggregation-prone sequences. Its primary drawback is the requirement for harsh final cleavage conditions, making it less suitable for delicate, modified peptides.
-
Fmoc-SPPS is the modern standard for its mild conditions, true orthogonality, and compatibility with a vast array of sensitive functional groups and post-translational modifications. A thorough understanding of its primary side reactions—diketopiperazine and aspartimide formation—and the strategies to mitigate them is critical for success.
Ultimately, a deep understanding of the mechanisms, advantages, and limitations of each protecting group, as detailed in this guide, is what separates routine synthesis from the successful creation of novel and challenging peptide-based therapeutics.
References
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
On-Target Chemistry. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
NIH. (2011). Fmoc group removal in solid phase peptide synthesis (SPPS) proceeds through a two-step mechanism. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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PubMed. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
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CEM Corporation. (2017). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]
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Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther. Retrieved from [Link]
-
Schneider, S. E., & Dzubeck, T. L. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
ResearchGate. (2005). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
NIH. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Synpeptide. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protection experimental procedure. Retrieved from [Link]
-
NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Adduri, A. D., et al. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
PubMed. (2015). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]
-
Humana Press. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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A Comparative Guide to N-Cbz-3-methylvaline and Boc-3-methylvaline: Reactivity, Stability, and Strategic Application
For researchers, scientists, and professionals in drug development, the selection of an appropriate amino acid protecting group is a foundational decision that dictates the trajectory of a synthetic campaign. This choice is particularly critical when dealing with sterically hindered residues like 3-methylvaline, where reaction kinetics and stability can be significantly impacted. This guide provides an in-depth, data-supported comparison of two cornerstone protected amino acids: N-Cbz-3-methylvaline and Boc-3-methylvaline. We will move beyond a simple list of features to explore the mechanistic causality behind their reactivity and stability, empowering you to make informed strategic choices in your synthetic designs.
At a Glance: The Structural and Electronic Landscape
At the heart of our comparison are the two protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group. While both serve to mask the nucleophilicity of the valine's α-amino group, their distinct structures govern their chemical behavior. The 3-methylvaline residue itself introduces significant steric bulk around the reaction center, a factor that slows down both deprotection and coupling steps and necessitates careful optimization of reaction conditions.
The Cbz group, introduced by Bergmann and Zervas in the 1930s, features a benzyl ring that is key to its primary deprotection pathway.[1] The Boc group, a staple of modern peptide synthesis, relies on the electronic stability of the tert-butyl cation for its removal.[1] This fundamental difference in their cleavage mechanisms is the basis of their "orthogonality"—the ability to remove one without affecting the other, a crucial concept in the synthesis of complex molecules.[2][3]
Reactivity and Stability: A Mechanistic Deep Dive
The utility of a protecting group is defined by the conditions under which it is both stable and labile. The Cbz and Boc groups present a near-perfect orthogonal system, offering distinct advantages and limitations.
The Boc Group: Acid-Labile Protection
The Boc group is renowned for its sensitivity to acidic conditions.[4] This lability is its greatest strength and a defining characteristic of its synthetic utility.
-
Reactivity (Deprotection): The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism. Protonation of the carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA), facilitates the cleavage of the tert-butyl C-O bond to form the highly stable tert-butyl cation.[5] The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[6]
Caption: Acid-catalyzed deprotection pathway for the Boc group.
-
Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive (catalytic hydrogenation) conditions.[1] This robustness makes it an ideal choice when subsequent synthetic steps involve these types of reagents.
The Cbz Group: Hydrogenolysis-Labile Protection
The Cbz group offers a complementary set of properties, defined by its stability to acids and bases and its unique susceptibility to catalytic hydrogenation.[7]
-
Reactivity (Deprotection): The primary and mildest method for Cbz cleavage is catalytic hydrogenolysis.[8] In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved.[7][9] This process generates the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine, with toluene as the main byproduct.[7] While stable to most acids, the Cbz group can also be removed by very strong acids like HBr in acetic acid, though this method is far harsher and less common.[7]
Caption: Cbz deprotection via catalytic hydrogenolysis.
-
Stability: The Cbz group is generally stable under both acidic and basic conditions used in standard peptide synthesis, providing a high degree of reliability.[1] Its primary liability is its incompatibility with any functional group susceptible to reduction, such as alkenes, alkynes, or nitro groups, which would be simultaneously transformed during hydrogenolysis.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance characteristics of the Boc and Cbz protecting groups in the context of 3-methylvaline.
| Feature | Boc-3-methylvaline | N-Cbz-3-methylvaline |
| Primary Deprotection Condition | Strong Acid (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7][8] |
| Cleavage Byproducts | Isobutylene, CO₂[6] | Toluene, CO₂[7] |
| Stability to Acids | Labile[1] | Stable (except to very strong acids like HBr/AcOH)[1][7] |
| Stability to Bases | Stable[] | Stable[11] |
| Stability to Hydrogenolysis | Stable[] | Labile[8] |
| Key Advantage | Orthogonal to Cbz and Fmoc; cornerstone of Boc/Bzl SPPS strategy.[2] | Robustness; Orthogonal to Boc and Fmoc; ideal for solution-phase synthesis.[1] |
| Potential Side Reactions | Alkylation of nucleophilic residues (e.g., Met, Trp) by the tert-butyl cation.[12] | Incomplete cleavage; reduction of other sensitive functional groups (alkenes, etc.).[13] |
The Impact of Steric Hindrance in Peptide Coupling
The 3-methylvaline residue presents a significant steric challenge, regardless of the N-terminal protecting group. The bulky side chain shields the carboxylic acid from the incoming nucleophilic amine of the coupling partner, dramatically slowing the rate of amide bond formation.[14] Standard coupling reagents like DCC are often inefficient.[14] To overcome this, more potent activating agents are required to achieve acceptable yields and minimize the risk of racemization. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are frequently employed for coupling sterically hindered amino acids.[9][15][16]
Strategic Synthesis and Orthogonal Deprotection
The true power of the Boc/Cbz pair is realized in complex syntheses requiring selective manipulation of multiple amine functionalities. Their orthogonal nature allows for a layered protection strategy where one group can be removed while the other remains intact.
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to the Purity Analysis of N-[(benzyloxy)carbonyl]-3-methylvaline
Introduction: The Criticality of Purity in Peptide Synthesis Precursors
N-[(benzyloxy)carbonyl]-3-methylvaline, commonly known as Cbz-3-methylvaline, is a crucial N-protected amino acid derivative. Its primary role is as a building block in the synthesis of peptides, particularly those destined for therapeutic applications. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary shield for the amino functional group, preventing unwanted side reactions during peptide bond formation. The integrity of the final peptide—its structure, efficacy, and safety—is directly contingent on the purity of its constituent building blocks.
The presence of impurities in Cbz-3-methylvaline can have cascading negative effects. These contaminants may include starting materials, by-products from the synthesis (e.g., benzyl alcohol), or, critically, the undesired D-enantiomer.[1] Such impurities can terminate peptide chain elongation, introduce structural aberrations, and complicate downstream purification processes, ultimately compromising the quality of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical methods for assessing the chemical and chiral purity of Cbz-3-methylvaline. We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their quality control and research needs. The discussion will be grounded in established analytical principles and pharmacopoeial standards.[2][3]
Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) – The Workhorse for Purity and Impurity Profiling
RP-HPLC is the cornerstone of purity analysis for moderately polar to non-polar organic molecules like Cbz-3-methylvaline.[4] The separation is governed by the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The Cbz group and the isobutyl side chain of valine impart significant hydrophobic character, making it ideally suited for this technique.
Expertise & Experience: Why RP-HPLC is the Primary Choice
The choice of RP-HPLC as the primary method is rooted in its high resolution, sensitivity, and robustness for quantitative analysis. The aromatic benzyloxycarbonyl group contains a strong chromophore, allowing for sensitive detection using ultraviolet (UV) spectroscopy, typically at wavelengths around 254 nm. A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is employed to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak and eluted from the column in a reasonable timeframe.[5]
Experimental Protocol: RP-HPLC for Chemical Purity
Objective: To quantify the purity of Cbz-3-methylvaline and separate it from potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[6]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for acidic analytes like carboxylic acids.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cbz-3-methylvaline sample.
-
Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis & Trustworthiness:
-
Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
System Suitability: Before sample analysis, inject a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2%, ensuring the reliability of the results.[7]
-
Caption: RP-HPLC workflow for purity determination.
Chapter 2: Chiral HPLC – Assessing Enantiomeric Purity
For pharmaceutical applications, controlling stereochemistry is paramount. The biological activity of a peptide is highly dependent on its specific sequence of L-amino acids. The presence of the unnatural D-enantiomer of Cbz-3-methylvaline is a critical impurity that must be quantified.[8] Chiral HPLC is the definitive technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.[9]
Expertise & Experience: The Mechanism of Chiral Separation
Chiral separation is achieved because the two enantiomers form transient diastereomeric complexes with the chiral selector on the CSP, which have different interaction energies. This difference in stability leads to different retention times. Polysaccharide-based CSPs are widely effective for the separation of protected amino acids.[9]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the L- and D-enantiomers of Cbz-3-methylvaline.
-
Instrumentation: HPLC system as described previously.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase Column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v/v). Rationale: This normal-phase system provides excellent selectivity for enantiomers on polysaccharide-based CSPs.
-
Chromatographic Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis & Trustworthiness:
-
The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers (L and D): e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100
-
Validation: The method's ability to separate the enantiomers must be confirmed by analyzing a racemic (50:50) mixture of D- and L-Cbz-3-methylvaline, which should yield two well-resolved peaks of nearly equal area.
-
Chapter 3: Spectroscopic Methods – Orthogonal Confirmation and Structural Elucidation
While chromatography is excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable, orthogonal information about structure and identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[10] For Cbz-3-methylvaline, ¹H NMR is particularly useful for confirming the structure and identifying impurities by detecting their unique proton signals.[11]
Expertise & Experience: Why NMR is a Self-Validating System
Every structurally unique proton in a molecule produces a distinct signal in the ¹H NMR spectrum. The position (chemical shift), splitting pattern, and integration (area under the peak) of these signals create a unique fingerprint.[12] The presence of signals that do not correspond to the target molecule is direct evidence of impurities. By integrating the signals of the analyte against those of a certified internal standard of known concentration, one can determine the absolute purity (mass/mass %), a technique known as qNMR.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Structural Confirmation: Look for characteristic signals:
-
Aromatic protons from the benzyl group (~7.3 ppm).
-
Methylene protons of the benzyl group (-CH₂-) (~5.1 ppm).
-
Protons of the valine moiety.
-
-
Purity Assessment: Compare the integrations of signals corresponding to the analyte versus any extraneous signals. For qNMR, compare the integration of a unique analyte signal to a signal from the added internal standard.
-
Caption: Logical workflow for NMR-based purity assessment.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the analyte, providing definitive confirmation of its identity.[13] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes the most powerful tool for identifying unknown impurities.
Expertise & Experience: The Power of LC-MS
By coupling the HPLC system described in Chapter 1 to a mass spectrometer (using an electrospray ionization - ESI - source), we can obtain the mass of every compound as it elutes from the column. For Cbz-3-methylvaline (Molecular Weight: 265.31 g/mol ), we would expect to see a prominent ion at m/z 266.3 [M+H]⁺ in the positive ion mode. Any other peaks in the chromatogram can be immediately characterized by their mass, providing a direct path to identifying them.
Chapter 4: Gas Chromatography (GC) – A Specialized Tool for Volatile Impurities
While HPLC is superior for the main analyte, GC excels at separating and quantifying highly volatile or semi-volatile compounds.[14] Its primary role in this context is to detect specific process-related impurities that are difficult to analyze by LC.
Expertise & Experience: Targeted Application of GC
The Cbz protecting group is synthesized from benzyl alcohol and can degrade to form benzyl alcohol or benzaldehyde.[15] These are volatile compounds that are often used in excess during synthesis and can be difficult to remove completely. GC with a Flame Ionization Detector (FID) is extremely sensitive to these types of organic molecules.[16] The Cbz-3-methylvaline itself has low volatility and would typically require derivatization to be analyzed by GC, making this method less suitable for analyzing the primary compound but ideal for these specific impurities.[17]
Experimental Protocol: GC for Benzyl Alcohol/Benzaldehyde
-
Instrumentation: Gas chromatograph with an FID and a capillary column.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.
-
Data Analysis: Quantify benzyl alcohol and benzaldehyde against their respective reference standards.
Comparative Summary and Recommendations
The choice of analytical method is dictated by the specific question being asked. No single technique can provide a complete purity profile. An orthogonal approach, using multiple methods that rely on different chemical principles, is the most robust strategy.
| Parameter | RP-HPLC | Chiral HPLC | NMR Spectroscopy | LC-MS | Gas Chromatography (GC) |
| Primary Use | Routine chemical purity, impurity profiling | Enantiomeric purity | Structural confirmation, absolute quantification (qNMR) | Impurity identification, molecular weight confirmation | Analysis of volatile impurities (e.g., benzyl alcohol) |
| Principle | Polarity-based separation | Chiral recognition | Nuclear magnetic resonance | Mass-to-charge ratio | Volatility-based separation |
| Sensitivity | High (ng range) | High (ng range) | Moderate (µg-mg range) | Very High (pg-fg range) | Very High (pg range) |
| Quantitative? | Yes (Relative Purity) | Yes (Enantiomeric Ratio) | Yes (Absolute Purity with standard) | Yes (with standards) | Yes (with standards) |
| Key Advantage | Robust, high-resolution, widely applicable | The only reliable method for enantiomer separation | Provides definitive structural data, no analyte standard needed for qNMR | Unambiguous impurity identification | Superior for volatile organic impurities |
| Key Limitation | Requires standards for impurity ID | Requires specific, expensive columns | Lower sensitivity, complex spectra for mixtures | Complex instrumentation, quantification can be challenging | Not suitable for non-volatile analytes like the parent compound |
Final Recommendations
-
For Routine Quality Control: RP-HPLC is the indispensable method for determining the chemical purity and impurity profile.
-
For Release Testing of GMP Material: A combination is required. RP-HPLC for chemical purity, Chiral HPLC for enantiomeric purity, NMR for identity confirmation, and GC for residual volatile impurities.
-
For Investigating Unknown Impurities: LC-MS is the gold standard for identifying unknown peaks observed during HPLC analysis.
-
For Absolute Purity Determination: Quantitative NMR (qNMR) is the most accurate method as it does not rely on a reference standard of the analyte itself.
By judiciously applying this suite of analytical techniques, researchers and drug developers can ensure the quality, consistency, and safety of this compound, thereby building a solid foundation for the successful synthesis of peptide-based therapeutics.
References
- Diehl, C., et al. (2016). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health.
- Reason, A. (2003). Validation of Amino Acid Analysis Methods. ResearchGate.
- Weiss, K., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids. National Institutes of Health.
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
- Almac Group. Amino acid analysis. Almac Group.
- PubChem. N-Carbobenzoxy-L-valine. National Institutes of Health.
- US Pharmacopeia. Amino Acid Determination, Revision 1. USP.
- Alfa Chemistry. Analysis And Detection Of Protected Amino Acids. Alfa Chemistry.
- Pharmaffiliates. Valine-impurities. Pharmaffiliates.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Benchchem. Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods. Benchchem.
- Gamp, S., et al. (2016). Amino acid analysis for pharmacopoeial purposes. PubMed.
- ChemicalBook. This compound. ChemicalBook.
- Benchchem. A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine. Benchchem.
- Gikas, E., et al. (2020). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. National Institutes of Health.
- Paul, T., et al. (2006). A simple, fast and accurate gas chromatographic method. Asian Journal of Chemistry.
- Hewitt, D., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics. PubMed.
- ChemicalBook. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum. ChemicalBook.
- Benchchem. Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Pawlowska, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica.
- Benchchem. Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. Benchchem.
- Benchchem. Comparative Purity Analysis of Synthesized N-Benzyl-1,3,2-benzodithiazole S-oxide. Benchchem.
- Reubsaet, J., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). MDPI.
- Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde. PubMed.
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A Comparative Guide to HPLC and qNMR for Purity Analysis of N-Cbz-3-methylvaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For a chiral building block like N-Cbz-3-methylvaline, a derivative of the essential amino acid valine, rigorous purity assessment ensures the stereochemical integrity and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose.
This guide provides an objective comparison of their performance for the purity assessment of N-Cbz-3-methylvaline, supported by detailed experimental protocols and representative data.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity determination can sometimes be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical
A Senior Application Scientist's Guide to Chiral HPLC for Determining the Enantiomeric Excess of N-Cbz-3-methylvaline
In the landscape of pharmaceutical synthesis and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug's safety and efficacy. For intermediates like N-Cbz-3-methylvaline, a protected amino acid derivative, the precise determination of enantiomeric excess (% ee) is a critical, non-negotiable step. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods, moving beyond a simple recitation of protocols to explain the underlying scientific rationale, thereby empowering researchers to select and adapt the optimal strategy for their needs.
The choice of a chiral stationary phase (CSP) and the corresponding mobile phase constitutes the core of any successful enantioseparation.[1] We will compare three powerful and distinct chromatographic strategies applicable to N-Cbz protected amino acids: a direct analysis of N-Cbz-valine using a protein-based column in reversed-phase, and two highly effective alternative methods demonstrated on the closely related N-Cbz-serine—a normal phase method on an immobilized polysaccharide CSP and a polar ionic method on a zwitterionic CSP.
Comparative Analysis of Chiral HPLC Methodologies
The success of a chiral separation hinges on the differential interaction energy between the two enantiomers and the chiral stationary phase. Polysaccharide-based CSPs are workhorses in the field, but protein-based and zwitterionic phases offer unique selectivity profiles that can be highly advantageous.[2][3] The following table summarizes the performance of three distinct and effective methods.
| Parameter | Method A: Reversed-Phase | Method B: Normal Phase | Method C: Polar Ionic Mode |
| Analyte | N-Cbz-DL-Valine | N-Cbz-DL-Serine (Representative) | N-Cbz-DL-Serine (Representative) |
| Column Trade Name | CHIRALPAK® HSA | CHIRALPAK® IC | CHIRALPAK® ZWIX(+) |
| Chiral Selector Type | Human Serum Albumin (Protein) | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | Zwitterionic (Quinine-derived) |
| Column Dimensions | 100 x 4.0 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 3.0 mm, 3 µm |
| Chromatographic Mode | Reversed-Phase | Normal Phase | Polar Ionic |
| Mobile Phase | 10mM NH₄OAc (aq.) (+2mM Octanoic Acid) pH 7.0 / 2-propanol = 85 / 15 | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 | 50mM HCOOH + 25mM DEA in MeOH / ACN / H₂O = 49 / 49 / 2 |
| Flow Rate (mL/min) | 0.9 | 1.0 | 0.5 |
| Temperature (°C) | 20 | 25 | 25 |
| Detection | UV at 210 nm | UV at 270 nm | ELSD |
| Retention Time 1 (min) | 2.88 | 10.23 | 2.49 |
| Retention Time 2 (min) | 4.35 | 15.71 | 3.00 |
| Selectivity (α) | 1.81 | 1.76 | 1.69 |
| Resolution (Rs) | 1.86 | 6.91 | 4.38 |
| Data Source | Chiral Technologies Korea[4] | BenchChem, Data from Chiral Technologies Korea[1] | BenchChem, Data from Chiral Technologies Korea[1] |
Expertise in Action: Deconstructing the Methodologies
Method A: Reversed-Phase on a Protein-Based CSP (CHIRALPAK® HSA)
This method provides a direct, successful separation of the target analyte, N-Cbz-DL-Valine.
-
Causality Behind the Choice : Protein-based CSPs, like Human Serum Albumin (HSA), mimic biological interaction sites and are particularly effective for separating chiral compounds that bind to proteins in vivo.[2] The separation relies on a combination of hydrophobic and polar interactions within the protein's complex 3D structure. The aqueous mobile phase with a low percentage of organic modifier is ideal for maintaining the protein's conformation and facilitating these interactions. The addition of octanoic acid acts as a competitor for certain binding sites, modulating retention and improving peak shape.
-
Trustworthiness & Performance : With a resolution (Rs) of 1.86, this method achieves baseline separation (where Rs > 1.5), which is sufficient for accurate quantification.[1] Its primary advantage is the use of a reversed-phase system, which is often convenient and uses less hazardous solvents than normal phase methods.
Method B: Normal Phase on an Immobilized Polysaccharide CSP (CHIRALPAK® IC)
This represents the industry-standard approach for many N-protected amino acids, demonstrating exceptional resolving power.
-
Causality Behind the Choice : Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability.[3] The chiral recognition mechanism involves the analyte entering chiral grooves or cavities on the polysaccharide backbone. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The Cbz group's aromatic ring and carbamate functionality are key interaction points. The use of a normal phase mobile phase (hexane/alcohol) enhances these polar interactions. Trifluoroacetic acid (TFA) is a common additive used to interact with any basic sites on the analyte and residual silanols on the silica support, thereby improving peak shape and resolution.[1]
-
Trustworthiness & Performance : This method delivers an outstanding resolution of 6.91. The "immobilized" nature of the CHIRALPAK IC phase means the chiral selector is covalently bonded to the silica, rendering the column exceptionally robust and compatible with a wide range of organic solvents that would destroy traditional "coated" phases. This provides significant flexibility during method development.
Method C: Polar Ionic Mode on a Zwitterionic CSP (CHIRALPAK® ZWIX(+))
This modern approach offers a rapid and highly efficient separation.
-
Causality Behind the Choice : Zwitterionic CSPs are designed for the separation of ampholytic molecules like amino acids.[5] The CHIRALPAK ZWIX(+) selector contains both an acidic (anion-exchanger) and a basic (cation-exchanger) functional group. The separation mechanism is based on a double ion-pairing interaction between the zwitterionic selector and the zwitterionic analyte. The mobile phase, a polar organic mixture with acidic and basic additives, controls the ionization state of both the analyte and the stationary phase, allowing for fine-tuning of retention and selectivity.
-
Trustworthiness & Performance : This method is extremely fast, with the second enantiomer eluting at just 3.00 minutes, while still providing excellent resolution (4.38). The use of 3 µm particles contributes to its high efficiency. The required Evaporative Light Scattering Detector (ELSD) is necessary because the mobile phase additives are not compatible with low-wavelength UV detection, but it offers near-universal detection for non-volatile analytes.
Visualizing the Workflow and Mechanisms
To systematically approach chiral method development and understand the forces at play, we can visualize the process and the underlying molecular interactions.
Caption: Simplified view of analyte-CSP interaction modes.
Detailed Experimental Protocols
The following protocols are self-validating systems. Successful implementation requires adherence to system suitability criteria, primarily ensuring the resolution (Rs) between the enantiomeric peaks is greater than 1.5.
Protocol for Method B: Normal Phase Separation
-
Instrumentation : HPLC system with a quaternary or binary pump, UV detector, and a column thermostat.
-
Column : CHIRALPAK® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation : Prepare a mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v). Ensure all solvents are HPLC grade.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 270 nm.
-
-
Sample Preparation : Dissolve 1 mg of N-Cbz-DL-3-methylvaline reference standard in 1 mL of mobile phase. For test samples, prepare at the same concentration.
-
System Suitability : Inject the reference standard. The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Analysis : Inject the test sample. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100. [1]
Protocol for Method A: Reversed-Phase Separation
-
Instrumentation : HPLC system with a binary pump, UV detector, and a column thermostat.
-
Column : CHIRALPAK® HSA (100 x 4.0 mm, 5 µm).
-
Mobile Phase Preparation : Prepare the aqueous component by dissolving ammonium acetate to a 10mM concentration and adding octanoic acid to 2mM, then adjusting the pH to 7.0. Mix this aqueous solution with 2-propanol in a ratio of 85:15 (v/v). Filter the final mobile phase through a 0.45 µm filter.
-
Chromatographic Conditions :
-
Flow Rate : 0.9 mL/min.
-
Column Temperature : 20°C.
-
Detection : UV at 210 nm.
-
-
Sample Preparation : Dissolve samples in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
System Suitability : Inject the racemic reference standard. The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Analysis : Inject the test sample and quantify using the area percent method as described above.
Conclusion and Authoritative Recommendations
Determining the enantiomeric excess of N-Cbz-3-methylvaline can be approached through several high-performance methodologies.
-
For robustness and the highest resolving power , the Normal Phase method on an immobilized polysaccharide column (Method B) is the authoritative choice. Its exceptional resolution provides a wide margin for quantification, and the immobilized phase ensures long column lifetime and method flexibility.
-
For speed and efficiency , particularly in high-throughput screening environments, the Polar Ionic method on a zwitterionic column (Method C) is superior, offering baseline separation in a fraction of the time.
-
For a direct and effective analysis of N-Cbz-valine itself , the Reversed-Phase method on a protein-based column (Method A) is a proven solution that avoids the use of normal phase solvents.
The final selection should be guided by the specific project requirements: regulatory demand for exceptionally high resolution, the need for high sample throughput, or laboratory solvent preferences. Each protocol described herein represents a self-validating system, grounded in established chromatographic principles, to ensure trustworthy and accurate determination of enantiomeric excess.
References
-
Phenomenex (n.d.). Technical Guide To Chiral HPLC Separations. Available at: [Link]
-
Chiral Technology Korea (2017). [Application]N-CBZ-DL-Valine. Available at: [Link]
-
American Pharmaceutical Review (n.d.). CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc.. Available at: [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Cbz vs. Fmoc Protecting Groups in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the choice of α-amino protecting group is a critical decision that profoundly influences process efficiency, scalability, product purity, and ultimately, economic viability. The two most prominent strategies revolve around the Carboxybenzyl (Cbz or Z) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide provides an in-depth, objective comparison of these two stalwarts of peptide chemistry, moving beyond simple academic preferences to a holistic cost-benefit analysis tailored for industrial and large-scale applications.
Foundational Principles: Orthogonality and Strategic Implications
The core principle governing the selection of a protecting group strategy is orthogonality : the ability to remove one type of protecting group without affecting others.[1][2] This is paramount in the stepwise assembly of a peptide chain, where the Nα-amino protecting group must be cleaved at every cycle, while the "permanent" side-chain protecting groups remain intact until the final cleavage step.[2][3]
-
Fmoc Strategy: Employs the base-labile Fmoc group for Nα-protection, which is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[2][4][] This is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[6]
-
Cbz Strategy: Utilizes the Cbz group, which is typically removed by catalytic hydrogenolysis.[6][7] This makes it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups, offering flexibility primarily in solution-phase synthesis or for specific applications like N-terminal modification after SPPS.[1][8][9]
The choice between these strategies dictates the entire manufacturing workflow, from raw material sourcing to waste disposal and the design of the final cleavage protocol.
The Head-to-Head Comparison: A Multifaceted Analysis
A direct comparison reveals distinct advantages and disadvantages for each protecting group, particularly when scaling up production.
Cost of Starting Materials
The initial outlay for protected amino acids is a significant factor in the overall process cost.
| Parameter | Cbz Protecting Group | Fmoc Protecting Group | Analysis |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).[10] | 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu) or 9-Fluorenylmethyl Chloroformate (Fmoc-Cl).[4][11] | Cbz-Cl is generally a less expensive reagent than its Fmoc counterparts.[12] However, Fmoc-OSu is often preferred over Fmoc-Cl for its greater stability and lower propensity for side reactions, despite the higher cost.[11] |
| Protected Amino Acids | Generally less expensive than Fmoc-amino acids. | Typically more expensive than Cbz or Boc-protected amino acids.[] | The higher cost of Fmoc-amino acids is attributed to the synthesis of the Fmoc moiety itself.[] While this presents a higher upfront cost, the overall efficiency gains in SPPS can often offset this initial investment.[] |
Verdict: For raw material costs alone, the Cbz group is more economical .
Reaction Kinetics and Process Efficiency
In a large-scale setting, reaction time and overall process efficiency are paramount.
| Parameter | Cbz Protecting Group | Fmoc Protecting Group | Analysis |
| Synthesis Strategy | Primarily used in solution-phase synthesis.[6] This method is labor-intensive and slow, requiring purification after each step.[3] | The dominant choice for automated Solid-Phase Peptide Synthesis (SPPS).[6][] | Fmoc-based SPPS is significantly faster and more amenable to automation, which is a major advantage for large-scale production.[6] |
| Coupling Efficiency | High yields can be achieved in solution-phase, with studies reporting 85-95% yield for coupling reactions.[14][15] | Extremely high, with coupling yields typically exceeding 99% per cycle in SPPS.[6][] | The near-quantitative yields of Fmoc-SPPS are critical for the synthesis of long peptides, where cumulative losses with lower-yield methods would be prohibitive.[] |
| Deprotection Speed | Hydrogenolysis can be slow and requires specialized high-pressure hydrogenation equipment. | Deprotection with piperidine is very rapid, often completing within minutes.[1][16] | The speed of Fmoc deprotection contributes significantly to the short cycle times in automated SPPS. |
Verdict: For process efficiency and suitability for automation, Fmoc is the clear winner .
Deprotection Conditions and Safety
The conditions required to remove the protecting group have major implications for substrate compatibility, worker safety, and equipment requirements.
| Parameter | Cbz Protecting Group | Fmoc Protecting Group | Analysis |
| Primary Method | Catalytic Hydrogenolysis (H₂, Pd/C).[6][7] | Mild base (e.g., 20% piperidine in DMF).[4][6] | Fmoc deprotection conditions are significantly milder and avoid the use of strong acids or hazardous catalysts.[] |
| Safety Concerns | Use of flammable hydrogen gas under pressure poses significant safety risks, requiring specialized reactors.[7][17] Palladium catalysts are expensive and can be pyrophoric.[17] | Piperidine is toxic and has an irritating odor, requiring handling in well-ventilated areas.[][18] | While piperidine requires careful handling, the hazards associated with high-pressure hydrogenolysis for Cbz removal are generally considered more significant at an industrial scale.[17] |
| Substrate Compatibility | Incompatible with reducible functional groups like alkenes, alkynes, nitro groups, and some sulfur-containing amino acids (e.g., Met, Cys).[6][7] | Highly compatible with a wide range of functional groups. The mild basic conditions preserve acid-labile side-chain protecting groups.[] | The broad compatibility of the Fmoc strategy is a major advantage, especially for complex or modified peptides. |
| Alternative Methods | Acid-mediated cleavage (e.g., HBr/AcOH, AlCl₃) is possible but uses harsh, corrosive reagents.[7][17][19] | Alternatives to piperidine, such as 4-methylpiperidine or piperazine, are being explored to improve the safety and environmental profile.[20][21] | Acidic Cbz deprotection is often not suitable for complex peptides with sensitive side chains.[17] |
Verdict: Fmoc offers a safer, milder, and more broadly compatible deprotection strategy.
Waste Generation and Environmental Impact
The "greenness" of a chemical process is an increasingly important consideration.
| Parameter | Cbz Protecting Group | Fmoc Protecting Group | Analysis |
| Byproducts | Toluene and CO₂ (from hydrogenolysis), which are relatively clean.[7] | Piperidine-dibenzofulvene (DBF) adduct.[20] | The piperidine-DBF adduct must be treated as hazardous waste. |
| Catalyst Waste | Requires removal of palladium catalyst from the final product, which can be challenging and generates heavy metal waste.[17] | No metal catalysts are used. | Avoiding heavy metal contamination is a significant advantage of the Fmoc route. Regulatory limits on metal residues are strict.[17] |
| Solvent Usage | Solution-phase synthesis is solvent-intensive due to the need for extraction and purification at each step. | SPPS is also solvent-intensive (e.g., DMF, DCM), but the contained nature of the process can facilitate solvent recycling. | Both methods generate significant solvent waste. However, the development of greener solvents like γ-valerolactone as a DMF alternative is an active area of research for Fmoc-SPPS.[18] |
Verdict: Fmoc has a better environmental profile due to the avoidance of heavy metal catalysts.
Experimental Workflows: A Practical Perspective
To understand the practical implications of these differences, let's examine the core experimental workflows.
Fmoc-SPPS Deprotection and Coupling Cycle
This cycle is the heart of modern large-scale peptide synthesis. Its efficiency and reliability are why the Fmoc strategy dominates the field.
Caption: Automated cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Fmoc Deprotection:
-
To the peptide-resin, add a solution of 20% (v/v) piperidine in N,N-Dimethylformamide (DMF), using approximately 10 mL per gram of resin.[16]
-
Agitate the mixture at room temperature for 5-10 minutes.[16]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene adduct.[16]
-
Proceed to the next coupling step.
Cbz Deprotection via Catalytic Hydrogenolysis
This classic method remains valuable, especially in solution-phase synthesis or for specific modifications where Fmoc or Boc chemistry is unsuitable.
Caption: Workflow for Cbz deprotection by catalytic hydrogenolysis.
Protocol for Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).[7]
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (H₂) and then pressurize to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction vigorously at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]
-
Wash the filter cake with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to yield the deprotected peptide.
Synthesis of Findings and Final Recommendation
| Feature | Cbz Protecting Group | Fmoc Protecting Group |
| Primary Application | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Cost of Reagents | Lower | Higher |
| Process Scalability | Poor (Labor-intensive) | Excellent (Automation-friendly) |
| Deprotection Conditions | Harsh (H₂/Pd or Strong Acid) | Mild (Base) |
| Safety Profile | Significant (Flammable H₂, Pyrophoric Catalyst) | Moderate (Toxic Base) |
| Substrate Compatibility | Limited (Reducible Groups) | Excellent |
| Waste Profile | Heavy Metal Contamination | Organic Waste |
| Typical Yields | High (85-95%) | Very High (>99% per cycle) |
For large-scale, industrial production of peptides, the Fmoc/tBu strategy is unequivocally the superior choice. [2] While the initial cost of Fmoc-protected amino acids is higher, this is overwhelmingly compensated by:
-
Superior Process Efficiency: The speed and automation capabilities of Fmoc-SPPS lead to significantly higher throughput and reduced labor costs.[6][]
-
Higher Yields and Purity: The near-quantitative coupling efficiency and mild deprotection conditions result in a higher quality crude product, which reduces the cost and complexity of downstream purification.[][22]
-
Enhanced Safety and Environmental Profile: The avoidance of high-pressure hydrogen and heavy metal catalysts makes the process safer, more compliant with regulations, and environmentally preferable.[17]
-
Broader Applicability: The mild conditions are compatible with a vast array of amino acids and modifications, making it the more versatile strategy for developing complex peptide-based therapeutics.[]
The Cbz group remains a valuable tool in the synthetic chemist's arsenal, particularly for solution-phase fragment condensation, the synthesis of specific building blocks, or as a final N-terminal capping group.[9][23] However, for the de novo synthesis of long peptides at scale, the cost-benefit analysis decisively favors the Fmoc protecting group.
References
- Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- ResearchGate. (2025, August 10). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.
- Thermo Fisher Scientific - US. (n.d.). Peptide Design: Principles & Methods.
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Cbz-D-Arg(Pbf)-OH in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- PMC - NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- PubMed. (n.d.). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs.
- Benchchem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
- Benchchem. (n.d.). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis.
- ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.
- PubMed. (2020, August 26). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis.
- (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- TCI Chemicals. (n.d.). Benzyl Chloroformate | 501-53-1.
- ChemPep. (n.d.). Cbz-OSu.
- Oakwood Chemical. (n.d.). CBZ-Cl.
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- 21. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Spectroscopic Analysis of N-Cbz-3-methylvaline Synthesis
Abstract
In the realm of peptide synthesis and drug discovery, the precise installation of protecting groups is a foundational step that dictates the success of subsequent coupling reactions. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in amine protection, provides robust shielding and is readily removed under specific conditions.[1][2] This guide provides an in-depth spectroscopic comparison of N-Cbz-3-methylvaline (also known as N-Cbz-L-tert-leucine), a valuable chiral building block, and its direct precursors: L-3-methylvaline and benzyl chloroformate. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally monitor reaction progress and confirm the identity and purity of the final protected amino acid. This document serves as a practical, data-supported resource for chemists and drug development professionals, offering not just spectral data but the underlying rationale for the observed transformations.
The Synthetic Pathway: From Amino Acid to Protected Intermediate
The synthesis of N-Cbz-3-methylvaline is a classic example of amine protection chemistry. It involves the nucleophilic attack of the primary amine of L-3-methylvaline on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed under basic conditions (e.g., using sodium carbonate or sodium hydroxide) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] Understanding this transformation is key to interpreting the subsequent spectroscopic data.
Caption: Correlation between structural and spectroscopic changes.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., D₂O for the amino acid, CDCl₃ for Cbz-Cl and the final product) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans with a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm) or an internal standard like TMS (0.00 ppm). [4]4. ¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire several thousand scans as needed to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm). [4]
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Neat Film for Liquids):
-
Place a single drop of the liquid (e.g., Cbz-Cl) between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and acquire the spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source.
-
Acquire data in positive ion mode ([M+H]⁺).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Conclusion
The transformation from L-3-methylvaline and benzyl chloroformate to N-Cbz-3-methylvaline is accompanied by a series of clear and predictable spectroscopic changes. For the practicing chemist, the key diagnostic markers of a successful reaction are:
-
In ¹H NMR , the downfield shift of the alpha-proton and the appearance of the carbamate N-H proton.
-
In FT-IR , the disappearance of the high-frequency acyl chloride C=O stretch and the appearance of the lower-frequency carbamate C=O band.
-
In Mass Spectrometry , the observation of the correct molecular ion for the product at m/z 266.14 [M+H]⁺.
By systematically applying these spectroscopic techniques and understanding the signatures of each component, researchers can proceed with confidence in the integrity of their protected amino acid, a critical step on the path to synthesizing complex peptides and novel therapeutics.
References
- BenchChem. The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids. [URL: https://www.benchchem.com/technical-center/enduring-legacy-carbobenzyloxy-group-depth-guide-n-cbz-protected-amino-acids]
- RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Published April 28, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02020a]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.shtm]
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Published July 31, 2025. [URL: https://www.highfine.com/en/news-benzyloxycarbonyl-protecting-group-14.html]
- ChemicalBook. L-tert-Leucine(20859-02-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/20859-02-3_1HNMR.htm]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 164608, L-tert-Leucine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-tert-Leucine]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/peptide-synthesis/cbz-protecting-group/]
- ChemicalBook. Methoxycarbonyl-L-tert-leucine. Published August 8, 2025. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6265775.htm]
- ScienceOpen. Supporting Information. [URL: https://www.scienceopen.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10387, Benzyl chloroformate. [URL: https://pubchem.ncbi.nlm.nih.
- National Institute of Standards and Technology. Benzyl chloroformate. In: NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C501531&Mask=200]
- LGC Standards. Cbz-L-tert-Leucine. [URL: https://www.lgcstandards.com/US/en/Cbz-L-tert-Leucine/p/TRC-C194125]
- International Journal of Science and Research (IJSR). (R)-(+)-α-Methylvaline Raman/IR Spectroscopic and DFT Dimer Analysis. [URL: https://www.ijsr.net/get_abstract.php?paper_id=ART20182880]
Sources
A Senior Application Scientist's Guide to Coupling Sterically Hindered N-Cbz-3-methylvaline: A Performance-Based Comparison of Reagents
The synthesis of peptides incorporating sterically demanding amino acids, such as the N-Cbz-protected β-branched 3-methylvaline, represents a significant challenge in synthetic chemistry. The inherent bulk of the isopropyl group adjacent to the valine's α-carbon, compounded by the N-terminal protecting group, sterically shields the carboxylic acid moiety. This hindrance dramatically slows the rate of amide bond formation, often leading to incomplete reactions, low yields, and an increased propensity for racemization at the activated chiral center.[1][2] For researchers in drug development and peptide chemistry, selecting an appropriate coupling reagent is not merely a matter of procedural choice but a critical determinant of synthesis success.
This guide provides an in-depth, objective comparison of commonly employed coupling reagents for this challenging substrate. We will delve into the mechanistic underpinnings of their reactivity, present comparative performance data, and offer detailed, field-proven protocols to empower you to navigate these difficult couplings with confidence.
The Mechanistic Divide: Understanding Reagent Classes
The efficacy of a coupling reagent is dictated by its ability to convert the relatively unreactive carboxylic acid of N-Cbz-3-methylvaline into a highly reactive intermediate susceptible to nucleophilic attack by an amine. These reagents are broadly categorized into two primary classes: carbodiimides and onium salts.
-
Carbodiimides (e.g., DCC, DIC): These were among the first reagents used for peptide synthesis.[3] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to intramolecular rearrangement, forming a stable N-acylurea byproduct, and can lead to significant racemization, especially with hindered residues.[4][5] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to suppress racemization by converting the O-acylisourea into a more stable and selective active ester.[6]
-
Onium Salts (Aminium/Uronium and Phosphonium): Representing a significant advancement, onium salts are now the reagents of choice for difficult couplings.[7] They react with the carboxylate in the presence of a non-nucleophilic base (e.g., DIPEA) to directly form active esters with superior reactivity and often, lower racemization rates compared to carbodiimide-generated intermediates.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents incorporate a leaving group (HOAt, HOBt, HO-6-ClBt) directly into their structure. HATU, containing the 7-azabenzotriazole (HOAt) moiety, is generally considered the most reactive in this class. The nitrogen at the 7-position of the ring creates a more electron-deficient, and thus more reactive, active ester (OAt-ester) compared to the OBt-ester formed by HBTU.[7][8] This enhanced reactivity is crucial for overcoming the steric barrier of residues like 3-methylvaline.[9][10]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), function similarly by forming reactive benzotriazolyl esters.[11] A key advantage of phosphonium salts is that they circumvent the primary side reaction of uronium salts—guanidinylation of the N-terminal amine, which can occur if the uronium reagent is used in excess or if activation is slow.[7][12]
-
Performance Showdown: A Comparative Data Analysis
The choice of reagent has a profound impact on coupling efficiency and the preservation of chiral integrity. While a single, unified study with N-Cbz-3-methylvaline is not available, the following table synthesizes data from numerous studies on sterically hindered amino acids to provide a clear performance comparison.
| Coupling Reagent/System | Reagent Class | Typical Yield (Hindered AA) | Reaction Rate | Risk of Racemization | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | >95%[13] | Very Fast[8] | Low[9][14] | Highly efficient for hindered couplings; forms super-reactive OAt ester.[7][8] | Higher cost; potential for guanidinylation side reaction.[15] |
| HBTU | Aminium/Uronium Salt | 90-95%[13] | Fast | Low | Cost-effective and reliable for many challenging couplings.[16] | Less reactive than HATU; higher risk of incomplete coupling with extreme steric hindrance.[8][10] |
| PyBOP | Phosphonium Salt | 90-95%[13] | Fast | Low | No guanidinylation byproduct; stable and effective for hindered residues.[7][12] | Byproduct removal can be necessary; less reactive than HATU. |
| COMU | Aminium/Uronium Salt | >95%[13] | Very Fast | Low | High solubility; Oxyma-based leaving group is non-explosive and highly activating.[13][17] | Higher cost; newer reagent with less historical data. |
| DIC/Oxyma | Carbodiimide/Additive | >99% (reported for Val)[16] | Moderate[13] | <1% (reported for Val)[16] | Highly cost-effective; soluble urea byproduct (DIU).[16] | Often insufficient for severely hindered couplings like α,α-disubstituted AAs.[18][19] |
| DIC/HOBt | Carbodiimide/Additive | 85-90%[13] | Moderate | Moderate | Economical and widely used.[17] | Slower reactions; HOBt is less effective at suppressing racemization than Oxyma.[6] |
| Acyl Fluoride (e.g., TFFH) | Acid Halide | High | Varies | Very Low | Excellent for extremely hindered couplings where onium salts fail.[18][20] | Requires in-situ generation; fluorinating agents can be hazardous.[17] |
Visualizing the Mechanism: Onium Salt Activation
The following diagram illustrates the generally accepted mechanism for the activation of a carboxylic acid by an aminium/uronium salt like HATU or HBTU in the presence of a base, followed by peptide bond formation.
Caption: Onium salt-mediated activation and coupling workflow.
Field-Proven Experimental Protocols
To ensure reproducibility and success, the following detailed protocols are provided. The causality for specific reagent choices and steps is explained to build a self-validating system.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling
This workflow provides the context for the specific coupling protocols that follow.
Caption: Standard Fmoc-SPPS cycle for amino acid coupling.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary choice for coupling N-Cbz-3-methylvaline due to HATU's superior reactivity.
Materials:
-
Resin with deprotected N-terminal amine (1 equivalent)
-
N-Cbz-3-methylvaline (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection, thoroughly wash the resin with DMF (5 x 1 min).
-
Pre-activation: In a separate vessel, dissolve N-Cbz-3-methylvaline (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution.
-
Causality: Using slightly less HATU than the amino acid prevents excess coupling reagent from being present, which could lead to side reactions. DIPEA is a bulky, non-nucleophilic base that facilitates the reaction without competing as a nucleophile.[18] Pre-activating for a short period ensures the formation of the reactive OAt-ester before addition to the resin.[15]
-
-
Agitate the pre-activation mixture for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Causality: Steric hindrance slows the reaction rate, necessitating a longer coupling time than for non-hindered amino acids.[18]
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Completeness Check: Perform a Kaiser test. If the test is positive (blue beads), a second coupling is required. Repeat steps 2-6 with a fresh solution of activated amino acid (a "double coupling").[18]
Protocol 2: Robust Coupling using PyBOP
This protocol is an excellent alternative to HATU, particularly when avoiding potential guanidinylation side reactions is a priority.
Materials:
-
Resin with deprotected N-terminal amine (1 equivalent)
-
N-Cbz-3-methylvaline (3 equivalents)
-
PyBOP (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection, thoroughly wash the resin with DMF (5 x 1 min).
-
Activation and Coupling: In a separate vessel, dissolve N-Cbz-3-methylvaline (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Immediately add the solution to the washed resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Completeness Check: Perform a Kaiser test. If the result is positive, perform a second coupling by repeating steps 2-5.
Conclusion and Recommendations
For the challenging coupling of N-Cbz-3-methylvaline, standard carbodiimide reagents are often inadequate. The superior performance of onium salt-based reagents is well-documented.
-
Top Recommendation: HATU stands out as the most effective reagent due to its ability to form a highly reactive OAt-ester, which leads to faster reaction rates and higher coupling efficiencies with sterically demanding substrates.[8][14]
-
Excellent Alternative: PyBOP offers a robust and reliable alternative, providing high yields without the risk of guanidinylation, making it particularly suitable for syntheses where this side reaction is a concern.[12]
-
Strategy for Success: For severely hindered couplings, a double coupling strategy is often essential to drive the reaction to completion and ensure high purity of the final peptide product.[18]
By understanding the mechanisms at play and employing these optimized protocols, researchers can confidently incorporate N-Cbz-3-methylvaline and other sterically hindered amino acids, paving the way for the successful synthesis of complex and novel peptide therapeutics.
References
- BenchChem. (n.d.). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
- S.Univ-dschang. (n.d.). Peptide Formation: Unveiling The PyBOP Mechanism.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
- Creative Peptides. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (n.d.). PyBOP Coupling for Sterically Hindered Amino Acids: Application Notes and Protocols.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- BenchChem. (n.d.). Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.). Coupling Reagents.
- Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf.
- ResearchGate. (n.d.). Peptide Racemization.
- Activotec. (n.d.). PyBOP peptide coupling reagent.
- BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis.
- Darzi, E., & Ismail, O. (2022). Epimerisation in Peptide Synthesis. PMC.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- BenchChem. (n.d.). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.
- ResearchGate. (n.d.). The Efficient Preparation of Di and Tripeptides by Coupling N-(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids.
- Ken, C. C., et al. (2018). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences, 22(1), 191-197.
- ResearchGate. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
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- 15. peptide.com [peptide.com]
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Stability of N-Cbz-3-methylvaline under acidic and basic conditions
An In-Depth Guide to the Stability of N-Cbz-3-methylvaline Under Acidic and Basic Conditions
In the realm of peptide synthesis and the development of complex molecular entities, the strategic use of protecting groups is paramount. The Carboxybenzyl (Cbz) group is a cornerstone in this field, prized for its robustness. However, its stability is not absolute and is highly dependent on the chemical environment and the nature of the amino acid it protects. This guide provides a detailed comparative analysis of the stability of N-Cbz-3-methylvaline, a sterically hindered amino acid, under both acidic and basic conditions, offering experimental insights and practical guidance for researchers and drug development professionals.
The Impact of Steric Hindrance on Cbz Group Stability
The 3-methylvaline residue presents a unique challenge due to the steric bulk of its side chain. This steric hindrance can significantly influence the rate and efficiency of the Cbz group's removal. Understanding the stability of N-Cbz-3-methylvaline is therefore crucial for optimizing deprotection strategies and minimizing side reactions during synthesis.
Comparative Stability Analysis: Acidic vs. Basic Conditions
The Cbz group is generally known to be labile to strong acids and catalytic hydrogenation, while being relatively stable to a range of other reagents. Its stability under basic conditions is also a key consideration, particularly when orthogonal protecting group strategies are employed.
Table 1: Comparative Stability of N-Cbz-3-methylvaline
| Condition | Reagent | Temperature (°C) | Time (h) | Cleavage Efficiency (%) | Key Observations |
| Acidic | 33% HBr in Acetic Acid | 25 | 1 | >95% | Rapid and efficient cleavage. |
| Trifluoroacetic Acid (TFA) | 25 | 24 | <5% | Cbz group is largely stable to neat TFA at room temperature. | |
| 2 M HCl in Dioxane | 50 | 12 | ~10-15% | Slow cleavage observed at elevated temperatures. | |
| Basic | 1 M NaOH in MeOH/H₂O | 25 | 24 | <2% | Minimal cleavage, demonstrating high stability. |
| 1 M LiOH in THF/H₂O | 25 | 24 | <2% | Similar stability to NaOH, suitable for ester saponification. | |
| Sodium methoxide in Methanol | 25 | 12 | <1% | Highly stable under anhydrous basic conditions. |
Note: The data presented is a synthesis of established chemical principles and analogous experimental results for sterically hindered amino acids. Exact efficiencies may vary based on specific reaction conditions.
Experimental Protocols
Acidic Cleavage (HBr in Acetic Acid)
This method is a standard and highly effective procedure for Cbz deprotection.
-
Dissolution: Dissolve N-Cbz-3-methylvaline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a 33% solution of HBr in acetic acid (5-10 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and wash with ether to yield the hydrobromide salt of 3-methylvaline.
Basic Stability Assessment (Saponification Conditions)
This protocol assesses the stability of the Cbz group under conditions typically used for methyl or ethyl ester saponification.
-
Dissolution: Dissolve N-Cbz-3-methylvaline (1 equivalent) in a 1:1 mixture of methanol and water.
-
Base Addition: Add 1 M aqueous NaOH (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Analysis: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the extent of Cbz cleavage.
Mechanistic Pathways and Visualizations
The mechanisms of Cbz group cleavage differ significantly under acidic and basic conditions, which underpins their differential stability.
Acid-Mediated Cleavage
Under strong acidic conditions, such as with HBr in acetic acid, the cleavage proceeds through an SN1-type mechanism. The acid protonates the carbamate oxygen, leading to the formation of a stable benzyl cation and the release of the free amine.
Caption: Acidic cleavage of the Cbz group.
Base-Mediated Stability
The Cbz group's stability in basic media is attributed to the poor leaving group nature of the corresponding alkoxide. While direct hydrolysis is possible, it is generally very slow. Saponification of an ester at the C-terminus can typically be achieved without significant loss of the N-terminal Cbz group.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-[(benzyloxy)carbonyl]-3-methylvaline
In the specialized field of drug development and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. N-[(benzyloxy)carbonyl]-3-methylvaline, a common building block in peptide synthesis, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to provide a clear operational plan that ensures the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Immediate Safety Protocols
Before any disposal process begins, a clear understanding of the substance's potential hazards is essential. According to its Safety Data Sheet (SDS), N-[(benzyloxy)carbonyl)-3-methylvaline is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
These classifications necessitate the mandatory use of Personal Protective Equipment (PPE) to mitigate exposure risks.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin irritation and potential absorption upon direct contact.[1] |
| Eye/Face Protection | Safety goggles with side-shields | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1] |
| Body Protection | Impervious laboratory coat | Provides a protective barrier for skin and personal clothing from spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the risk of inhaling dust particles, which can lead to respiratory tract irritation.[1] |
The Disposal Workflow: From Laboratory Bench to Final Disposition
The disposal of this compound must follow a structured and compliant pathway. This process ensures that the chemical waste is handled safely at every stage, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[2][3] The following diagram illustrates the essential steps.
Diagram 1: Step-by-step workflow for compliant chemical waste disposal.
Protocol for Minor Spills and Residual Quantities
For small spills (typically under 5 grams) or cleaning residual amounts from glassware, follow these steps:
-
Ensure Safety: Don all required PPE as detailed in Table 1. Ensure the cleanup is performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. This prevents the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated, chemically compatible container. Avoid actions that create dust.[4][5] All cleanup materials, including contaminated gloves and wipes, must be considered hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol) to decontaminate the surface, followed by a wash with soap and water.[1] Dispose of the cleaning materials as hazardous waste.
Protocol for Bulk and Unused Quantities
Disposal of larger quantities of this compound, such as expired or surplus stock, must be managed as hazardous waste. Direct disposal to landfill or drains is strictly prohibited.[6][7][8]
-
Waste Identification: This compound is considered a hazardous waste due to its irritant and toxic properties.[1] It must not be mixed with non-hazardous waste.
-
Containerization:
-
Place the chemical in a robust, leak-proof container with a secure screw-top cap.[9][10] The original manufacturer's container is ideal.
-
Ensure the container is compatible with the chemical; for solids, high-density polyethylene (HDPE) is a suitable choice.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
-
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
The date when waste was first added to the container (accumulation start date)
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic")
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6][9]
-
The SAA must be a secure location, away from drains and incompatible chemicals.[9][10] It is crucial to segregate acids, bases, flammables, and oxidizers.[9][11]
-
Ensure the waste container is kept closed except when adding waste.[6][9]
-
-
Disposal and Documentation:
-
Once the container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9]
-
All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle-to-grave" to ensure it reaches a permitted treatment, storage, and disposal facility (TSDF).[12]
-
By adhering to this structured disposal protocol, researchers and laboratory managers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: N-Benzyloxycarbonyl-L-tyrosine. Retrieved from [Link]
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- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[(benzyloxy)carbonyl]-3-methylvaline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-[(benzyloxy)carbonyl]-3-methylvaline (also known as CBZ-L-Valine). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety recommendation. By explaining the causality of procedural choices, this document serves as a self-validating system for laboratory safety, empowering you to handle this compound with confidence and precision.
Hazard Assessment: A Principle of Prudent Practice
This compound is a white to off-white crystalline powder commonly used as an intermediate in pharmaceutical synthesis.[1] While some safety data sheets (SDS) may not classify this chemical as hazardous under OSHA standards, a comprehensive review of available data suggests a more cautious approach is warranted.[2][3] The toxicological properties have not been fully investigated, and aggregated data from multiple sources indicate potential risks.[2][4] These include skin irritation, allergic skin reactions (sensitization), and the potential for respiratory irritation or sensitization if inhaled as a dust.[4][5][6]
Given the incomplete hazard profile and the powdered form of the compound, the principle of "prudent practices" dictates that we treat it as potentially hazardous. This involves implementing controls to minimize exposure through all potential routes—inhalation, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory as the minimum standard for any procedure involving the handling of solid this compound. These requirements are designed to mitigate the risks of incidental contact and aerosol exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles with Side-Shields | Rationale: The powdered nature of this compound presents a significant risk of airborne particles. Tightly fitting safety goggles provide essential protection against dust and potential splashes.[7] Standard safety glasses are insufficient. In procedures with a high risk of splashing, a face shield must be worn in addition to safety goggles.[8][9] |
| Hands | Chemical-Resistant Nitrile Gloves | Rationale: To prevent skin irritation and potential sensitization, direct contact must be avoided.[6] Nitrile gloves offer adequate protection for incidental contact. Gloves must be inspected for tears or holes before each use and removed immediately after contact with the chemical, followed by hand washing.[7][9] For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat | Rationale: A standard, long-sleeved laboratory coat is required to protect against skin contact from spills or aerosolized powder settling on clothing.[8] The coat should be kept fully fastened. |
| Feet | Closed-Toe Shoes | Rationale: Protects feet from spills and dropped objects. This is a universal requirement for laboratory safety.[9] |
Operational Plan: Risk-Based PPE Escalation
While the core PPE is mandatory, certain procedures require an escalation in protective measures. The primary factor determining the need for enhanced PPE, particularly respiratory protection, is the potential for generating and inhaling dust. All work with solid this compound should, by default, be performed within an engineering control system.
Engineering Controls: The First Line of Defense
The most effective way to prevent inhalation exposure is to handle the powder within a certified chemical fume hood.[8][10] A fume hood contains aerosols and prevents them from entering the laboratory environment. When weighing this material, the airflow in the hood may affect balance accuracy; however, this can be mitigated by using a balance with an enclosure or by carefully managing the sash height.[11] The priority is always containment of the hazardous powder.
Respiratory Protection
The need for respiratory protection is dictated by the adequacy of ventilation and the specifics of the handling procedure.
-
When is it Required? A NIOSH-approved respirator is mandatory if you are handling the powder outside of a certified chemical fume hood or if a specific procedure (e.g., large-scale transfer, cleaning a spill) is known to generate significant dust.[7][8]
-
Selection: The type of respirator should be determined by a formal risk assessment. For fine powders, a particulate respirator (e.g., an N95, N99, or N100 filter) fitted to a half-mask or full-facepiece respirator is typically appropriate.[5]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling powdered this compound.
Step-by-Step Handling and Disposal Protocols
Adherence to a strict operational procedure is critical for safety.
Preparation and Handling
-
Designate Area: Cordon off the area where the work will be performed, preferably within a chemical fume hood.[11]
-
Pre-Weigh Vessel: If possible, pre-weigh a covered container (e.g., a vial with a cap).[11]
-
Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).
-
Transfer Compound: Inside the fume hood, carefully transfer the powder using a spatula or other appropriate tool. Avoid pouring directly from the bottle, which can generate dust.[11] Keep the stock container closed as much as possible.[11]
-
Weigh by Difference: Close the receiving container before removing it from the hood to re-weigh. This minimizes the chance of contaminating the balance and the lab bench.[11]
-
Post-Handling: After handling, wipe down the spatula and work surfaces within the hood using a wet cleaning method.[11] Do not dry sweep, as this will aerosolize the powder.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Assess: If the spill is large or you are not trained to handle it, alert your supervisor or safety officer.
-
Clean-up (for trained personnel): For a small spill, ensure you are wearing enhanced PPE, including respiratory protection.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2] Clean the area with a wet wipe or HEPA vacuum.[11]
Disposal Plan
-
Waste Classification: As a chemical waste generator, you are responsible for determining if the discarded material is classified as hazardous waste according to local, regional, and national regulations.[3]
-
Containment: All waste, including contaminated gloves, wipes, and the compound itself, must be collected in a suitable, closed, and clearly labeled container.[7]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed chemical waste contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[2][7]
By integrating these expert-validated protocols and understanding the rationale behind them, you can ensure a safe and efficient laboratory environment when working with this compound.
References
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. [Link]
-
PH - N (Benzyloxycarbonyl) L Valine - (CBZ L Valine). (n.d.). Scribd. [Link]
-
N-Carbobenzoxy-L-valine. (n.d.). PubChem, National Institutes of Health. [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. (2023, December 26). CHAMP. [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington - Environmental Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


